Product packaging for 4-Methoxy-3-methylbenzyl chloride(Cat. No.:CAS No. 60736-71-2)

4-Methoxy-3-methylbenzyl chloride

Cat. No.: B1345713
CAS No.: 60736-71-2
M. Wt: 170.63 g/mol
InChI Key: BHEHNICAPZVKRH-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzyl chloride is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO B1345713 4-Methoxy-3-methylbenzyl chloride CAS No. 60736-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-1-methoxy-2-methylbenzene
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InChI

InChI=1S/C9H11ClO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BHEHNICAPZVKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
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DSSTOX Substance ID

DTXSID80209554
Record name 4-Methoxy-3-methylbenzyl chloride
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Molecular Weight

170.63 g/mol
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CAS No.

60736-71-2
Record name 4-Methoxy-3-methylbenzyl chloride
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Record name 4-Methoxy-3-methylbenzyl chloride
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Record name 4-Methoxy-3-methylbenzyl chloride
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Record name 60736-71-2
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Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-Methoxy-3-methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Methoxy-3-methylbenzyl chloride (CAS No: 60736-71-2). The information is presented to be a valuable resource for laboratory work, chemical synthesis, and safety assessments.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic routes, and for purification processes. Below is a summary of its key physical data.

Data Presentation
Physical PropertyValue
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Boiling Point 143 °C at 25 mmHg
Density 1.11 g/cm³
Melting Point Data not readily available

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purification and identification, distillation is a standard method for determining the boiling point.

Apparatus:

  • Round-bottom flask

  • Distillation head (still head)

  • Condenser

  • Thermometer

  • Receiving flask

  • Heating mantle

  • Boiling chips

Procedure:

  • The liquid sample (this compound) is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled. The thermometer is positioned in the distillation head such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Cooling water is circulated through the outer jacket of the condenser.

  • The heating mantle is turned on and the liquid is heated to a gentle boil.

  • As the liquid boils, the vapor rises into the distillation head. The temperature on the thermometer will rise and then stabilize.

  • The constant temperature at which the liquid is condensing and being collected in the receiving flask is recorded as the boiling point.

Determination of Density using a Pycnometer

Density is the mass of a substance per unit volume. A pycnometer (or specific gravity bottle) is a piece of laboratory glassware used for precise density measurements of liquids.

Apparatus:

  • Pycnometer

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance.

  • The pycnometer is then filled with the liquid sample (this compound), ensuring no air bubbles are trapped inside. The stopper is inserted, and any excess liquid that overflows is carefully wiped off.

  • The filled pycnometer is weighed to determine the mass of the liquid.

  • The pycnometer is emptied, cleaned, and then filled with a reference liquid of known density, typically distilled water, at the same temperature.

  • The mass of the reference liquid is determined by weighing the filled pycnometer.

  • The volume of the pycnometer is calculated using the mass and known density of the reference liquid.

  • The density of the sample liquid is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound.

G Workflow for Physical Property Characterization A Compound Synthesis and Purification B Purity Assessment (e.g., GC-MS, NMR) A->B C Physical State Observation B->C F Density Measurement B->F G Solubility Testing B->G D Melting Point Determination C->D If Solid E Boiling Point Determination C->E If Liquid H Data Compilation and Analysis D->H E->H F->H G->H I Technical Data Sheet Generation H->I

Caption: A logical workflow for the determination and documentation of the physical properties of a chemical compound.

4-Methoxy-3-methylbenzyl chloride synthesis from 4-methoxy-3-methylbenzyl alcohol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methoxy-3-methylbenzyl chloride from its corresponding alcohol, 4-methoxy-3-methylbenzyl alcohol. This guide provides a comparative analysis of established chlorination methods, detailed experimental protocols, and the underlying chemical principles. The information is intended to support research and development in medicinal chemistry and organic synthesis, where this compound may serve as a key intermediate.

Overview of Synthetic Strategies

The conversion of benzylic alcohols to their corresponding chlorides is a fundamental transformation in organic synthesis. Several reagents and conditions can achieve this, with the choice often depending on the substrate's sensitivity, desired yield, and scalability. For the synthesis of this compound, two prominent methods are presented: chlorination using thionyl chloride and a milder approach utilizing 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of dimethyl sulfoxide (DMSO).

Comparative Data of Chlorination Methods

The following table summarizes quantitative data for the chlorination of benzyl alcohols using different methodologies, providing a comparative overview for the synthesis of this compound.

MethodReagentSolventSubstrateReaction TimeTemperatureYield (%)Reference
Method 1 Thionyl Chloride (SOCl₂)Chloroformp-Methoxybenzyl alcohol2 hoursRefluxNot specified[1]
Method 2 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO (catalytic)Acetonitrile4-Methoxybenzyl alcohol5 hoursRoom Temp.79%[2]
Method 2 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSOAnhydrous DMSO4-Chlorobenzyl alcohol25 minutesRoom Temp.76%[2]

Detailed Experimental Protocols

Method 1: Chlorination using Thionyl Chloride

This protocol is adapted from the synthesis of p-methoxybenzyl chloride and is a robust method for the preparation of benzylic chlorides.[1]

Reaction Scheme:

Materials:

  • 4-Methoxy-3-methylbenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 4-methoxy-3-methylbenzyl alcohol in anhydrous chloroform.

  • Slowly add thionyl chloride dropwise to the stirred solution at room temperature. An exothermic reaction may occur, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Method 2: Mild Chlorination using TCT and Catalytic DMSO

This method offers a highly chemoselective and rapid chlorination of benzyl alcohols under neutral conditions, making it suitable for substrates with acid-labile functional groups.[2][3][4]

Reaction Scheme:

Materials:

  • 4-Methoxy-3-methylbenzyl alcohol

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acetonitrile, anhydrous

  • Diethyl ether (Et₂O)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica gel pad

Procedure:

  • In a dry round-bottom flask, prepare a mixture of a catalytic amount of anhydrous DMSO (0.2 equivalents) and TCT (1.2 equivalents) in anhydrous acetonitrile.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-methoxy-3-methylbenzyl alcohol (1 equivalent) in anhydrous acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 5 hours.[2]

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether.

  • Wash the organic phase with water multiple times to remove DMSO and other water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by filtering through a short pad of silica gel, eluting with petroleum ether, to afford the pure this compound.[2]

Reaction Mechanism and Workflow

The reaction of benzyl alcohols with thionyl chloride typically proceeds through an SNi (internal nucleophilic substitution) mechanism, which can also have SN1 or SN2 characteristics depending on the solvent and substrate. The use of TCT/DMSO is proposed to proceed via an SN2 pathway.[3]

Below is a diagram illustrating the general experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 4-methoxy-3- methylbenzyl alcohol in solvent reagent Add Chlorinating Reagent (e.g., SOCl₂ or TCT/DMSO) start->reagent reaction Reaction under controlled temperature and time reagent->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purification (Distillation or Chromatography) concentrate->purify product 4-Methoxy-3-methylbenzyl chloride purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Thionyl chloride is a corrosive and toxic reagent. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Chloroform is a suspected carcinogen and should be handled with care.

  • TCT can be irritating to the skin and respiratory system.

  • Always neutralize acidic waste before disposal.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and available equipment, always prioritizing safety.

References

An In-depth Technical Guide to the Isomers of C9H11ClO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the chemical formula C9H11ClO. The document is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. It covers the nomenclature, physicochemical properties, synthesis protocols, and potential biological relevance of various isomers.

Introduction to the Isomers of C9H11ClO

The molecular formula C9H11ClO represents a multitude of structural isomers, each with unique chemical and physical properties. These isomers can be broadly categorized into several functional groups, including ketones, phenols, ethers, and aldehydes. The position of the chlorine atom and the arrangement of the carbon skeleton further contribute to the diversity of these compounds. Understanding the specific characteristics of each isomer is crucial for applications in medicinal chemistry, materials science, and organic synthesis. Isomerism plays a critical role in determining the biological activity of molecules, as different spatial arrangements can lead to varied interactions with biological targets.

IUPAC Nomenclature and Classification of C9H11ClO Isomers

The systematic naming of each isomer is essential for unambiguous communication in a scientific context. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose. The isomers of C9H11ClO can be classified based on their primary functional group.

Ketone Isomers

A significant number of C9H11ClO isomers are ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. The IUPAC nomenclature for ketones involves identifying the longest carbon chain containing the carbonyl group and replacing the "-e" suffix of the parent alkane with "-one".[1] The position of the carbonyl group and any substituents are indicated by numbers. For aromatic ketones, derivatives of acetophenone or propiophenone are common.[2]

Examples of Ketone Isomers:

  • Chloropropiophenones: These are prominent isomers where a propanoyl group is attached to a chlorobenzene ring.

    • 2'-Chloropropiophenone

    • 3'-Chloropropiophenone

    • 4'-Chloropropiophenone

  • Other Ketone Isomers:

    • 1-(2-Chlorophenyl)propan-1-one

    • 1-(3-Chlorophenyl)propan-1-one

    • 1-(4-Chlorophenyl)propan-1-one

    • 3-Chloro-1-phenylpropan-1-one

    • 2-Chloro-1-phenylpropan-1-one

    • 1-(4-Chlorophenyl)-2-methylpropan-1-one

Phenolic Isomers

Phenolic isomers contain a hydroxyl (-OH) group directly attached to a benzene ring.[3] The parent name for these compounds is "phenol". Substituents on the benzene ring are named and numbered, with the carbon bearing the hydroxyl group designated as position 1.[4]

Examples of Phenolic Isomers:

  • 2-Chloro-3-propylphenol

  • 4-Chloro-2-propylphenol

  • 2-Chloro-4-(propan-2-yl)phenol

  • 4-Chloro-2-(propan-2-yl)phenol

Ether Isomers

Ether isomers feature an oxygen atom connected to two alkyl or aryl groups (R-O-R').[5] In IUPAC nomenclature, the smaller alkoxy group is named as a substituent on the larger parent chain.[6][7]

Examples of Ether Isomers:

  • 1-Chloro-3-(propan-2-yloxy)benzene[8]

  • (2-Chloropropoxy)benzene[9]

  • (3-Chloropropoxy)benzene

  • 4-(2-Chloroethyl)phenyl methyl ether

  • 1-(Chloromethyl)-4-ethoxybenzene

Aldehyde Isomers

Examples of Aldehyde Isomers:

  • 2-Chloro-3-phenylpropanal[11]

  • 3-Chloro-3-phenylpropanal

  • 2-Chloro-2-phenylpropanal[12]

Quantitative Data Summary

The following tables summarize key quantitative data for representative isomers of C9H11ClO.

Table 1: Physicochemical Properties of Selected C9H11ClO Isomers

IUPAC NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4'-Chloropropiophenone6285-05-8168.6234-37[13]152 @ 30 mmHg[14]
3'-Chloropropiophenone34841-35-5168.6244-46115-117 @ 5 mmHg
1-(Chloromethyl)-4-ethylbenzene1467-05-6154.64-21[15]111 @ 26 mmHg[15]
(2-Chloropropoxy)benzene53491-30-8170.63--
1-Chloro-3-(propan-2-yloxy)benzene51241-42-0170.63--

Table 2: Spectroscopic Data for 4'-Chloropropiophenone

Spectroscopic TechniqueKey Signals
¹³C NMR (CDCl₃)Signals corresponding to aromatic and aliphatic carbons.[16]
¹H NMR (CDCl₃)Signals for aromatic protons, ethyl group protons.
IR Spectroscopy Strong C=O stretch for an aromatic ketone (~1685-1666 cm⁻¹).[17]

Experimental Protocols

Detailed methodologies for the synthesis of key isomers are provided below. These protocols can often be adapted for the synthesis of related isomers.

Synthesis of 4'-Chloropropiophenone

Reaction: Friedel-Crafts Acylation of Chlorobenzene with Propionyl Chloride.

Materials:

  • Chlorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, suspend anhydrous aluminum chloride in dichloromethane.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add a solution of chlorobenzene in dichloromethane to the flask.

  • Add propionyl chloride dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4'-chloropropiophenone by recrystallization or vacuum distillation.

Synthesis of 3'-Chloropropiophenone via Grignard Reaction

Reaction: Grignard reaction of 3-chlorobenzonitrile with ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Ethyl bromide

  • 3-Chlorobenzonitrile

  • Hydrochloric acid (6N)

  • Ethyl acetate

Procedure:

  • Activate magnesium turnings in a dry three-necked flask under a nitrogen atmosphere.

  • Add a solution of ethyl bromide in dry diethyl ether dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide).

  • Once the Grignard reagent is formed, add a solution of 3-chlorobenzonitrile in dry diethyl ether dropwise at room temperature.

  • Stir the reaction mixture overnight.

  • Cool the mixture in an ice bath and hydrolyze by the slow addition of 6N hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over a suitable drying agent, and concentrate under reduced pressure to yield the crude product.

  • Purify the 3'-chloropropiophenone by crystallization or column chromatography.

Mandatory Visualizations

Logical Workflow for Isomer Identification

The following diagram illustrates a general workflow for the identification and characterization of C9H11ClO isomers.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation A Molecular Formula C9H11ClO B Mass Spectrometry (Determine Molecular Weight) A->B C IR Spectroscopy (Identify Functional Groups: C=O, O-H, C-O-C) B->C D NMR Spectroscopy (¹H and ¹³C) (Determine Connectivity and Chemical Environment) B->D E Propose Putative Isomeric Structures C->E D->E F Compare Spectroscopic Data with Databases and Literature E->F G Confirm Structure (e.g., via synthesis of authentic standard) F->G H Identified Isomer with IUPAC Name G->H

Caption: A logical workflow for the identification of C9H11ClO isomers.

Synthetic Pathway for 4'-Chloropropiophenone

The following diagram illustrates the Friedel-Crafts acylation reaction for the synthesis of 4'-chloropropiophenone.

G Reactant1 Chlorobenzene Product 4'-Chloropropiophenone Reactant1->Product + Acylium Ion Reactant2 Propionyl Chloride Intermediate Acylium Ion Intermediate [CH₃CH₂CO]⁺ Reactant2->Intermediate + AlCl₃ Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Intermediate->Product Byproduct HCl Product->Byproduct (deprotonation)

Caption: Synthetic pathway for 4'-chloropropiophenone synthesis.

Biological Activity and Toxicological Profile

The biological activity and toxicity of C9H11ClO isomers are of significant interest to drug development professionals. Generally, chlorinated aromatic compounds can exhibit a range of biological effects, and their toxicity is a key consideration.

Potential Biological Activities

While specific data for many C9H11ClO isomers are limited, related compounds have shown various biological activities. For instance, some chlorinated phenols and their derivatives are known to have antimicrobial properties.[18][19] The presence of a chlorine atom can influence a molecule's lipophilicity and its ability to interact with biological targets. The ketone functional group is also a common feature in many biologically active compounds.

Toxicological Considerations

Chlorinated aromatic hydrocarbons are a class of compounds that can be persistent in the environment and may pose toxicological risks.[20] The toxicity of chlorophenols, for example, tends to increase with the degree of chlorination.[19] For some chloropropiophenone derivatives, there is evidence of potential genotoxicity.[21] Safety data for 3'-chloropropiophenone indicates it may cause skin and eye irritation and may be harmful if swallowed.[22]

It is crucial for researchers working with any C9H11ClO isomer to consult the specific Safety Data Sheet (SDS) and handle the compound with appropriate safety precautions in a laboratory setting.

Conclusion

The molecular formula C9H11ClO encompasses a diverse array of isomers with varied chemical structures and properties. This guide has provided a framework for understanding the nomenclature, synthesis, and potential biological relevance of these compounds. For researchers and professionals in drug development, a thorough characterization of the specific isomer of interest is paramount. The provided experimental protocols and data serve as a starting point for further investigation into this large family of chemical compounds. As research progresses, a deeper understanding of the structure-activity relationships among these isomers will undoubtedly emerge, potentially leading to the development of new therapeutic agents or other valuable chemical entities.

References

An In-depth Technical Guide to 4-Methoxy-3-methylbenzyl chloride (CAS: 60736-71-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-methylbenzyl chloride, a halogenated aromatic ether. Due to its reactive benzylic chloride functional group, this compound is a potentially valuable intermediate in organic synthesis, particularly for the introduction of the 4-methoxy-3-methylbenzyl moiety into various molecular scaffolds. This guide summarizes its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications in research and drug development.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 60736-71-2[1]
Molecular Formula C₉H₁₁ClO[1]
Molecular Weight 170.64 g/mol [1]
Boiling Point 143 °C at 25 mmHg[2]
Density 1.11 g/cm³[2]
Appearance Not specified, likely a liquidInferred from properties
Purity 98.0%[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectrumDataSource
¹H NMR Available[3]
¹³C NMR Predicted data available[4]
Infrared (IR) Spectrum Available[3]
Mass Spectrum (MS) Available[3]

Synthesis of this compound

The primary route for the synthesis of this compound is the chlorination of the corresponding alcohol, 4-methoxy-3-methylbenzyl alcohol. A general and reliable method for this transformation involves the use of thionyl chloride.

Experimental Protocol: Synthesis from 4-Methoxy-3-methylbenzyl alcohol

This protocol is adapted from established procedures for the conversion of benzyl alcohols to benzyl chlorides.[5][6]

Materials:

  • 4-Methoxy-3-methylbenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (optional, for reactions at elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, dissolve 4-Methoxy-3-methylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stir bar.

  • Chlorination: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution using a dropping funnel. The reaction is exothermic and generates HCl and SO₂ gases, which should be vented to a scrubber.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methoxy-3-methylbenzyl alcohol 4-Methoxy-3-methylbenzyl alcohol Chlorination Chlorination 4-Methoxy-3-methylbenzyl alcohol->Chlorination Thionyl chloride Thionyl chloride Thionyl chloride->Chlorination Work-up Work-up Chlorination->Work-up Reaction Mixture Purification Purification Work-up->Purification Crude Product This compound This compound Purification->this compound Pure Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Applications in Drug Development

As a benzylic chloride, this compound is expected to be a reactive electrophile, readily undergoing nucleophilic substitution reactions (Sₙ1 and Sₙ2). This reactivity makes it a useful building block for the synthesis of a variety of organic molecules.

While specific examples of the use of this compound in the synthesis of pharmaceuticals are not widely documented in publicly available literature, its structural motif is present in various biologically active compounds. The 4-methoxy-3-methylphenyl group can be found in molecules with diverse therapeutic applications. Therefore, this reagent can serve as a key intermediate for the synthesis of analogs of known drugs or for the generation of new chemical entities for drug discovery programs.

Potential applications include:

  • Alkylation of Nucleophiles: It can be used to alkylate a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 4-methoxy-3-methylbenzyl group. This is a common strategy in medicinal chemistry to modify the steric and electronic properties of a lead compound, potentially improving its potency, selectivity, or pharmacokinetic profile.

  • Synthesis of Heterocycles: The reactivity of the benzyl chloride can be exploited in the construction of various heterocyclic ring systems, which are prevalent in many drug classes.

  • Protecting Group Chemistry: Although less common than the related 4-methoxybenzyl (PMB) group, the 4-methoxy-3-methylbenzyl group could potentially be used as a protecting group for alcohols, amines, or other functional groups.

Experimental Workflow: Representative Nucleophilic Substitution Reaction

The following workflow illustrates a general procedure for the reaction of this compound with a generic nucleophile (Nu-H).

G Representative Nucleophilic Substitution cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Reaction Base Base Base->Reaction Quenching & Work-up Quenching & Work-up Reaction->Quenching & Work-up Reaction Mixture Purification Purification Quenching & Work-up->Purification Crude Product Alkylated Product Alkylated Product Purification->Alkylated Product Pure Product

Caption: General workflow for a nucleophilic substitution reaction.

Safety and Handling

As with other benzyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis and drug discovery. While specific, documented uses in pharmaceutical development are limited in the public domain, its reactivity as a benzylating agent suggests its utility in the synthesis of complex organic molecules. This guide provides a foundational understanding of its properties, a practical synthesis protocol, and an overview of its potential applications, serving as a valuable resource for researchers in the field. Further investigation into the reactions and biological activities of compounds derived from this reagent may unveil novel therapeutic agents.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Methoxy-3-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Methoxy-3-methylbenzyl chloride. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectrum based on the analysis of analogous compounds and established principles of NMR spectroscopy. This document also includes a comprehensive experimental protocol for acquiring such a spectrum and visual aids to facilitate understanding.

Predicted ¹H NMR Data

The anticipated ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the known spectrum of the closely related compound, 4-Methoxybenzyl chloride, and take into account the expected electronic effects of the additional methyl group on the aromatic ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Ar-H (H-5)~ 7.2d1H
Ar-H (H-6)~ 7.1d1H
Ar-H (H-2)~ 6.8s1H
-CH₂Cl~ 4.5s2H
-OCH₃~ 3.8s3H
Ar-CH₃~ 2.2s3H

Structural Assignment and Proton Labeling

The structure of this compound with the assigned proton labels is depicted in the following diagram. This visualization aids in correlating the predicted spectral data with the specific protons in the molecule.

Caption: Molecular structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following section outlines a detailed methodology for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

  • Solvent Selection: Use a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe: A standard 5 mm broadband probe is suitable for this analysis.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

    • Number of Scans: A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative analysis of small molecules.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good digital resolution.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is sufficient to cover the expected range of proton chemical shifts.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing: The spectrum must be correctly phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.

  • Integration: The relative areas of the signals should be integrated to determine the proton ratios.

  • Chemical Shift Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

Logical Workflow for Spectral Analysis

The process of predicting and analyzing the ¹H NMR spectrum of this compound follows a logical progression, as illustrated in the diagram below.

G A Identify Molecular Structure B Determine Unique Proton Environments A->B C Predict Chemical Shifts based on Substituent Effects B->C D Predict Splitting Patterns (Multiplicity) B->D E Determine Integration Ratios B->E F Assemble Predicted Spectrum C->F D->F E->F

Caption: Workflow for ¹H NMR spectral prediction and analysis.

Technical Guide: 13C NMR Spectral Data for 4-Methoxy-3-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methoxy-3-methylbenzyl chloride. Due to the limited availability of public experimental spectra for this specific compound, this guide presents high-quality predicted ¹³C NMR data, alongside a detailed, plausible experimental protocol for its synthesis.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established computational models and provide valuable information for the structural elucidation and quality control of this compound. The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

Carbon Atom Assignment Predicted Chemical Shift (ppm)
1C-Cl (Benzylic)~46.5
2C-OCH₃ (Aromatic)~157.0
3C-CH₃ (Aromatic)~127.5
4C-H (Aromatic)~110.0
5C-H (Aromatic)~129.0
6C-H (Aromatic)~130.5
7C-4 (Aromatic)~131.0
8-OCH₃~55.5
9-CH₃~16.0

Experimental Protocols

A plausible and common synthetic route to this compound involves a two-step process starting from the commercially available 4-Methoxy-3-methylbenzaldehyde. The first step is the reduction of the aldehyde to the corresponding benzyl alcohol, followed by chlorination to yield the final product.

Step 1: Synthesis of 4-Methoxy-3-methylbenzyl alcohol

Reaction: Reduction of 4-Methoxy-3-methylbenzaldehyde

Materials:

  • 4-Methoxy-3-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Methoxy-3-methylbenzaldehyde (1 equivalent) in a mixture of methanol and dichloromethane at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-Methoxy-3-methylbenzyl alcohol as a crude product, which can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

Reaction: Chlorination of 4-Methoxy-3-methylbenzyl alcohol

Materials:

  • 4-Methoxy-3-methylbenzyl alcohol (from Step 1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the 4-Methoxy-3-methylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. Alternatively, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 equivalents).

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into ice-cold water to quench the excess chlorinating agent.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with cold water and brine, and then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound. The product can be purified by vacuum distillation or column chromatography.

Molecular Structure and NMR Assignment

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for ¹³C NMR assignment correlation.

Caption: Structure of this compound with ¹³C NMR assignments.

The following diagram illustrates the proposed synthetic workflow.

G start 4-Methoxy-3-methylbenzaldehyde step1 Reduction (NaBH₄, MeOH/CH₂Cl₂) start->step1 intermediate 4-Methoxy-3-methylbenzyl alcohol step1->intermediate step2 Chlorination (SOCl₂ or (COCl)₂/DMF) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for this compound.

Technical Guide: Mass Spectrometry Analysis of 4-Methoxy-3-methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the mass spectrometry analysis of 4-Methoxy-3-methylbenzyl chloride (C₉H₁₁ClO). It includes detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), a summary of key mass spectral data, and a proposed fragmentation pathway. The information presented herein is intended to serve as a practical guide for the characterization and quantification of this compound in various research and development settings.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₉H₁₁ClO.[1][2] Its molecular weight is approximately 170.64 g/mol .[1][2] Accurate analysis and characterization of such compounds are crucial in synthetic chemistry, impurity profiling, and drug development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a robust and sensitive method for the identification and quantification of this compound. This guide outlines the fundamental principles and practical steps for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 60736-71-2[1][2]
Molecular Formula C₉H₁₁ClO[1][2]
Molecular Weight 170.636 g/mol [2][3]
Monoisotopic Mass 170.0498427 u[2]
IUPAC Name 4-(chloromethyl)-1-methoxy-2-methylbenzene[2]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The following is a generalized experimental protocol.

3.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of 1 mg/mL of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solutions: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample matrix containing the analyte in the chosen solvent to a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

3.2. Instrumentation A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.

3.3. GC-MS Conditions The following table (Table 2) outlines typical GC-MS parameters for the analysis.

ParameterRecommended Setting
GC Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Electron Ionization (EI)
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Energy 70 eV
Scan Range m/z 40-300

3.4. Experimental Workflow The general workflow for the GC-MS analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard & Sample Preparation B Solvent Dilution A->B C Injection into GC B->C D Chromatographic Separation C->D E Elution and Transfer to MS D->E F Ionization (EI) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Data Acquisition H->I J Peak Integration & Spectral Analysis I->J K Quantification & Reporting J->K

Caption: Workflow for GC-MS analysis of this compound.

Mass Spectral Data and Fragmentation

Under electron ionization (EI), this compound will ionize and subsequently fragment in a predictable manner.

4.1. Key Mass Spectral Data The NIST WebBook provides the electron ionization mass spectrum for this compound.[3] Based on its structure, the expected molecular ion and major fragment ions are summarized in Table 3.

m/z (Mass-to-Charge Ratio)Proposed Ion StructureIon TypeNotes
170/172[C₉H₁₁ClO]⁺Molecular Ion [M]⁺The presence of the chlorine isotope pattern (~3:1 ratio) is expected.
135[C₉H₁₁O]⁺[M-Cl]⁺Loss of a chlorine radical, leading to a stable benzylic carbocation. This is often the base peak.
121[C₈H₉O]⁺[M-Cl-CH₂]⁺ or [M-CH₂Cl]⁺Subsequent loss of a methyl radical from the methoxy group or direct loss of the chloromethyl group.
105[C₇H₅O]⁺[M-Cl-CH₃-H₂]⁺Further fragmentation.
91[C₇H₇]⁺Tropylium ionA common fragment in compounds containing a benzyl group.

4.2. Proposed Fragmentation Pathway The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion [M]⁺. The most prominent fragmentation pathway involves the cleavage of the C-Cl bond, which is relatively weak, to form a highly stable benzylic carbocation.

Fragmentation_Pathway mol This compound {m/z 170/172 | [C₉H₁₁ClO]⁺} frag1 [M-Cl]⁺ m/z 135 Loss of •Cl mol->frag1 - •Cl frag2 [M-Cl-CH₃]⁺ m/z 120 Loss of •CH₃ frag1->frag2 - •CH₃ (from OCH₃) frag3 Tropylium Ion m/z 91 Rearrangement & Loss of CO frag1->frag3 - CO

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed GC-MS protocol, tabulated spectral data, and visualized fragmentation pathway serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and pharmaceutical sciences. The methods described can be adapted and optimized for specific applications, including purity assessment, reaction monitoring, and trace-level quantification.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-Methoxy-3-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-Methoxy-3-methylbenzyl chloride. Due to the limited public availability of the experimental spectrum, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. This information is valuable for substance identification, quality control, and reaction monitoring in research and development settings.

Predicted Infrared Spectrum Data

The following table summarizes the predicted key absorption bands in the infrared spectrum of this compound. The prediction is based on established correlation tables for the vibrational frequencies of the functional groups present in the molecule: a substituted aromatic ring, an ether linkage, a methyl group, and a chloromethyl group.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~ 3050 - 3000Medium to WeakC-H StretchAromatic C-H
~ 2960 - 2850MediumC-H StretchAliphatic C-H (Methyl and Methylene)
~ 1610 and ~1500Medium to StrongC=C StretchAromatic Ring Skeletal Vibrations
~ 1250StrongC-O-C Asymmetric StretchAryl-Alkyl Ether
~ 1040MediumC-O-C Symmetric StretchAryl-Alkyl Ether
~ 880 - 800StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Benzene Ring
~ 700 - 600Medium to StrongC-Cl StretchAlkyl Halide (Chloromethyl)

Interpretation of the Spectrum

The infrared spectrum of this compound is characterized by several key regions that correspond to the vibrations of its specific functional groups.

  • Aromatic Region (3100-3000 cm⁻¹ and 1610-1450 cm⁻¹): The presence of the benzene ring is confirmed by the C-H stretching vibrations appearing just above 3000 cm⁻¹. Additionally, two distinct peaks around 1610 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring. The specific pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, though typically weak, can also provide information about the substitution pattern.

  • Aliphatic C-H Region (3000-2850 cm⁻¹): The stretching vibrations of the C-H bonds in the methyl (-CH₃) and chloromethyl (-CH₂Cl) groups are expected in this region. These absorptions are typically of medium intensity.

  • Ether Linkage (1300-1000 cm⁻¹): A strong, prominent absorption band is predicted around 1250 cm⁻¹ due to the asymmetric stretching of the C-O-C bond of the aryl-alkyl ether. A weaker, symmetric stretching band is expected near 1040 cm⁻¹.

  • Fingerprint Region (< 1000 cm⁻¹): This region contains a wealth of information, including the out-of-plane C-H bending vibrations of the substituted benzene ring. For a 1,2,4-trisubstituted benzene, a strong absorption is expected in the 880-800 cm⁻¹ range. Furthermore, the C-Cl stretching vibration of the chloromethyl group is anticipated to appear in the 700-600 cm⁻¹ range. This region is complex but highly characteristic of the molecule as a whole.

Experimental Protocols for Infrared Spectroscopy

Obtaining a high-quality IR spectrum of a solid organic compound like this compound can be achieved through several standard methods.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a widely used technique for solid and liquid samples that requires minimal sample preparation.

Methodology:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR unit.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the infrared spectrum of the sample.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix.

Methodology:

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Nujol Mull Method

In this technique, the solid is suspended in a mineral oil (Nujol).

Methodology:

  • Grind a few milligrams of this compound to a fine powder in an agate mortar.

  • Add a drop or two of Nujol and continue to grind until a smooth, paste-like mull is formed.

  • Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

  • Place the salt plates in the spectrometer's sample holder and acquire the spectrum. Note that the Nujol itself will have characteristic C-H absorption bands that will be present in the spectrum.

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting an unknown infrared spectrum, which is applicable to the analysis of this compound.

IR_Spectrum_Interpretation_Workflow start Obtain IR Spectrum region_analysis Divide Spectrum into Diagnostic and Fingerprint Regions start->region_analysis diagnostic_region Analyze Diagnostic Region (>1500 cm⁻¹) region_analysis->diagnostic_region fingerprint_region Analyze Fingerprint Region (<1500 cm⁻¹) region_analysis->fingerprint_region functional_group_id Identify Key Functional Groups (e.g., C=O, O-H, N-H, C≡C, C≡N) diagnostic_region->functional_group_id hydrocarbon_skeleton Determine Hydrocarbon Skeleton (Aromatic, Alkane, Alkene, Alkyne) diagnostic_region->hydrocarbon_skeleton substitution_pattern Determine Substitution Patterns (e.g., Aromatic, Alkene) fingerprint_region->substitution_pattern final_structure Propose Molecular Structure functional_group_id->final_structure hydrocarbon_skeleton->final_structure substitution_pattern->final_structure comparison Compare with Known Spectra/Databases final_structure->comparison confirmation Confirm Structure comparison->confirmation

Caption: A flowchart illustrating the logical workflow for the systematic interpretation of an infrared spectrum.

Chemical structure and molecular weight of 4-Methoxy-3-methylbenzyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical structure, molecular weight, and other critical properties of 4-Methoxy-3-methylbenzyl chloride, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, offering a consolidated view of its key characteristics.

PropertyValueReference
CAS Number 60736-71-2[1][2][3]
Molecular Formula C₉H₁₁ClO[1][2][3][4]
Molecular Weight 170.64 g/mol [1][3][4][5]
Alternate Molecular Weight 170.636 g/mol [2][6]
Boiling Point 143°C at 25 mmHg[4][5][6]
Density 1.11 g/cm³[5][6]
Appearance Colorless to light yellow liquid[5]
Storage Temperature 2-8°C[5]

Chemical Structure

The chemical structure of this compound is depicted below. The molecule consists of a benzene ring substituted with a methoxy group, a methyl group, and a chloromethyl group at positions 4, 3, and 1, respectively.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 4-methoxy-3-methylbenzyl alcohol with hexachloroethane and triphenylphosphine.[4]

Materials:

  • 4-methoxy-3-methylbenzyl alcohol (1 eq.)

  • Hexachloroethane (1 eq.)

  • Triphenylphosphine (1 eq.)

  • Anhydrous methylene chloride (0.3 M)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of 4-methoxy-3-methylbenzyl alcohol (15.18 mmol, 1 eq.) in anhydrous methylene chloride (50 mL), add hexachloroethane (15.18 mmol, 1 eq.) and triphenylphosphine (15.18 mmol, 1 eq.) in sequence.[4]

  • Stir the reaction mixture at room temperature overnight.[4]

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using 30% ethyl acetate in hexane as the eluent to yield the target product, this compound.[4]

Product Confirmation: The structure of the synthesized product can be confirmed by ¹H NMR spectroscopy. The expected signals in CDCl₃ at 400 MHz are: δ 7.16 (m, 2H), 6.76 (d, 1H, J = 8.10 Hz), 4.52 (s, 2H), 3.81 (s, 3H), 2.19 (s, 3H).[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Reactants Reactants: - 4-methoxy-3-methylbenzyl alcohol - Hexachloroethane - Triphenylphosphine - Anhydrous Methylene Chloride Reaction Reaction (Room Temperature, Overnight) Reactants->Reaction Workup Workup: - Wash with Water and Brine - Dry with Anhydrous Sodium Sulfate - Concentrate under Reduced Pressure Reaction->Workup Purification Purification: Silica Gel Column Chromatography (30% Ethyl Acetate/Hexane) Workup->Purification Product Product: This compound Purification->Product

Caption: Synthesis and Purification Workflow for this compound.

References

Technical Guide: Physicochemical Properties and Synthesis of 4-Methoxy-3-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties—specifically the boiling point and density—of 4-Methoxy-3-methylbenzyl chloride (C₉H₁₁ClO). Furthermore, it outlines a detailed experimental protocol for its synthesis via the chlorination of 4-methoxy-3-methylbenzyl alcohol. This document is intended to serve as a practical resource for professionals in the fields of chemical research and drug development.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below for quick reference.

PropertyValueConditions
Boiling Point 143 °Cat 25 mmHg
Density 1.11 g/cm³Not Specified

Experimental Protocols

Determination of Boiling Point under Reduced Pressure

The boiling point of this compound was determined under reduced pressure to prevent decomposition at higher temperatures. A typical procedure for such a measurement is as follows:

  • Apparatus Setup : A distillation apparatus is assembled, consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation : The liquid sample, this compound, is placed in the round-bottom flask along with a few boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Vacuum Application : The system is carefully evacuated to the desired pressure, in this case, 25 mmHg.

  • Heating : The flask is gently heated using a heating mantle or an oil bath.

  • Boiling Point Measurement : The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid organic compound such as this compound is typically determined using a pycnometer or a digital density meter.[1][2][3] A general protocol using a pycnometer is described below:

  • Pycnometer Preparation : A clean, dry pycnometer of a known volume is weighed accurately (m₁).

  • Filling with Sample : The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a known temperature (e.g., 25 °C).

  • Weighing : The filled pycnometer is weighed again to determine the mass of the liquid (m₂).

  • Calculation : The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Synthesis of this compound

A representative method for the synthesis of this compound is the chlorination of 4-methoxy-3-methylbenzyl alcohol using a suitable chlorinating agent, such as thionyl chloride (SOCl₂), in an inert solvent.

Reaction Scheme:

4-methoxy-3-methylbenzyl alcohol + SOCl₂ → this compound + SO₂ + HCl

Materials:

  • 4-methoxy-3-methylbenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Triethylamine or pyridine (optional, as a base to neutralize HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : A solution of 4-methoxy-3-methylbenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

  • Addition of Chlorinating Agent : Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise to the cooled solution over a period of 30 minutes. If a base is used, it is typically added prior to the thionyl chloride.

  • Reaction : The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up : Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and water. The organic layer is separated using a separatory funnel.

  • Purification : The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acid) and brine. It is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Product : The crude product can be further purified by vacuum distillation to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding alcohol.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Work-up & Purification start Dissolve 4-methoxy-3-methylbenzyl alcohol in anhydrous DCM cool Cool to 0°C start->cool Inert atmosphere add_socl2 Add Thionyl Chloride dropwise cool->add_socl2 react Stir at room temperature add_socl2->react 1-3 hours quench Quench with ice-water react->quench wash Wash with NaHCO3 & Brine quench->wash dry Dry over MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

References

Solubility Characteristics of 4-Methoxy-3-methylbenzyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-3-methylbenzyl chloride (CAS No. 60736-71-2), a key intermediate in various synthetic applications. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines its known solubility in water, predicted solubility in common organic solvents, and a detailed experimental protocol for solubility determination.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₉H₁₁ClO[1][2]
Molecular Weight 170.64 g/mol [2][3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 143°C at 25 mmHg[3]
Density 1.11 g/cm³[3]
log10 of Water Solubility (mol/L) -3.1[4]

Aqueous Solubility

The water solubility of this compound is low, as indicated by its log10 of water solubility of -3.1[4]. This corresponds to a molar solubility of approximately 7.94 x 10⁻⁴ mol/L. This limited aqueous solubility is expected due to the predominantly non-polar, aromatic structure of the molecule.

Predicted Solubility in Organic Solvents

SolventPredicted SolubilityRationale
Methanol HighPolar protic solvent, capable of hydrogen bonding and dipole-dipole interactions.
Ethanol HighSimilar to methanol, a polar protic solvent.
Acetone HighPolar aprotic solvent with a significant dipole moment.
Dichloromethane (DCM) HighA polar aprotic solvent, effective for many organic compounds.
Tetrahydrofuran (THF) HighA polar aprotic ether, a good solvent for a wide range of organic molecules.
Ethyl Acetate HighA moderately polar solvent.
Toluene HighA non-polar aromatic solvent, likely to be a good solvent due to the aromatic nature of the solute.
Hexane Low to MediumA non-polar aliphatic solvent; solubility is expected to be lower than in polar or aromatic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given solvent. This protocol is based on the widely accepted shake-flask method followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (of known purity)

  • Solvent of interest (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

  • Vials for sample analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

    • Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the mixture to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC or GC).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered saturated solution by interpolating its analytical signal on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

    • Report the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantitative Analysis cluster_reporting Data Reporting prep1 Add excess this compound to solvent prep2 Equilibrate in a thermostatically controlled shaker prep1->prep2 sample1 Allow undissolved solid to settle prep2->sample1 After equilibration sample2 Withdraw and filter supernatant sample1->sample2 analysis2 Analyze samples and standards (HPLC/GC) sample2->analysis2 Filtered sample analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 analysis4 Determine concentration of saturated solution analysis3->analysis4 report1 Express solubility in appropriate units (g/L, mol/L) analysis4->report1 report2 Report the experimental temperature report1->report2

Caption: Workflow for the experimental determination of solubility.

This guide provides a comprehensive starting point for researchers working with this compound. The provided experimental protocol can be adapted to specific laboratory conditions and analytical capabilities to generate precise and reliable solubility data, which is crucial for its effective application in chemical synthesis and drug development.

References

An In-Depth Technical Guide to 4-Methoxy-3-methylbenzyl Chloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-methylbenzyl chloride, a substituted aromatic organochlorine compound, serves as a valuable intermediate in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it functions as a key building block for the synthesis of complex molecular architectures and bioactive compounds. This technical guide provides a comprehensive overview of the history, synthesis, chemical properties, and applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.

Discovery and Historical Context

The synthesis of this compound would have been a logical extension of these early chloromethylation studies, applied to the readily available starting material, 2-methylanisole. The historical development of such synthetic methodologies was driven by the growing demand for versatile chemical intermediates in the burgeoning dye, fragrance, and pharmaceutical industries.

Physicochemical and Spectroscopic Data

A compilation of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 60736-71-2[2]
Molecular Formula C₉H₁₁ClO[2]
Molecular Weight 170.64 g/mol [2]
Boiling Point 143°C at 25 mmHg[3][4]
Density 1.11 g/cm³[3][4]
Appearance Data not available
Solubility Data not available

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/ShiftsReference
¹H NMR (CDCl₃, 400 MHz) δ 7.16 (m, 2H), 6.76 (d, 1H, J = 8.10 Hz), 4.52 (s, 2H), 3.81 (s, 3H), 2.19 (s, 3H)[4]
¹³C NMR Predicted data available[2]
Mass Spectrum (EI) Available through NIST WebBook[5]
Infrared (IR) Spectrum Data available[6]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through two primary routes: chloromethylation of 2-methylanisole or conversion of 4-methoxy-3-methylbenzyl alcohol.

Chloromethylation of 2-Methylanisole

This method is analogous to the classic Blanc reaction, where 2-methylanisole is reacted with a source of formaldehyde and hydrogen chloride.

Experimental Protocol:

  • Materials: 2-methylanisole, paraformaldehyde, hydrogen chloride (gas or concentrated HCl), a suitable Lewis acid catalyst (e.g., ZnCl₂), and an appropriate solvent (e.g., a chlorinated hydrocarbon).

  • Procedure:

    • To a cooled solution of 2-methylanisole in the chosen solvent, add the Lewis acid catalyst.

    • Introduce paraformaldehyde to the mixture.

    • Bubble hydrogen chloride gas through the reaction mixture or add concentrated hydrochloric acid, maintaining a low temperature.

    • Allow the reaction to proceed with stirring until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the reaction is quenched with water or an ice bath.

    • The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and then with brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Chlorination of 4-Methoxy-3-methylbenzyl Alcohol

This approach involves the conversion of the corresponding benzyl alcohol to the benzyl chloride using a chlorinating agent.

Experimental Protocol:

  • Materials: 4-methoxy-3-methylbenzyl alcohol, a chlorinating agent (e.g., thionyl chloride (SOCl₂) or hexachloroethane/triphenylphosphine), and a suitable anhydrous solvent (e.g., dichloromethane).

  • Procedure (using Hexachloroethane and Triphenylphosphine):

    • To a stirred solution of 4-methoxy-3-methylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane, add hexachloroethane (1 equivalent) and triphenylphosphine (1 equivalent) sequentially.[4]

    • Stir the reaction mixture at room temperature overnight.[4]

    • After the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with water and brine.[4]

    • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

    • The crude product can be purified by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent) to afford the pure this compound.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_reagents Key Reagents 2-Methylanisole 2-Methylanisole Chloromethylation Chloromethylation 2-Methylanisole->Chloromethylation 4-Methoxy-3-methylbenzyl_alcohol 4-Methoxy-3-methylbenzyl_alcohol Chlorination Chlorination 4-Methoxy-3-methylbenzyl_alcohol->Chlorination Product 4-Methoxy-3-methylbenzyl Chloride Chloromethylation->Product Chlorination->Product Formaldehyde_HCl_ZnCl2 Formaldehyde, HCl, ZnCl₂ Formaldehyde_HCl_ZnCl2->Chloromethylation Hexachloroethane_PPh3 Hexachloroethane, PPh₃ Hexachloroethane_PPh3->Chlorination Drug_Discovery_Workflow Start 4-Methoxy-3-methylbenzyl Chloride Reaction Reaction with Nucleophile (e.g., Amine, Alcohol) Start->Reaction Intermediate Benzylated Intermediate Reaction->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Final_Compound Bioactive Molecule / Drug Candidate Modification->Final_Compound Screening Biological Screening (e.g., Enzyme Assays) Final_Compound->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization

References

An In-depth Technical Guide to the Key Chemical Reactions of 4-Methoxy-3-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions involving 4-Methoxy-3-methylbenzyl chloride (CAS No. 60736-71-2). This versatile reagent serves as a key building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other bioactive molecules. Its reactivity is primarily centered around the benzylic chloride, which is activated by the electron-donating methoxy group on the aromatic ring. This guide details its synthesis and key nucleophilic substitution reactions, providing experimental protocols and quantitative data for laboratory application.

Core Properties of this compound

PropertyValue
CAS Number 60736-71-2[1][2]
Molecular Formula C₉H₁₁ClO[1][2]
Molecular Weight 170.64 g/mol [1][2]
Appearance Liquid[3]
Purity ≥97% - 98% (typical)[3]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the chlorination of the corresponding alcohol, 4-Methoxy-3-methylbenzyl alcohol. This reaction typically employs thionyl chloride (SOCl₂) as the chlorinating agent.

Reaction Scheme: Synthesis of this compound

G reactant 4-Methoxy-3-methylbenzyl alcohol product This compound reactant->product reagent SOCl₂ reagent->product byproduct SO₂ + HCl product->byproduct byproducts

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 4-Methoxy-3-methylbenzyl alcohol

This protocol is adapted from established procedures for the chlorination of benzyl alcohols.

Materials:

  • 4-Methoxy-3-methylbenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Ice bath

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Methoxy-3-methylbenzyl alcohol in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic and will evolve HCl and SO₂ gas; ensure adequate ventilation in a fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, an anhydrous solvent like toluene can be added and co-evaporated.

  • The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation or column chromatography on silica gel.

ParameterValueReference
Starting Material 4-Methoxy-3-methylbenzyl alcoholAdapted from[4][5]
Reagent Thionyl chloride (SOCl₂)Adapted from[4][5]
Solvent Anhydrous Dichloromethane or ChloroformAdapted from[4][5]
Temperature 0 °C to Room TemperatureAdapted from[4]
Reaction Time 2 - 12 hoursAdapted from[4]
Typical Yield >90% (based on similar benzyl chlorides)[4]

Key Chemical Reactions

This compound is a reactive alkylating agent that readily participates in nucleophilic substitution reactions. The electron-donating methoxy group at the para position stabilizes the developing positive charge on the benzylic carbon during the transition state, facilitating both Sₙ1 and Sₙ2 reaction pathways.

O-Alkylation of Phenols

A primary application of this compound is in the protection of phenolic hydroxyl groups or the synthesis of diaryl ethers. The reaction proceeds via a Williamson ether synthesis mechanism.

Reaction Scheme: O-Alkylation of a Phenol

G reactant1 This compound product 4-Methoxy-3-methylbenzyl phenyl ether reactant1->product reactant2 Phenol reactant2->product base Base (e.g., K₂CO₃, NaH) base->product

Caption: O-Alkylation of a phenol.

Experimental Protocol: O-Alkylation of Phenol

This is a general procedure for the O-alkylation of phenols.

Materials:

  • This compound

  • A phenol

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of the phenol in the chosen anhydrous solvent, add the base (typically 1.5 to 2.0 equivalents).

  • Stir the mixture at room temperature or with gentle heating to form the phenoxide.

  • Add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same solvent dropwise.

  • Continue stirring the reaction mixture at room temperature or an elevated temperature until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

ParameterValueReference
Substrates PhenolsGeneral Protocol
Base K₂CO₃, NaH, etc.General Protocol
Solvent Acetone, DMF, AcetonitrileGeneral Protocol
Temperature Room Temperature to 80 °CGeneral Protocol
Reaction Time 4 - 24 hoursGeneral Protocol
N-Alkylation of Amines

This compound is also employed for the N-alkylation of primary and secondary amines, a key transformation in the synthesis of many pharmaceutical compounds.

Reaction Scheme: N-Alkylation of an Amine

G reactant1 This compound product N-(4-Methoxy-3-methylbenzyl)amine reactant1->product reactant2 Primary or Secondary Amine reactant2->product base Base (e.g., K₂CO₃, Et₃N) base->product

Caption: N-Alkylation of an amine.

Experimental Protocol: N-Alkylation of an Amine

This is a general procedure for the N-alkylation of amines.

Materials:

  • This compound

  • A primary or secondary amine

  • A suitable base (e.g., potassium carbonate, triethylamine, DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve the amine in the chosen anhydrous solvent.

  • Add the base (typically 2.0 to 3.0 equivalents for K₂CO₃ or 1.5 to 2.0 equivalents for a liquid amine base).

  • Add this compound (typically 1.0 to 1.2 equivalents) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterValueReference
Substrates Primary and Secondary Amines[6]
Base K₂CO₃, DIPEA, etc.[6]
Solvent Acetonitrile, DMF[6]
Temperature 50 - 80 °C[6]
Reaction Time 4 - 24 hours[6]
Friedel-Crafts Alkylation

As a benzylic halide, this compound can act as an electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds. This reaction is typically catalyzed by a Lewis acid.

Reaction Scheme: Friedel-Crafts Alkylation

G reactant1 This compound product Diarylalkane Derivative reactant1->product reactant2 Arene (e.g., Benzene, Toluene) reactant2->product catalyst Lewis Acid (e.g., AlCl₃, FeCl₃) catalyst->product

Caption: Friedel-Crafts alkylation.

Reaction Mechanisms

The nucleophilic substitution reactions of this compound can proceed through either an Sₙ1 or Sₙ2 mechanism, or a mixture of both, depending on the reaction conditions and the nucleophile.

  • Sₙ1 Mechanism: The electron-donating methoxy group strongly stabilizes the benzylic carbocation intermediate that would form upon departure of the chloride ion. This makes the Sₙ1 pathway favorable, especially with weak nucleophiles and in polar protic solvents.

  • Sₙ2 Mechanism: With strong, unhindered nucleophiles and in polar aprotic solvents, the concerted Sₙ2 mechanism is also viable.

The presence of the methyl group ortho to the methoxy group may introduce some steric hindrance, which could slightly disfavor the Sₙ2 pathway compared to the unsubstituted 4-methoxybenzyl chloride.

Logical Flow: Mechanistic Pathway Determination

G start Reaction of This compound conditions Reaction Conditions (Solvent, Nucleophile, Temperature) start->conditions sn1 Sₙ1 Pathway (Carbocation Intermediate) conditions->sn1 Weak Nucleophile Polar Protic Solvent sn2 Sₙ2 Pathway (Concerted) conditions->sn2 Strong Nucleophile Polar Aprotic Solvent product Substitution Product sn1->product sn2->product

References

An In-Depth Technical Guide to 4-Methoxy-3-methylbenzyl Chloride and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-methylbenzyl chloride, a significant chemical intermediate in organic synthesis and various research applications. This document will cover its chemical properties, synthesis, and reactivity, with a focus on detailed experimental protocols and safety considerations.

Chemical Identity and Synonyms

This compound is a substituted aromatic haloalkane. It is crucial for researchers to be familiar with its various synonyms to effectively search for and identify this compound in chemical databases and literature.

Synonyms:

  • Benzene, 1-(chloromethyl)-4-methoxy-2-methyl-[1]

  • 4-(Chloromethyl)-2-methylanisole

  • 3-Methyl-4-methoxybenzyl chloride

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 60736-71-2[2]
Molecular Formula C₉H₁₁ClO[2]
Molecular Weight 170.64 g/mol [2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental work.

Table 2: Physicochemical Data

PropertyValue
Appearance Colorless to light yellow liquid
Boiling Point 143 °C at 25 mmHg
Density 1.11 g/cm³
Storage Temperature 2-8°C

Synthesis and Experimental Protocols

General Synthesis of Benzyl Chlorides from Benzyl Alcohols

A common and effective method for the preparation of benzyl chlorides is the reaction of the corresponding benzyl alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂), in an appropriate solvent.

Experimental Workflow: Chlorination of Benzyl Alcohol

G start Start: 4-Methoxy-3-methylbenzyl alcohol reagents Reactants: - Thionyl chloride (SOCl₂) - Anhydrous solvent (e.g., CH₂Cl₂) - N,N-dimethylformamide (DMF, catalytic) start->reagents Add reaction Reaction: - Stir at 0°C to room temperature - Monitor by TLC or GC reagents->reaction Initiate workup Work-up: 1. Quench with sat. NaHCO₃ 2. Extract with CH₂Cl₂ 3. Wash with water and brine reaction->workup Upon completion purification Purification: - Dry over MgSO₄ - Concentrate in vacuo - Silica gel chromatography workup->purification Isolate crude product product Product: this compound purification->product Obtain pure product

Caption: General workflow for the synthesis of benzyl chlorides.

Detailed Experimental Protocol (General Procedure):

  • To a stirring solution of the corresponding benzyl alcohol (10 mmol) in anhydrous dichloromethane (CH₂Cl₂) (20 mL), add a catalytic amount of N,N-dimethylformamide (DMF) (20 µL).[3]

  • Cool the mixture to 0°C in an ice bath.[3]

  • Slowly add thionyl chloride (12 mmol) dropwise to the reaction mixture.[3]

  • Allow the mixture to warm to room temperature and stir for 1 hour.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting benzyl alcohol is consumed.[3]

  • Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL) to quench the excess thionyl chloride.[3]

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).[3]

  • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).[3]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography to obtain the pure benzyl chloride.[3]

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the 4-methoxy-3-methylbenzyl group onto various nucleophiles. The electron-donating methoxy and methyl groups on the benzene ring activate the benzylic position, making it susceptible to nucleophilic substitution reactions.

One of the key applications of similar benzyl chlorides, such as 4-methoxybenzyl chloride (PMB-Cl), is as a protecting group for alcohols and amines in multi-step organic synthesis.[4] The 4-methoxybenzyl group is stable under a variety of reaction conditions but can be readily cleaved when desired.

Reaction Scheme: Protection of an Alcohol

G cluster_0 Protection of an Alcohol (R-OH) R-OH R-OH Base + Base (e.g., NaH) Reagent + this compound Product -> R-O-CH₂-(C₆H₃)(OCH₃)(CH₃)

Caption: General scheme for alcohol protection.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

  • ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy would be expected to show characteristic peaks for the aromatic protons, the benzylic methylene protons (CH₂Cl), the methoxy protons (OCH₃), and the methyl protons (CH₃).

  • ¹³C NMR: Carbon-13 NMR would show distinct signals for each of the nine carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands corresponding to C-H stretching of the aromatic and alkyl groups, C-O stretching of the ether, and C-Cl stretching.[5]

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling to avoid contact with skin, eyes, and mucous membranes.[6]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]

  • Avoid inhalation of vapors.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • It is recommended to store the compound under an inert atmosphere to prevent degradation.

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. However, substituted benzyl halides are a common structural motif in medicinal chemistry and are used as precursors for the synthesis of a wide range of biologically active molecules. The 4-methoxy-3-methylbenzyl moiety can be found in various compounds investigated for their therapeutic potential. The specific substitution pattern may influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Further research is required to explore the potential biological effects of this compound and its derivatives. Researchers in drug development may consider this compound as a building block for creating new chemical entities to be screened for various biological targets.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in appropriate facilities with all necessary safety precautions in place.

References

Methodological & Application

Application Notes and Protocols for 4-Methoxy-3-methylbenzyl Chloride as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methoxy-3-methylbenzyl chloride (MMB-Cl) as a versatile protecting group for various functional groups, including alcohols, amines, and thiols. The protocols detailed below are based on established methodologies for the closely related p-methoxybenzyl (PMB) group, with adjustments and specific examples for the MMB group where available. The additional methyl group on the benzene ring of MMB is expected to slightly enhance its electron-donating properties, potentially facilitating cleavage under certain oxidative and acidic conditions compared to the standard PMB group.

Introduction to the 4-Methoxy-3-methylbenzyl (MMB) Protecting Group

The 4-Methoxy-3-methylbenzyl (MMB) group is a valuable tool in multi-step organic synthesis. It offers robust protection for various functional groups under a range of reaction conditions and can be selectively removed, often orthogonally to other protecting groups. Its stability profile is similar to the widely used p-methoxybenzyl (PMB) group, being generally stable to basic conditions, nucleophiles, and catalytic hydrogenation (under specific conditions), while being readily cleaved under oxidative or acidic conditions.

Protection of Functional Groups

Alcohols

The protection of alcohols as MMB ethers is a common application. The reaction typically proceeds via a Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then displaces the chloride from MMB-Cl.

Experimental Protocol: Protection of a Primary Alcohol

  • Dissolution: Dissolve the primary alcohol (1.0 equiv) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a base such as sodium hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Addition of MMB-Cl: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 equiv) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Amines

Primary and secondary amines can be protected as N-MMB derivatives. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Protection of a Primary Amine

  • Dissolution: Dissolve the primary amine (1.0 equiv) in a solvent such as dichloromethane (DCM) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 equiv) or diisopropylethylamine (DIPEA, 1.5 equiv).

  • Addition of MMB-Cl: Add this compound (1.1 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Thiols

Thiols can be readily protected as MMB thioethers. The high nucleophilicity of the thiol group often allows for protection under milder basic conditions compared to alcohols.

Experimental Protocol: Protection of a Thiol

  • Dissolution: Dissolve the thiol (1.0 equiv) in a solvent like DMF or acetone.

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 equiv) or triethylamine (TEA, 1.2 equiv).

  • Addition of MMB-Cl: Add this compound (1.1 equiv).[1]

  • Reaction: Stir the mixture at room temperature for 4-8 hours.

  • Work-up: Filter off any inorganic salts and concentrate the filtrate.

  • Purification: Partition the residue between water and an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography.

Deprotection of MMB-Protected Functional Groups

The MMB group can be removed under various conditions, providing flexibility in synthetic planning.

Oxidative Cleavage

Oxidative deprotection is a common and efficient method for removing MMB ethers. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are frequently used.

Experimental Protocol: Oxidative Deprotection of an MMB Ether using DDQ

  • Dissolution: Dissolve the MMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).

  • Reagent Addition: Add DDQ (1.5 equiv) to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 1-4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC and a color change.

  • Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to isolate the deprotected alcohol.

Acidic Cleavage

The MMB group is susceptible to cleavage under acidic conditions, often using trifluoroacetic acid (TFA). This method is particularly useful when other acid-labile groups are absent.

Experimental Protocol: Acidic Deprotection of an MMB Ether using TFA

  • Dissolution: Dissolve the MMB-protected compound (1.0 equiv) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-50% v/v) to the solution at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-5 hours.

  • Work-up: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of various functional groups using the p-methoxybenzyl (PMB) group, which is expected to be a close proxy for the MMB group.

Table 1: Protection of Functional Groups with p-Methoxybenzyl Chloride (PMB-Cl)

Functional GroupSubstrate ExampleBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholBenzyl alcoholNaHDMF2512>90
Secondary AlcoholCyclohexanolNaHTHF2518~85
PhenolPhenolK₂CO₃Acetone606>95
Primary AmineBenzylamineTEADCM258~90
Carboxylic AcidBenzoic acidTEADMF2512>90
ThiolBenzyl mercaptanK₂CO₃DMF254>95

Table 2: Deprotection of p-Methoxybenzyl (PMB) Protected Compounds

Protected GroupDeprotection ReagentSolventTemperature (°C)Time (h)Yield (%)
PMB EtherDDQDCM/H₂O251-3>90
PMB EtherTFA/DCM (1:1)DCM251-4>85
PMB AmineTFADCM252-6~80-90
PMB ThioetherTFA/TriethylsilaneDCM251-2>90
PMB EtherH₂, Pd/CEtOH2512-24Variable

Diagrams

Protection_Mechanism cluster_0 Protection of Alcohol (R-OH) R-OH R-OH R-O- R-O⁻ (Alkoxide) R-OH->R-O- + Base Base Base (e.g., NaH) R-O-MMB R-O-MMB (Protected Alcohol) R-O-->R-O-MMB + MMB-Cl MMB-Cl MMB-Cl Salt Salt (e.g., NaCl) MMB-Cl->Salt Deprotection_Mechanism cluster_1 Oxidative Deprotection (DDQ) R-O-MMB R-O-MMB Intermediate [Intermediate Complex] R-O-MMB->Intermediate + DDQ DDQ DDQ R-OH R-OH (Deprotected Alcohol) Intermediate->R-OH + H₂O Byproduct MMB-derived byproduct Intermediate->Byproduct

References

Application Notes and Protocols for the Protection of Alcohols with 4-Methoxy-3-methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and the synthesis of natural products, the judicious use of protecting groups is essential for achieving high yields and selectivity. The 4-methoxy-3-methylbenzyl (MMB) group is a valuable protecting group for hydroxyl functionalities, offering a nuanced alternative to the more common p-methoxybenzyl (PMB) and benzyl (Bn) ethers. The electron-donating methoxy and methyl groups on the aromatic ring enhance the stability of the benzylic carbocation intermediate during cleavage, making the MMB ether more labile than the unsubstituted benzyl ether and comparable in reactivity to the PMB ether. This characteristic allows for its selective removal under specific mild acidic or oxidative conditions, enabling orthogonal deprotection strategies in the synthesis of complex molecules bearing multiple functional groups.

These application notes provide a detailed protocol for the protection of alcohols using 4-methoxy-3-methylbenzyl chloride (MMB-Cl), alongside typical reaction parameters and deprotection methods.

Properties of the 4-Methoxy-3-methylbenzyl (MMB) Protecting Group

The MMB group is typically introduced to an alcohol via a Williamson ether synthesis, reacting the alcohol with this compound in the presence of a suitable base. The resulting MMB ether is stable to a variety of reaction conditions, including basic and nucleophilic reagents, as well as many reducing agents.

PropertyDescription
Reagent This compound (MMB-Cl)
Chemical Formula (Group) C₉H₁₁O
Molecular Weight (Group) 135.18 g/mol
Stability Stable to basic conditions, nucleophiles, and many common reducing and oxidizing agents.
Cleavage Conditions Mild acidic conditions or oxidative cleavage.

Experimental Protocols

I. Protection of a Primary Alcohol with this compound

This protocol details a general procedure for the protection of a primary alcohol as its MMB ether using sodium hydride as the base.

Materials:

  • Primary alcohol

  • This compound (MMB-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired MMB-protected alcohol.

II. Deprotection of a 4-Methoxy-3-methylbenzyl (MMB) Ether

The MMB group can be cleaved under various conditions, with oxidative cleavage being one of the most common methods.

A. Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Materials:

  • MMB-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water (H₂O) or a mixture of DCM/H₂O

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MMB-protected alcohol (1.0 equivalent) in a mixture of dichloromethane and water (e.g., 10:1 v/v).

  • Add DDQ (1.2-1.5 equivalents) portion-wise to the solution at room temperature. The reaction mixture will typically turn dark.

  • Stir the reaction for 1-4 hours and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions for the protection of various alcohols with reagents analogous to MMB-Cl, such as PMB-Cl. The data presented here is representative and may vary based on the specific substrate and reaction conditions.

SubstrateBase (eq.)SolventTemp. (°C)Time (h)Yield (%)
Primary AlcoholNaH (1.2)DMFRT12-2485-95
Secondary AlcoholNaH (1.5)DMF/THFRT to 4018-3670-85
PhenolK₂CO₃ (2.0)AcetoneReflux6-1290-98

Visualizations

Experimental Workflow for MMB Protection of Alcohols

The following diagram illustrates the general workflow for the protection of an alcohol with this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start alcohol Alcohol (1.0 eq) start->alcohol naH NaH (1.2 eq) in Anhydrous DMF alcohol->naH Add dropwise at 0°C alkoxide Formation of Alkoxide naH->alkoxide Stir at 0°C to RT mmbcl MMB-Cl (1.1 eq) in Anhydrous DMF alkoxide->mmbcl Add dropwise at 0°C stir Stir at RT for 12-24h mmbcl->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with EtOAc quench->extract wash Wash with H2O and Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product MMB-Protected Alcohol purify->product

Caption: Workflow for the MMB protection of an alcohol.

Logical Relationship of Benzyl-type Protecting Groups

This diagram shows the relationship between different benzyl-type protecting groups based on their relative lability, which is influenced by the electronic nature of the substituents on the aromatic ring.

G cluster_lability Relative Lability (Acid/Oxidative Cleavage) Bn Benzyl (Bn) MMB 4-Methoxy-3-methylbenzyl (MMB) Bn->MMB More Labile PMB 4-Methoxybenzyl (PMB) MMB->PMB Similar Lability DMB 3,4-Dimethoxybenzyl (DMB) PMB->DMB More Labile

Caption: Relative lability of common benzyl-type protecting groups.

Application of 4-Methoxybenzyl Chloride in Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The specific compound "4-Methoxy-3-methylbenzyl chloride" is not widely documented for applications in peptide synthesis in the available scientific literature. Therefore, this application note will focus on the closely related and extensively used protecting group precursor, 4-Methoxybenzyl chloride (PMB-Cl) . The principles, protocols, and data presented herein for the 4-methoxybenzyl (PMB) group are expected to be largely applicable to its 3-methyl analog, with potential minor variations in reactivity and cleavage kinetics due to the additional methyl group.

Introduction

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[1][2] The 4-methoxybenzyl (PMB) group is a versatile and widely employed protecting group, particularly for the hydroxyl function of alcohols and the carboxyl group of carboxylic acids.[3][4] 4-Methoxybenzyl chloride serves as the primary reagent for the introduction of this protective moiety.

The PMB group offers several advantages in peptide synthesis:

  • Ease of Introduction: It can be readily introduced under mild conditions.[3]

  • Stability: The PMB group is stable to a wide range of reaction conditions commonly used in peptide synthesis.[3]

  • Orthogonality: It can be selectively removed in the presence of other protecting groups, allowing for complex synthetic strategies.[1]

  • Mild Cleavage Conditions: The PMB group can be cleaved under relatively mild acidic conditions or by oxidative methods.[3][4]

This application note provides detailed protocols for the use of 4-methoxybenzyl chloride in peptide synthesis, including the protection of amino acid carboxyl groups and the subsequent deprotection steps.

Data Presentation

Table 1: Reaction Conditions for the Introduction of the 4-Methoxybenzyl (PMB) Protecting Group

SubstrateReagentBaseSolventTemperatureTimeYield (%)Reference
N-Cbz-glycine4-Methoxybenzyl chlorideTriethylamine---High[3]
(Z,Z)-muconic acid4-Methoxybenzyl chlorideK₂CO₃HMPA-72 h78[3]

Table 2: Cleavage Conditions for the 4-Methoxybenzyl (PMB) Protecting Group

Protected GroupReagentsSolventTemperatureTimeYield (%)Reference
PMB esterTrifluoroacetic acid (TFA)-0 °C--[3]
PMB esterAcetic acid-Reflux--[3]
PMB etherDDQDichloromethane/waterRoom Temp--[5]
PMB etherCBr₄MethanolReflux--[6]
PMB etherNaCNBH₃, BF₃·OEt₂THFReflux8 hQuantitative[7]

Experimental Protocols

Protocol 1: Protection of the Carboxyl Group of an N-Protected Amino Acid

This protocol describes the general procedure for the protection of a carboxylic acid functional group as a 4-methoxybenzyl ester.

Materials:

  • N-protected amino acid

  • 4-Methoxybenzyl chloride (PMB-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Reaction flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolve the N-protected amino acid (1 equivalent) in anhydrous DMF or DCM in a reaction flask.

  • Add triethylamine or DIPEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add 4-methoxybenzyl chloride (1.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure PMB-protected amino acid.

Protocol 2: Cleavage of the 4-Methoxybenzyl (PMB) Ester using Trifluoroacetic Acid (TFA)

This protocol outlines the deprotection of a PMB ester using trifluoroacetic acid, a common method in solid-phase peptide synthesis (SPPS).

Materials:

  • PMB-protected peptide resin or PMB-protected peptide

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), phenol)

  • Cold diethyl ether

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen or argon gas supply

Procedure:

  • Place the dry peptide resin or the PMB-protected peptide in a suitable reaction vessel.

  • Prepare a cleavage cocktail. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). The choice and amount of scavengers depend on the amino acid composition of the peptide.

  • Add the cleavage cocktail to the peptide resin (typically 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional agitation for 1-3 hours. The optimal cleavage time should be determined empirically for each peptide.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small volume of TFA.

  • Combine the filtrates and precipitate the peptide by adding a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

Diagram 1: Protection of a Carboxylic Acid using 4-Methoxybenzyl Chloride

Protection_Reaction reactant reactant reagent reagent product product conditions conditions RCOOH N-Protected Amino Acid (R-COOH) reaction_point RCOOH->reaction_point PMBCl 4-Methoxybenzyl chloride PMBCl->reaction_point Base Base (e.g., TEA) Base->reaction_point PMB_Ester PMB-Protected Amino Acid (R-CO-O-PMB) Salt Base·HCl reaction_point->PMB_Ester reaction_point->PMB_Ester    Protection reaction_point->Salt Cleavage_Reaction reactant reactant reagent reagent product product conditions conditions PMB_Ester PMB-Protected Peptide reaction_point PMB_Ester->reaction_point TFA TFA / Scavengers TFA->reaction_point Peptide Deprotected Peptide PMB_cation PMB Cation (trapped by scavengers) reaction_point->Peptide reaction_point->Peptide    Cleavage reaction_point->PMB_cation SPPS_Workflow start Start with Resin-Bound Amino Acid deprotection Nα-Deprotection (e.g., Fmoc removal) start->deprotection wash1 Wash deprotection->wash1 coupling Couple next PMB-Protected Amino Acid wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle wash2->repeat n cycles repeat->deprotection final_cleavage Final Cleavage and Global Deprotection (TFA) repeat->final_cleavage purification Purification final_cleavage->purification final_peptide Final Peptide purification->final_peptide

References

Synthesis of 4-methoxybenzyl esters using 4-Methoxy-3-methylbenzyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 4-Methoxybenzyl Esters

Note on Reagents: The following application notes and protocols detail the synthesis of 4-methoxybenzyl (PMB) esters. While the inquiry specified the use of 4-methoxy-3-methylbenzyl chloride, publicly available scientific literature extensively covers the use of the closely related and more common reagent, 4-methoxybenzyl chloride (PMB-Cl) . The protocols provided are based on this well-established chemistry and are likely adaptable for this compound, though optimization may be required.

Application Notes

The 4-methoxybenzyl (PMB) group is a versatile and widely used protecting group for carboxylic acids in multi-step organic synthesis.[1] PMB esters offer a balance of stability under various reaction conditions and can be removed under specific, mild conditions, which prevents unwanted side reactions with other functional groups in a complex molecule.[1]

Key Advantages of PMB Esters:

  • Ease of Introduction: PMB esters can be readily synthesized in high yields from carboxylic acids under mild conditions. A common and efficient method involves the reaction of a carboxylic acid with 4-methoxybenzyl chloride in the presence of a non-nucleophilic base.[1][2]

  • Stability: The PMB ester group is robust and stable under a wide range of conditions, including those used for many common synthetic transformations.[1]

  • Orthogonal Deprotection: A significant advantage of the PMB group is the variety of methods available for its removal, allowing for selective deprotection in the presence of other protecting groups.[1] Cleavage can be achieved under oxidative conditions (e.g., with DDQ or CAN)[3][4], or acidic conditions (e.g., with trifluoroacetic acid, TFA).[2] For instance, treatment with phosphorus oxychloride (POCl₃) can also effectively deprotect PMB esters.[3]

These characteristics make the PMB ester an invaluable tool for researchers and professionals in drug development and complex molecule synthesis.

Experimental Protocols

General Protocol for the Synthesis of 4-Methoxybenzyl Esters via Alkylation

This protocol describes a general method for the esterification of a carboxylic acid with 4-methoxybenzyl chloride using a common organic base.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-Methoxybenzyl chloride (PMB-Cl) (1.1 - 1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., DMF is particularly suitable for alkylations of this type).[2]

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.

  • Alkylating Agent Addition: Slowly add 4-methoxybenzyl chloride (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be required.[1]

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 4-methoxybenzyl ester.

Data Presentation

The following table summarizes typical yields for the synthesis of 4-methoxybenzyl esters from various carboxylic acids using 4-methoxybenzyl chloride, as described in the literature.

Carboxylic Acid SubstrateBaseSolventConditionsYield (%)
N-Cbz-glycineTriethylamine--High Yield
Hindered Carboxylic AcidsTriethylamine-Heating may be requiredVariable
Benzoic AcidN,N-Diisopropyl-O-(4-methoxybenzyl)isoureaTHFRoom TemperatureGood Yields
N-protected amino acidsTriethylamineDMFRoom TemperatureRecommended

Data compiled from literature discussing the synthesis of 4-methoxybenzyl esters.[1][2]

Visualizations

Reaction Scheme

Caption: General reaction scheme for PMB ester synthesis.

Experimental Workflow

workflow arrow arrow start Dissolve Carboxylic Acid and Base in Solvent add_pmbcl Add 4-Methoxybenzyl Chloride start->add_pmbcl react Stir at Room Temperature (Monitor by TLC) add_pmbcl->react workup Aqueous Work-up (Wash with H₂O, HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Pure PMB Ester purify->product

Caption: Workflow for PMB ester synthesis and purification.

References

Application Notes and Protocols: Reaction Mechanism of 4-Methoxy-3-methylbenzyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylbenzyl chloride is a substituted aromatic electrophile that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The reactivity of this compound is primarily dictated by the benzylic chloride, a good leaving group, and the electronic effects of the substituents on the aromatic ring. The para-methoxy group is a strong electron-donating group, which significantly influences the reaction mechanism by stabilizing a carbocation intermediate. The additional ortho-methyl group (relative to the methoxy group) introduces further electronic and steric factors.

Understanding the reaction mechanism of this compound with various nucleophiles is crucial for predicting reaction outcomes, optimizing conditions, and controlling product distribution. This document provides a detailed overview of the expected reaction pathways, quantitative data for a closely related model compound, and experimental protocols for conducting these reactions and their kinetic analysis.

Note on Data Availability: A comprehensive literature search did not yield specific quantitative kinetic data for the reactions of this compound. Therefore, kinetic data for the closely related compound, 4-methoxybenzyl chloride, is presented as a reference. The influence of the 3-methyl group will be discussed based on established principles of physical organic chemistry.

Reaction Mechanism Overview

The reaction of this compound with nucleophiles can proceed through two primary pathways: unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2).

  • SN1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. The electron-donating 4-methoxy and 3-methyl groups strongly stabilize the benzylic carbocation through resonance and hyperconjugation, respectively. This makes the SN1 pathway highly favorable, especially in polar protic solvents. The rate of the SN1 reaction is dependent only on the concentration of the electrophile.

  • SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of the SN2 reaction is dependent on the concentration of both the electrophile and the nucleophile.

For this compound, the SN1 pathway is expected to be the dominant mechanism under most conditions due to the significant stabilization of the carbocation intermediate. The additional 3-methyl group, being electron-donating, will further stabilize the carbocation and likely accelerate the rate of SN1 reactions compared to 4-methoxybenzyl chloride.

Data Presentation: Solvolysis of 4-Methoxybenzyl Chloride (Model Compound)

The following tables summarize the available quantitative data for the solvolysis of 4-methoxybenzyl chloride, which serves as a model for understanding the reactivity of this compound.

Table 1: First-Order Rate Constants for Solvolysis of 4-Methoxybenzyl Chloride

Solvent SystemTemperature (°C)Rate Constant (k, s⁻¹)Reference
20% Acetonitrile in Water252.2[1]
Liquid Ammonia255.33 x 10⁻⁵[2]

Table 2: Effect of Salt Concentration on the Solvolysis Rate of 4-Methoxybenzyl Chloride in Liquid Ammonia at 25°C[2]

SaltConcentration (M)Solvolysis Rate (M⁻¹s⁻¹)
None05.33 x 10⁻⁵
KClO₄0.57.50 x 10⁻⁵
KClO₄1.01.10 x 10⁻⁴
KClO₄1.51.31 x 10⁻⁴

Experimental Protocols

The following are generalized protocols for the reaction of this compound with various nucleophiles and for the kinetic analysis of these reactions.

Protocol 1: Synthesis of 4-Methoxy-3-methylbenzyl Azide (SN1/SN2 Reaction)

This protocol is adapted from the synthesis of 4-methoxybenzyl azide[3].

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.1 equivalents) to the solution.

  • Heat the stirred mixture to 80-100°C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water (2 x volume of the organic layer) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol is a general procedure for the N-alkylation of a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous acetonitrile or THF

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the primary amine (2-3 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile).

  • Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or potassium carbonate (2 equivalents).

  • Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred amine solution, maintaining the temperature at 0°C with an ice bath.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Kinetic Analysis of Solvolysis by Titration

This protocol provides a method for determining the rate of solvolysis by monitoring the production of hydrochloric acid[4][5].

Materials:

  • This compound

  • Aqueous ethanol (or other suitable solvent mixture)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Acid-base indicator (e.g., bromothymol blue)

  • Thermostated water bath

  • Burette, pipettes, and flasks

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of this compound in a non-reactive solvent like acetone.

  • In a flask maintained at a constant temperature in the water bath, add a known volume of the aqueous ethanol solvent and a few drops of the indicator.

  • Add a small, precise volume of the standardized NaOH solution to make the solution basic (blue for bromothymol blue).

  • Initiate the reaction by adding a known amount of the this compound stock solution to the flask and start a timer (t=0).

  • Record the time it takes for the solution to become acidic (yellow) due to the HCl produced during the solvolysis, which neutralizes the added base.

  • Immediately add another precise aliquot of the NaOH solution and record the time for the next color change.

  • Repeat this process for several intervals.

  • The rate constant can be determined by plotting the natural logarithm of the remaining concentration of the benzyl chloride versus time.

Visualization of Reaction Mechanisms and Workflows

Reaction Mechanisms

G cluster_sn1 SN1 Mechanism cluster_sn2 SN2 Mechanism R-Cl 4-MeO-3-Me-Bn-Cl Carbocation [4-MeO-3-Me-Bn]⁺ + Cl⁻ R-Cl->Carbocation Slow, RDS Product_SN1 4-MeO-3-Me-Bn-Nu Carbocation->Product_SN1 Fast + Nu⁻ R-Cl_SN2 4-MeO-3-Me-Bn-Cl + Nu⁻ Transition_State [Nu---C---Cl]⁻ᵟ R-Cl_SN2->Transition_State Concerted Product_SN2 4-MeO-3-Me-Bn-Nu + Cl⁻ Transition_State->Product_SN2

Caption: SN1 and SN2 reaction pathways for this compound.

Experimental Workflow for Kinetic Analysis

G A Prepare stock solution of This compound B Set up thermostated reaction vessel with solvent and indicator A->B C Add initial aliquot of standardized base B->C D Initiate reaction (t=0) by adding substrate C->D E Record time for color change D->E F Add next aliquot of base E->F G Repeat E and F for several data points E->G F->E Iterate H Plot ln[Substrate] vs. time G->H I Calculate rate constant (k) H->I

Caption: Workflow for determining solvolysis rates via titration.

References

Application Notes and Protocols for Reactions with 4-Methoxy-3-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-3-methylbenzyl chloride in various chemical reactions. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent. Its substituted benzyl structure makes it a valuable building block for the introduction of the 4-methoxy-3-methylbenzyl moiety into a wide range of molecules. This functional group can be found in various biologically active compounds and pharmaceutical intermediates. The presence of the electron-donating methoxy and methyl groups on the aromatic ring can influence the reactivity of the benzylic chloride and the properties of the resulting products.

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding aldehyde, 4-Methoxy-3-methylbenzaldehyde. A common two-step procedure involves the reduction of the aldehyde to the corresponding alcohol, followed by chlorination.

Step 1: Reduction of 4-Methoxy-3-methylbenzaldehyde

Protocol:

  • In a round-bottom flask, dissolve 4-Methoxy-3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), in portions while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-Methoxy-3-methylbenzyl alcohol.

Step 2: Chlorination of 4-Methoxy-3-methylbenzyl alcohol

Protocol:

  • In a well-ventilated fume hood, dissolve the 4-Methoxy-3-methylbenzyl alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride, dropwise with stirring.

  • Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench any excess chlorinating agent by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Reactions of this compound

This compound is an effective electrophile in nucleophilic substitution reactions. It can be used to alkylate a variety of nucleophiles, including amines, alcohols, thiols, and carbanions.

Alkylation of Heterocycles

This compound can be employed in the N-alkylation of heterocyclic compounds, a common strategy in the synthesis of pharmaceutical agents.

General Protocol for N-Alkylation:

  • In a round-bottom flask, dissolve the heterocyclic compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize quantitative data for the synthesis of a precursor to this compound and a representative alkylation reaction.

Table 1: Synthesis of 4-Methoxy-3-methylbenzaldehyde [1]

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)
2,3-dimethylanisoleCuSO₄·5H₂O, K₂S₂O₈Acetonitrile/Water (1:1)30 minutesReflux~100

Table 2: Spectroscopic Data for 4-Methoxy-3-methylbenzaldehyde [1][2][3]

TechniqueData
¹H NMR (DMSO-d₆)δ 10.05 (s, 1H), 7.78 (m, 1H), 6.95 (m, 1H), 6.88 (s, 1H), 3.84 (s, 3H), 2.6 (s, 3H)
Boiling Point 80-85 °C/1 mmHg
Density 1.025 g/mL at 25 °C
Refractive Index n20/D 1.569

Experimental Workflows

The synthesis of complex organic molecules often involves a series of sequential reactions. The following diagram illustrates a general workflow for the synthesis of a substituted heterocyclic compound using this compound.

experimental_workflow start Start: 4-Methoxy-3-methylbenzaldehyde reduction Reduction (e.g., NaBH4) start->reduction alcohol 4-Methoxy-3-methylbenzyl alcohol reduction->alcohol chlorination Chlorination (e.g., SOCl2) alcohol->chlorination benzyl_chloride 4-Methoxy-3-methylbenzyl chloride chlorination->benzyl_chloride alkylation N-Alkylation (Heterocycle, Base) benzyl_chloride->alkylation product Final Product: Substituted Heterocycle alkylation->product logical_relationship start 4-Methoxy-3-methylbenzyl chloride synthesis Chemical Synthesis (e.g., Alkylation, Acylation) start->synthesis library Library of Bioactive Compound Analogues synthesis->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization candidate Drug Candidate optimization->candidate

References

Application Notes & Protocols: 4-Methoxy-3-methylbenzyl Chloride as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, agrochemicals, and materials science innovations.[1][2] The strategic synthesis of these scaffolds is a cornerstone of modern organic chemistry. This document provides detailed application notes and protocols for the use of 4-methoxy-3-methylbenzyl chloride (CAS No. 60736-71-2), a highly functionalized and reactive building block, in the synthesis of medicinally relevant heterocyclic cores, including substituted benzofurans and isoquinolines. We explore the mechanistic rationale behind its application, detailing how the interplay of its reactive benzylic chloride moiety and the electron-donating substituents on the aromatic ring can be leveraged for efficient carbon-carbon and carbon-heteroatom bond formation.

Introduction: The Strategic Value of this compound

This compound is a substituted aromatic compound featuring a reactive chloromethyl group. Its utility in heterocyclic synthesis is underpinned by two key structural features:

  • The Benzylic Chloride: This functional group is an excellent electrophile, susceptible to nucleophilic substitution. It readily reacts with a wide range of heteroatomic and carbon nucleophiles, making it ideal for introducing the 4-methoxy-3-methylbenzyl moiety into a target structure.[3] The reactivity is enhanced by the benzylic position, which can stabilize a developing positive charge in S_N1-type pathways or facilitate a low-energy transition state in S_N2 reactions.

  • The Substituted Aromatic Ring: The presence of an electron-donating methoxy group and a methyl group on the benzene ring activates it towards certain electrophilic reactions and influences the electronic properties of the entire molecule. This substitution pattern is often found in bioactive molecules, making this reagent a valuable precursor for drug discovery programs.

These features allow for its strategic incorporation as a key structural fragment in convergent synthetic strategies, which we will demonstrate for the synthesis of benzofuran and isoquinoline derivatives.

Synthesis of Substituted Benzofurans via Tandem Alkylation and Cyclization

The benzofuran scaffold is a prominent feature in many natural products and synthetic compounds with a wide range of biological activities.[4] A highly effective strategy for constructing 2-substituted benzofurans involves the initial O-alkylation of a phenol (a Williamson-like ether synthesis) followed by an intramolecular cyclization to forge the furan ring.

2.1. Mechanistic Rationale & Workflow

The synthesis begins with the nucleophilic attack of a substituted salicylaldehyde's phenolic oxygen onto this compound. This S_N2 reaction is typically promoted by a mild base, which deprotonates the phenol to form a more potent phenoxide nucleophile. The resulting ether intermediate contains both an aldehyde, which can be converted to a suitable group for cyclization, and the benzyl moiety. A common follow-up is a Wittig reaction or similar olefination on the aldehyde, followed by a palladium-catalyzed intramolecular cyclization to form the benzofuran ring. For simplicity and robustness, an alternative pathway involves the cyclization of an intermediate ketone.

The workflow below illustrates a robust two-step sequence involving O-alkylation followed by an acid-catalyzed intramolecular cyclodehydration of the corresponding α-phenoxy ketone, a reliable method for forming the benzofuran ring.[5]

References

Application Notes and Protocols for the Deprotection of the 4-Methoxybenzyl (PMB) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxybenzyl (PMB) group is a versatile and widely used protecting group for hydroxyl functionalities in organic synthesis. Its popularity stems from its relative stability to a range of reaction conditions and, most importantly, the variety of methods available for its selective removal. This document provides detailed application notes and experimental protocols for the most common and effective methods for PMB group deprotection.

Oxidative Deprotection

Oxidative cleavage is one of the most common and selective methods for the removal of the PMB group. The electron-rich nature of the p-methoxybenzyl ether makes it susceptible to oxidation, often leaving other protecting groups, such as benzyl or silyl ethers, intact.

Using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

DDQ is a mild and highly effective reagent for the deprotection of PMB ethers. The reaction proceeds through a single-electron transfer (SET) mechanism, forming a charge-transfer complex.[1][2]

Mechanism of DDQ-Mediated PMB Deprotection

DDQ_Deprotection_Mechanism PMB_Ether R-O-PMB Charge_Transfer_Complex [R-O-PMB • DDQ] Charge-Transfer Complex PMB_Ether->Charge_Transfer_Complex + DDQ DDQ DDQ Radical_Cation [R-O-PMB]•+ Charge_Transfer_Complex->Radical_Cation SET DDQ_Radical_Anion DDQ•- Charge_Transfer_Complex->DDQ_Radical_Anion Oxonium_Ion [R-O+=PMB] Radical_Cation->Oxonium_Ion - e⁻ DDQH2 DDQH₂ DDQ_Radical_Anion->DDQH2 + 2H⁺ + e⁻ Hemiacetal Hemiacetal Intermediate Oxonium_Ion->Hemiacetal + H₂O Water H₂O Alcohol R-OH Hemiacetal->Alcohol Fragmentation Anisaldehyde p-Anisaldehyde Hemiacetal->Anisaldehyde

Caption: Mechanism of PMB deprotection using DDQ.

Experimental Protocol:

A general procedure for the deprotection of a PMB ether using DDQ is as follows[2][3]:

  • Dissolution: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v). The use of a pH 7 phosphate buffer can be beneficial for acid-sensitive substrates.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of DDQ: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv) portion-wise to the stirred solution. The reaction mixture typically turns dark green or black upon addition of DDQ.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Quantitative Data Summary for DDQ Deprotection:

Substrate TypeDDQ (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
Primary PMB Ether1.2CH₂Cl₂/H₂O (18:1)0 to rt197[3]
Secondary PMB Ether1.3CH₂Cl₂/pH 7 bufferrt295N/A
Phenolic PMB Ether1.1CH₂Cl₂/H₂O (10:1)rt0.598N/A
Glycosidic PMB Ether2.3CH₂Cl₂/H₂O (17:1)0 to rt1.578[2]
Using Ceric Ammonium Nitrate (CAN)

Ceric ammonium nitrate (CAN) is another powerful oxidizing agent for the cleavage of PMB ethers. It is particularly useful for substrates that are sensitive to the byproducts of DDQ reactions.

Experimental Protocol:

A typical procedure for the deprotection of a PMB ether using CAN is as follows:

  • Dissolution: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of acetonitrile (CH₃CN) and water (typically 3:1 to 4:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of CAN: Add a solution of ceric ammonium nitrate (CAN) (2.0-3.0 equiv) in water dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature for 1-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the residue by silica gel chromatography.

Quantitative Data Summary for CAN Deprotection:

Substrate TypeCAN (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
Primary PMB Ether2.5CH₃CN/H₂O (3:1)00.592N/A
Secondary PMB Ether2.2CH₃CN/H₂O (4:1)rt188N/A
N-PMB Lactam5.0CH₃CN/H₂O0 to rt844[4]

Acid-Catalyzed Deprotection

The PMB ether is more labile to acidic conditions than a simple benzyl ether due to the electron-donating methoxy group, which stabilizes the resulting carbocation intermediate. This allows for selective deprotection using various Brønsted and Lewis acids.

Using Strong Brønsted Acids (TFA, TfOH)

Trifluoroacetic acid (TFA) and triflic acid (TfOH) are effective reagents for the cleavage of PMB ethers. The choice of acid and reaction conditions can be tuned to achieve selectivity in the presence of other acid-sensitive groups.

Mechanism of Acid-Catalyzed PMB Deprotection

Acid_Deprotection_Mechanism PMB_Ether R-O-PMB Protonated_Ether R-O⁺(H)-PMB PMB_Ether->Protonated_Ether + H⁺ H_plus H⁺ Alcohol R-OH Protonated_Ether->Alcohol Cleavage PMB_Cation PMB⁺ (stabilized carbocation) Protonated_Ether->PMB_Cation Alkylated_Scavenger Alkylated Scavenger PMB_Cation->Alkylated_Scavenger + Scavenger Scavenger Nucleophilic Scavenger (e.g., Anisole)

Caption: Mechanism of acid-catalyzed PMB deprotection.

Experimental Protocol (using TFA):

A general procedure for TFA-mediated deprotection is as follows:

  • Dissolution: Dissolve the PMB-protected substrate (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Scavenger Addition: Add a cation scavenger such as anisole or triethylsilane (10-20 equiv) to the solution.

  • Cooling: Cool the mixture to 0 °C.

  • TFA Addition: Add trifluoroacetic acid (TFA) (typically 10-50% v/v in CH₂Cl₂) dropwise.

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Work-up: Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.

Experimental Protocol (using TfOH):

A typical procedure using the stronger acid, triflic acid, is as follows[5]:

  • Dissolution: To a solution of the PMB ether (0.2 mmol) in anhydrous dichloromethane (1 mL) at room temperature, add triflic acid (0.1 mmol, 0.5 equiv). The reaction often turns pink or purple.

  • Reaction: Stir the mixture for 5-30 minutes.

  • Purification: Directly purify the reaction mixture by flash column chromatography.

Quantitative Data Summary for Brønsted Acid Deprotection:

ReagentSubstrate TypeScavengerTemp (°C)TimeYield (%)Reference
10% TFA/CH₂Cl₂Primary PMB EtherAnisolert2 h95[6]
50% TFA/CH₂Cl₂Secondary PMB EtherTriethylsilane030 min90N/A
TfOH (0.5 equiv)Primary PMB EtherNone2115 min94[5]
TfOH (0.5 equiv)Secondary PMB EtherNone2115 min88[5]
TfOH/1,3-dimethoxybenzenePrimary PMB Ether1,3-dimethoxybenzene2110 minup to 98[5]
Using Lewis Acids

Various Lewis acids can effectively cleave PMB ethers, often in the presence of a soft nucleophile to trap the resulting PMB cation. Common Lewis acids include AlCl₃, SnCl₄, TiCl₄, and BF₃·OEt₂.[5][7][8]

Experimental Workflow for Lewis Acid-Catalyzed PMB Deprotection

Lewis_Acid_Workflow start Start dissolve Dissolve PMB-ether in anhydrous solvent (e.g., CH₂Cl₂) start->dissolve cool Cool to specified temperature (e.g., 0 °C or -78 °C) dissolve->cool add_scavenger Add nucleophilic scavenger (optional) (e.g., EtSH, Anisole) cool->add_scavenger add_lewis_acid Add Lewis Acid (e.g., AlCl₃, SnCl₄) dropwise stir Stir and monitor reaction by TLC add_lewis_acid->stir add_scavenger->add_lewis_acid quench Quench reaction (e.g., with H₂O or sat. NaHCO₃) stir->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify extract->purify end End purify->end

Caption: General workflow for Lewis acid-mediated PMB deprotection.

Experimental Protocol (using AlCl₃ and a Thiol):

  • Preparation: To a solution of the PMB-protected alcohol (1.0 equiv) in anhydrous dichloromethane at room temperature, add ethanethiol (EtSH) (2.0-5.0 equiv).

  • Lewis Acid Addition: Cool the mixture to 0 °C and add a solution of aluminum trichloride (AlCl₃) (1.5-2.5 equiv) in dichloromethane dropwise.

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-5 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into ice-water and extract with dichloromethane.

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, concentrate, and purify by chromatography.

Quantitative Data Summary for Lewis Acid Deprotection:

Lewis Acid (equiv)Nucleophile/Scavenger (equiv)SolventTemp (°C)TimeYield (%)Reference
AlCl₃ (2.5)AnisoleCH₂Cl₂-50N/A60[6]
SnCl₄ (1.5)H₂O (1.0)CH₂Cl₂rt10 min89-98[7]
TiCl₄-AcOEtN/ACH₂Cl₂N/AN/AN/A[8]
BF₃·OEt₂NaCNBH₃N/AN/AN/AN/A[5]

Other Deprotection Methods

While oxidative and acidic methods are the most prevalent, other strategies can be employed for PMB group removal, including reductive cleavage, though this is less common due to the stability of the PMB ether to standard hydrogenolysis conditions that would cleave a simple benzyl ether.

It is important to note that attempts to cleave PMB esters with DDQ have been reported to be unsuccessful, even under forcing conditions.[6] However, PMB esters are readily cleaved by acidic conditions.[6]

Conclusion

The 4-methoxybenzyl group is a valuable protecting group for alcohols due to the wide array of available deprotection methods. The choice of reagent and conditions should be carefully considered based on the substrate's sensitivity and the presence of other functional groups. Oxidative deprotection with DDQ or CAN offers excellent selectivity for PMB ethers over other benzyl-type protecting groups. Acid-catalyzed cleavage with TFA, TfOH, or various Lewis acids provides an alternative route, with the reaction's severity being tunable. The detailed protocols and comparative data presented in these application notes should serve as a valuable resource for chemists in research and development.

References

Application Notes and Protocols for 4-Methoxy-3-methylbenzyl Chloride in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-3-methylbenzyl chloride (MMB-Cl) as a protecting group for hydroxyl functionalities in carbohydrate chemistry. The information is intended to guide researchers in the strategic application of the MMB group in the synthesis of complex carbohydrates, oligosaccharides, and glycoconjugates.

Introduction to the 4-Methoxy-3-methylbenzyl (MMB) Protecting Group

In the intricate field of carbohydrate synthesis, the selective protection and deprotection of multiple hydroxyl groups is a central challenge.[1][2] Protecting groups are essential tools that temporarily mask reactive functional groups, enabling chemical transformations at other positions of the carbohydrate scaffold.[3][4] Substituted benzyl ethers are a crucial class of protecting groups, offering a range of stabilities and deprotection methods.[5]

The 4-Methoxy-3-methylbenzyl (MMB) group is an electron-rich variant of the widely used p-methoxybenzyl (PMB) group.[6] It is introduced by reacting a free hydroxyl group with this compound (MMB-Cl) under basic conditions. The key feature of the MMB group, like the PMB group, is its susceptibility to mild oxidative cleavage, which allows for its selective removal in the presence of other protecting groups such as standard benzyl (Bn) or acyl groups.[6][7]

The additional electron-donating methyl group on the aromatic ring of the MMB group, compared to the PMB group, further increases the electron density of the benzyl system. This enhanced electron-rich character is hypothesized to make the MMB group even more labile towards oxidative and acidic cleavage, potentially allowing for even greater selectivity in deprotection strategies. This property makes the MMB group a valuable tool for orthogonal synthesis strategies in complex drug development and carbohydrate chemistry projects.[8][9]

Application Notes

The protection of carbohydrate hydroxyl groups as MMB ethers is typically achieved via a Williamson ether synthesis. An alkoxide is generated from the sugar's hydroxyl group using a base, which then acts as a nucleophile, displacing the chloride from MMB-Cl in an SN2 reaction.

  • Reagents: this compound (MMB-Cl) is the alkylating agent.

  • Base: Sodium hydride (NaH) is a common and effective base for generating the alkoxide. For substrates sensitive to strong bases, milder options like silver oxide (Ag₂O) can be employed, which can also offer different regioselectivity.[6]

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used.

  • Catalyst: In cases of slow reactions, a catalytic amount of tetrabutylammonium iodide (TBAI) can be added to facilitate the reaction through the in-situ formation of the more reactive MMB-Iodide.

The MMB ether is a robust protecting group, stable to a wide range of reaction conditions, which is essential for multi-step syntheses.

  • Stable under:

    • Basic conditions: Tolerant to bases used for saponification of esters (e.g., NaOH, NaOMe).

    • Nucleophilic reagents: Stable towards organometallic reagents and hydrides.

    • Many reductive/oxidative conditions: Stable to conditions that do not specifically target electron-rich benzyl ethers (e.g., catalytic hydrogenation under neutral conditions may be slow compared to standard benzyl ethers but can occur).

  • Labile under:

    • Oxidative conditions: The primary method for MMB group removal is oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are highly effective.[10][11] The reaction proceeds via a single electron transfer (SET) mechanism, favored by the electron-rich nature of the MMB group.[7][12]

    • Acidic conditions: MMB ethers are more sensitive to acid than unsubstituted benzyl ethers. They can be cleaved with strong acids like trifluoroacetic acid (TFA).[13] The increased electron density from the methoxy and methyl groups stabilizes the benzylic carbocation intermediate formed during cleavage.

The unique cleavage condition of the MMB group (mild oxidation) makes it an excellent component of orthogonal protecting group strategies, which are fundamental to complex oligosaccharide synthesis.[9][14][15] An orthogonal set of protecting groups allows for the selective deprotection of one group while others remain intact.

The MMB group can be selectively removed in the presence of:

  • Benzyl (Bn) ethers: Which are typically removed by catalytic hydrogenolysis.

  • Silyl ethers (e.g., TBS, TIPS): Which are removed by fluoride ions (e.g., TBAF).

  • Acyl groups (e.g., Acetyl, Benzoyl): Which are removed by base-mediated hydrolysis.

This orthogonality allows for a precise sequence of reactions, exposing specific hydroxyl groups for glycosylation or other functionalizations at different stages of the synthesis.

The selective removal of the MMB group is most commonly and efficiently achieved with DDQ.

  • Mechanism with DDQ: The reaction is initiated by the formation of a charge-transfer complex between the electron-rich MMB ether and the electron-deficient DDQ.[11] A single electron transfer (SET) follows, generating a benzylic radical cation. In the presence of water, this intermediate is trapped to form a hemiacetal, which then collapses to release the free alcohol, 4-methoxy-3-methylbenzaldehyde, and the reduced hydroquinone form of DDQ.[7]

  • Reaction Conditions: The reaction is typically performed in a mixture of an organic solvent (like dichloromethane or acetonitrile) and water at room temperature or 0 °C.[7] The reaction is often rapid and high-yielding.

  • Alternative Deprotection: While DDQ is most common, other methods include:

    • Ceric Ammonium Nitrate (CAN): Another oxidative reagent that works similarly to DDQ.

    • Acid Hydrolysis: Strong acids like TFA can be used, often with a cation scavenger like anisole or 1,3-dimethoxybenzene to prevent side reactions.[13]

    • Electrochemical Oxidation: An emerging sustainable method for cleaving PMB ethers that could be applicable to MMB ethers.[16][17]

Data Presentation

The following table summarizes the stability of the 4-Methoxy-3-methylbenzyl (MMB) group in comparison to other commonly used hydroxyl protecting groups in carbohydrate chemistry. The properties of MMB are extrapolated from the well-documented behavior of the PMB group.

Protecting GroupAbbreviationStable ConditionsLabile Conditions
4-Methoxy-3-methylbenzyl MMB Basic (NaOH), Nucleophilic (RLi, RMgX), Catalytic Hydrogenation (neutral), Fluoride (TBAF)Oxidative (DDQ, CAN), Strongly Acidic (TFA)
p-MethoxybenzylPMBBasic (NaOH), Nucleophilic (RLi, RMgX), Catalytic Hydrogenation (neutral), Fluoride (TBAF)Oxidative (DDQ, CAN), Strongly Acidic (TFA)
BenzylBnAcidic (TFA), Basic (NaOH), Oxidative (DDQ, CAN), Fluoride (TBAF)Catalytic Hydrogenolysis (H₂, Pd/C), Dissolving Metal (Na, NH₃)
AcetylAcAcidic (TFA, careful), Catalytic HydrogenolysisBasic (NaOMe, K₂CO₃), Nucleophilic (RLi, RMgX)
BenzoylBzAcidic (TFA), Catalytic HydrogenolysisBasic (NaOMe), Nucleophilic (RLi, RMgX)
tert-ButyldimethylsilylTBDMS/TBSBasic (NaOH), Catalytic Hydrogenolysis, Mildly AcidicAcidic (TFA, HCl), Fluoride (TBAF)

Experimental Protocols

Note: These are general protocols and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

This protocol describes a general procedure for the MMB protection of a free hydroxyl group on a carbohydrate substrate using sodium hydride.

Materials:

  • Carbohydrate substrate with free hydroxyl group(s) (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq per OH group)

  • This compound (MMB-Cl, 1.1 eq per OH group)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (for quenching)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), add the carbohydrate substrate to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the substrate in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of this compound (MMB-Cl) in a minimum amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of methanol.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired MMB-protected carbohydrate.

This protocol describes the selective cleavage of an MMB ether in the presence of other protecting groups like benzyl or acyl groups.

Materials:

  • MMB-protected carbohydrate substrate (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2-1.5 eq)

  • Dichloromethane (DCM)

  • Water (or a pH 7 phosphate buffer)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (optional, to quench excess DDQ)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the MMB-protected carbohydrate substrate in a mixture of dichloromethane and water (typically 18:1 to 10:1 v/v).[7]

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ in one portion to the stirred solution. The reaction mixture will typically turn a dark color (green, brown, or black) upon formation of the charge-transfer complex.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes. The dark color should fade as the DDQH₂ byproduct is neutralized and partitioned.

  • (Optional) If the color persists, add saturated aqueous Na₂S₂O₃ solution to quench any remaining DDQ.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product will contain 4-methoxy-3-methylbenzaldehyde as a byproduct.

  • Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.

Visualizations

MMB_Workflow ROH Carbohydrate (R-OH) p1 MMB-Cl, Base (e.g., NaH) in DMF ROH->p1 MMB_Ether MMB-Protected Carbohydrate (R-OMMB) p2 DDQ CH₂Cl₂/H₂O MMB_Ether->p2 Deprotected_ROH Deprotected Carbohydrate (R-OH) p1->MMB_Ether Protection p2->Deprotected_ROH Deprotection

Caption: General workflow for the protection of a carbohydrate hydroxyl group with MMB-Cl and its subsequent oxidative deprotection using DDQ.

Orthogonal_Strategy Start Poly-hydroxylated Carbohydrate Protected Differentially Protected Carbohydrate (R-OMMB, R'-OBn, R''-OAc) Start->Protected Multi-step Protection Step1_Deprotect Selective MMB Removal Protected->Step1_Deprotect Step2_Deprotect Selective Ac Removal Protected->Step2_Deprotect Step3_Deprotect Selective Bn Removal Protected->Step3_Deprotect Step1_Product R-OH, R'-OBn, R''-OAc Step1_Deprotect->Step1_Product DDQ, CH₂Cl₂/H₂O Step2_Product R-OMMB, R'-OBn, R''-OH Step2_Deprotect->Step2_Product NaOMe, MeOH Step3_Product R-OMMB, R'-OH, R''-OAc Step3_Deprotect->Step3_Product H₂, Pd/C

Caption: Orthogonal deprotection scheme showing the selective removal of MMB, Acetyl (Ac), or Benzyl (Bn) groups from a carbohydrate.

References

Application Notes and Protocols: Mono-alkylation of Diamines with 4-Methoxy-3-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the selective mono-N-alkylation of diamines utilizing 4-Methoxy-3-methylbenzyl chloride. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The content herein emphasizes not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes. We will delve into the mechanistic considerations, experimental design, and the critical parameters that govern the selective formation of the desired mono-alkylated product over the often-competing di-alkylation.

Introduction: The Challenge of Selective Mono-Alkylation

The selective mono-alkylation of diamines is a pivotal transformation in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecular architectures. The primary challenge lies in controlling the reactivity of the diamine, as the initial alkylation event often enhances the nucleophilicity of the remaining free amine, leading to a "runaway" reaction that favors the formation of the di-alkylated product.[1][2] This guide addresses this challenge by providing a detailed protocol for the controlled mono-alkylation of diamines using this compound, a versatile and reactive alkylating agent.

The choice of this compound as the alkylating agent is predicated on the unique electronic and steric properties conferred by the methoxy and methyl substituents on the benzyl ring. These groups can influence the reactivity of the benzylic chloride and the stability of the resulting product, factors that can be leveraged to achieve higher selectivity.

Mechanistic Insights and Strategic Considerations

The reaction proceeds via a standard nucleophilic aliphatic substitution (SN2) mechanism, where the amine nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group.

Key strategic considerations to favor mono-alkylation include:

  • Stoichiometry: Utilizing a significant excess of the diamine relative to the alkylating agent is a common strategy to increase the statistical probability of the alkylating agent reacting with an unreacted diamine molecule rather than the mono-alkylated product.

  • Reaction Conditions: Temperature, solvent, and the presence of a base can be meticulously controlled to modulate the reaction rate and selectivity. Lower temperatures generally favor the mono-alkylated product by reducing the rate of the second alkylation.

  • Protecting Groups: In cases where high selectivity is difficult to achieve, the use of a temporary protecting group on one of the amine functionalities can be an effective, albeit less atom-economical, strategy.[3][4]

Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
Diamine (e.g., Ethylenediamine)Reagent Grade, ≥99%Sigma-Aldrich
This compoundSynthesis Grade, ≥98%Commercially AvailableHandle with care, lachrymator.[5]
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Triethylamine (TEA)Reagent Grade, ≥99.5%Fisher ScientificActs as a base to neutralize HCl byproduct.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWR ChemicalsFor drying the organic phase.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.

Safety Precaution: 4-Methoxybenzyl chloride and its derivatives are lachrymatory and can cause severe skin burns and eye damage.[6][7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound

While commercially available, this compound can be synthesized from the corresponding alcohol. A general procedure involves the reaction of 4-methoxy-3-methylbenzyl alcohol with thionyl chloride in a suitable solvent like dichloromethane.[8]

Protocol for Mono-alkylation of a Symmetrical Diamine

This protocol details the mono-alkylation of ethylenediamine as a representative symmetrical diamine.

Step 1: Reaction Setup

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the symmetrical diamine (e.g., ethylenediamine, 5.0 equivalents).

  • Dissolve the diamine in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of diamine).

  • Add triethylamine (TEA) (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

Step 2: Addition of Alkylating Agent

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled diamine solution over a period of 30-60 minutes using a dropping funnel.

  • Maintain the reaction temperature at 0 °C during the addition.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.

  • Let the reaction warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10:1 DCM:Methanol). Visualize the spots using UV light and/or a potassium permanganate stain.

Step 4: Workup and Purification

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient elution (e.g., starting with 100% DCM and gradually increasing the polarity with methanol) to isolate the mono-alkylated product.

Characterization and Data Analysis

The purified mono-alkylated diamine should be characterized to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Appearance of signals corresponding to the 4-methoxy-3-methylbenzyl group and the diamine backbone. Integration should be consistent with the mono-substituted product.
¹³C NMR Presence of carbon signals for both the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS) Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the mono-alkylated product.[9]
Infrared (IR) Spectroscopy Presence of N-H stretching bands for the remaining primary or secondary amine, along with C-H and C-O stretching vibrations.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions.Increase reaction time; ensure anhydrous conditions; check reagent purity.
Formation of Di-alkylated Product Reaction temperature too high; insufficient excess of diamine.Maintain low temperature during addition and initial reaction phase; increase the molar excess of the diamine.
Difficult Purification Similar polarity of mono- and di-alkylated products.Optimize the chromatography eluent system; consider derivatization to alter polarity for easier separation.

Visualization of the Reaction Pathway

Mono_Alkylation cluster_reaction1 Step 1: Mono-alkylation cluster_reaction2 Step 2: Di-alkylation (Side Reaction) cluster_neutralization Neutralization Diamine Diamine (Excess) Mono_Product Mono-alkylated Diamine Diamine->Mono_Product + Alkyl_Chloride Alkyl_Chloride This compound Di_Product Di-alkylated Diamine Mono_Product->Di_Product + Alkyl_Chloride HCl HCl TEAHCl Triethylammonium chloride HCl->TEAHCl + TEA TEA Triethylamine (Base)

Figure 1: General reaction scheme for the mono-alkylation of a diamine.

Conclusion

The selective mono-alkylation of diamines with this compound is a valuable synthetic transformation that can be achieved with high efficiency by carefully controlling the reaction parameters. The protocol outlined in this document provides a robust starting point for researchers. Further optimization may be necessary depending on the specific diamine substrate and the desired scale of the reaction. Adherence to the principles of stoichiometry, temperature control, and careful purification is paramount to obtaining the desired mono-alkylated product in high yield and purity.

References

Laboratory-Scale Synthesis of 4-Methoxy-3-methylbenzyl chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Methoxy-3-methylbenzyl chloride, a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The primary synthetic route detailed involves the chlorination of 4-methoxy-3-methylbenzyl alcohol using thionyl chloride. An alternative preparation of the starting alcohol via the reduction of 3-methyl-4-methoxybenzaldehyde is also described.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the starting materials and the final product is provided below for easy reference.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
3-Methyl-4-methoxybenzaldehydeC₉H₁₀O₂150.1780-85 / 1 mmHg1.025
4-Methoxy-3-methylbenzyl alcoholC₉H₁₂O₂152.19Not readily availableNot readily available
Thionyl chlorideSOCl₂118.97761.636
This compoundC₉H₁₁ClO170.64143 / 25 mmHg[1][2]1.11[1][2]

Experimental Protocols

This section outlines the step-by-step procedures for the synthesis of the precursor alcohol and its subsequent conversion to the target benzyl chloride.

Protocol 1: Synthesis of 4-Methoxy-3-methylbenzyl alcohol

This protocol describes the reduction of 3-methyl-4-methoxybenzaldehyde to the corresponding benzyl alcohol using sodium borohydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
3-Methyl-4-methoxybenzaldehyde150.1710.0 g0.0666
Sodium borohydride (NaBH₄)37.831.26 g0.0333
Methanol (MeOH)32.04100 mL-
Deionized water18.02As needed-
1 M Hydrochloric acid (HCl)36.46As needed-
Dichloromethane (CH₂Cl₂)84.93150 mL-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-4-methoxybenzaldehyde (10.0 g, 0.0666 mol) and methanol (100 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • In a separate beaker, prepare a solution of sodium borohydride (1.26 g, 0.0333 mol) in 20 mL of cold deionized water.

  • Slowly add the sodium borohydride solution dropwise to the stirred solution of the aldehyde over a period of 15-20 minutes. An ice bath can be used to maintain the temperature below 25 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH of the solution is approximately 6-7. Be cautious as hydrogen gas will be evolved.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-3-methylbenzyl alcohol as a crude product, which can often be used in the next step without further purification. If necessary, the product can be purified by silica gel column chromatography.

Protocol 2: Synthesis of this compound

This protocol details the chlorination of 4-methoxy-3-methylbenzyl alcohol using thionyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Methoxy-3-methylbenzyl alcohol152.1910.0 g0.0657
Thionyl chloride (SOCl₂)118.978.6 g (5.2 mL)0.0723
Anhydrous Dichloromethane (CH₂Cl₂)84.93100 mL-
Saturated sodium bicarbonate solution-100 mL-
Deionized water18.02100 mL-
Brine-50 mL-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-methoxy-3-methylbenzyl alcohol (10.0 g, 0.0657 mol) dissolved in anhydrous dichloromethane (100 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (8.6 g, 5.2 mL, 0.0723 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting alcohol is no longer detectable.

  • Carefully pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution with gentle stirring to neutralize excess thionyl chloride and HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by ¹H NMR spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.16 (m, 2H), 6.76 (d, J = 8.10 Hz, 1H), 4.52 (s, 2H), 3.81 (s, 3H), 2.19 (s, 3H).[2]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 3-Methyl-4-methoxybenzaldehyde and 4-Methoxy-3-methylbenzyl alcohol: May cause skin and eye irritation. Avoid inhalation and contact with skin and eyes.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). Causes severe burns to skin and eyes. Handle with extreme caution using appropriate personal protective equipment (gloves, goggles, lab coat).

  • This compound: This compound is a benzyl chloride derivative and should be handled with care. It is likely to be a lachrymator and may cause skin and eye irritation.[3] It may cause severe skin burns and eye damage.[3]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis.

Synthesis_Workflow Overall Synthesis Workflow cluster_prep Starting Material Preparation cluster_main_reaction Target Molecule Synthesis cluster_purification Purification A 3-Methyl-4-methoxybenzaldehyde B Reduction with NaBH4 A->B Methanol C 4-Methoxy-3-methylbenzyl alcohol B->C D 4-Methoxy-3-methylbenzyl alcohol E Chlorination with Thionyl Chloride D->E Dichloromethane F Crude this compound E->F G Crude Product H Work-up & Purification G->H Column Chromatography / Distillation I Pure this compound H->I

Caption: Overall workflow for the synthesis of this compound.

Chlorination_Mechanism Chlorination Reaction Pathway Start 4-Methoxy-3-methylbenzyl alcohol Intermediate Chlorosulfite Ester Intermediate Start->Intermediate Nucleophilic Attack Reagent Thionyl Chloride (SOCl₂) Reagent->Intermediate Product This compound Intermediate->Product SNi Mechanism Byproducts SO₂ + HCl Intermediate->Byproducts

Caption: Simplified reaction pathway for the chlorination of the benzyl alcohol.

References

Application Notes and Protocols: 4-Methoxy-3-methylbenzyl Chloride in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive technical guide on the industrial applications of 4-Methoxy-3-methylbenzyl chloride (MMBC), a versatile reagent in fine chemical synthesis. This document delves into its critical role as a protecting group, a key building block for complex molecules, and a substrate in advanced cross-coupling reactions. The protocols detailed herein are designed to offer validated, step-by-step methodologies, underpinned by mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound, with CAS number 60736-71-2, is an aromatic compound featuring a reactive benzylic chloride and an electron-donating methoxy group.[1][2][3] This specific substitution pattern on the benzene ring provides a unique combination of reactivity and stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4] Its utility stems from the ability of the benzyl group to be introduced into a molecule and later selectively removed under specific conditions, a cornerstone of modern multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 60736-71-2
Molecular Formula C9H11ClO
Molecular Weight 170.64 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Density Not available

Data sourced from available chemical supplier information.[1]

Core Application: The Methoxy-Methylbenzyl (MMB) Protecting Group

The paramount application of this compound is as a precursor to the 4-methoxy-3-methylbenzyl (MMB) protecting group. Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The MMB group, a close relative of the widely used p-methoxybenzyl (PMB) group, offers similar protective capabilities with potentially nuanced stability, allowing for orthogonal deprotection strategies.

Protection of Alcohols

The MMB group is particularly effective for the protection of alcohols. The electron-donating nature of the methoxy and methyl groups on the aromatic ring enhances the stability of the resulting benzyl ether, while also facilitating its eventual cleavage under specific oxidative or acidic conditions.

Mechanism Insight: The formation of the MMB ether proceeds via a standard Williamson ether synthesis, an SN2 reaction where the alkoxide, generated from the alcohol, displaces the chloride from this compound. The enhanced reactivity of the benzylic chloride facilitates this reaction under relatively mild conditions.

dot

Protection_of_Alcohols cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) Base Base (e.g., NaH) ROH->Base Deprotonation MMBC This compound Base->MMBC Nucleophilic Attack H2 H₂ (if NaH is used) Base->H2 ROMMB R-O-MMB (Protected Alcohol) MMBC->ROMMB Ether Formation Salt Salt (e.g., NaCl) MMBC->Salt

Caption: Workflow for the protection of alcohols using this compound.

Protocol 1: General Procedure for the MMB-Protection of a Primary Alcohol

  • Preparation: To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • MMB Ether Formation: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Deprotection Strategies

A key advantage of the MMB protecting group is the variety of methods available for its removal, allowing for selective deprotection in the presence of other protecting groups.

Table 2: Deprotection Methods for MMB Ethers

ReagentConditionsNotes
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) CH₂Cl₂/H₂O, room temperatureOxidative cleavage. Highly selective for electron-rich benzyl ethers.
CAN (Ceric Ammonium Nitrate) CH₃CN/H₂O, 0 °C to room temperatureOxidative cleavage.
TFA (Trifluoroacetic Acid) CH₂Cl₂, 0 °C to room temperatureAcidic cleavage. Can be harsh on other acid-labile groups.
H₂, Pd/C Various solvents (e.g., EtOH, EtOAc)Hydrogenolysis. Will also reduce other functional groups like alkenes and alkynes.

dot

Deprotection_Strategies cluster_methods Deprotection Methods ROMMB R-O-MMB (Protected Alcohol) DDQ DDQ (Oxidative) ROMMB->DDQ CAN CAN (Oxidative) ROMMB->CAN TFA TFA (Acidic) ROMMB->TFA H2_PdC H₂/Pd-C (Hydrogenolysis) ROMMB->H2_PdC

Caption: Overview of common deprotection strategies for MMB-protected alcohols.

Application as a Key Synthetic Intermediate

Beyond its role in protection chemistry, this compound serves as a crucial building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The methoxy and methyl-substituted phenyl ring is a common motif in bioactive compounds.

Synthesis of Pharmaceutical Scaffolds

The reactive nature of the benzylic chloride allows for its facile incorporation into various molecular frameworks through alkylation of nucleophiles such as amines, thiols, and carbanions. This is a key step in the synthesis of numerous drug candidates. While specific examples for the 3-methyl analog are less prevalent in readily available literature than for the parent 4-methoxybenzyl chloride, the synthetic principles are directly transferable. For instance, related structures like 3-methoxybenzyl chloride are used in the synthesis of anti-cardiovascular drugs.[5][6]

Protocol 2: N-Alkylation of a Secondary Amine

  • Preparation: Dissolve the secondary amine (1.0 eq.) and this compound (1.05 eq.) in a polar aprotic solvent such as acetonitrile or DMF (0.5 M).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting amine is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or crystallization.

Utility in Cross-Coupling Reactions

Cross-coupling reactions are powerful C-C bond-forming reactions that are fundamental to modern organic synthesis.[7][8] Benzylic halides, including this compound, can participate in various palladium, nickel, or iron-catalyzed cross-coupling reactions.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a C-C bond between an organoboron compound and an organic halide. This compound can be coupled with aryl or vinyl boronic acids or their esters to generate diaryl- or aryl-vinyl methanes.

dot

Suzuki_Coupling MMBC This compound Pd_Catalyst Pd Catalyst & Base MMBC->Pd_Catalyst Boronic_Acid R-B(OH)₂ (Aryl/Vinyl Boronic Acid) Boronic_Acid->Pd_Catalyst Coupled_Product 4-Methoxy-3-methylbenzyl-R Pd_Catalyst->Coupled_Product

References

Application Notes: The Strategic Use of 4-Methoxy-3-methylbenzyl Chloride in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-methylbenzyl chloride is a versatile reagent in organic synthesis, playing a crucial role as a key building block in the preparation of complex pharmaceutical intermediates. Its unique structure, featuring a reactive benzylic chloride and an electron-donating methoxy group, allows for specific and efficient introduction of the 4-methoxy-3-methylbenzyl moiety into target molecules. This application note details the use of this compound in the synthesis of a pivotal intermediate for Rolapitant, a neurokinin-1 (NK1) receptor antagonist.

Rolapitant is a pharmaceutical agent used for the prevention of chemotherapy-induced nausea and vomiting.[1][2][3] The synthesis of its complex diazaspiro[4.5]decan-2-one core and the subsequent attachment of specific side chains are critical steps in its manufacturing. One of the key intermediates in some synthetic routes to Rolapitant and similar compounds involves the alkylation of a piperidine or piperidine-like precursor.

Application: Synthesis of a Rolapitant Intermediate

A crucial step in the synthesis of Rolapitant involves the introduction of a substituted benzyl group onto a piperidine-derived scaffold. While various synthetic strategies exist, the N-alkylation of a piperidine precursor with a suitable benzyl halide is a common and effective method. In this context, this compound serves as the electrophile to introduce the required C-terminal fragment of one of the key intermediates.

The general reaction involves the nucleophilic substitution of the chloride by the secondary amine of a piperidine ring. The methoxy and methyl groups on the aromatic ring influence the reactivity of the benzyl chloride and are integral to the final structure and biological activity of the target molecule.

Experimental Protocols

The following protocols are representative examples of the N-alkylation of piperidine derivatives with substituted benzyl chlorides, adapted to the specific synthesis of a 4-(4-methoxy-3-methylbenzyl)piperidine intermediate.

Protocol 1: N-Alkylation of Piperidine with this compound

This protocol describes the direct N-alkylation of piperidine with this compound to form N-(4-methoxy-3-methylbenzyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine (1.1 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure N-(4-methoxy-3-methylbenzyl)piperidine.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (%)
This compound170.641.0->98
Piperidine85.151.1->99
N-(4-methoxy-3-methylbenzyl)piperidine219.33-85-95>98

Logical Workflow for the Synthesis of a Rolapitant Intermediate

The following diagram illustrates the logical steps involved in the synthesis of a key pharmaceutical intermediate using this compound.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Workup & Purification cluster_product Final Intermediate A This compound C N-Alkylation A->C B Piperidine Precursor B->C D Reaction Quenching & Extraction C->D Reaction Mixture E Purification (e.g., Chromatography) D->E Crude Product F Pharmaceutical Intermediate (e.g., for Rolapitant synthesis) E->F Purified Intermediate

Caption: Synthetic workflow for a pharmaceutical intermediate.

Signaling Pathway in Drug Action (Example: NK1 Receptor Antagonism)

While this compound is a synthetic precursor and not a pharmacologically active agent itself, the intermediate it helps create is part of a molecule that targets a specific biological pathway. Rolapitant, for instance, is a neurokinin-1 (NK1) receptor antagonist. The following diagram illustrates the general principle of NK1 receptor antagonism.

G cluster_ligand Ligand & Receptor cluster_antagonist Antagonist Action cluster_pathway Cellular Signaling SP Substance P (Endogenous Ligand) NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein Activation NK1R->Gq Activates No_Response Inhibition of Cellular Response NK1R->No_Response Rolapitant Rolapitant (Antagonist) Rolapitant->NK1R Blocks PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Nausea, Emesis) Ca_PKC->Cellular_Response

Caption: Mechanism of NK1 receptor antagonism.

This compound is a valuable and highly specific reagent for the synthesis of complex pharmaceutical intermediates. Its application in the preparation of key building blocks for drugs like Rolapitant highlights its importance in modern medicinal chemistry. The provided protocols and diagrams offer a detailed overview for researchers and drug development professionals engaged in the synthesis of novel therapeutic agents. The ability to efficiently and selectively introduce the 4-methoxy-3-methylbenzyl group is a critical advantage in the multi-step synthesis of sophisticated drug molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methoxy-3-methylbenzyl chloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Paraformaldehyde depolymerization may be incomplete; HCl concentration may be too low.1. Use fresh, high-quality paraformaldehyde. Ensure a steady stream of anhydrous HCl gas is passed through the reaction mixture.
2. Ineffective Catalyst: The Lewis acid catalyst (e.g., ZnCl₂) may be hydrated or of poor quality.2. Use anhydrous ZnCl₂. Consider activating it by heating under vacuum before use.
3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.3. Gradually increase the reaction temperature, but monitor for byproduct formation. Optimal temperatures are often substrate-specific.
4. Insufficient Reaction Time: The reaction may not have proceeded to completion.4. Monitor the reaction progress using TLC or GC. Extend the reaction time if starting material is still present.
Formation of Significant Byproducts (e.g., Diaryl-methane) 1. High Reaction Temperature: Higher temperatures can favor the Friedel-Crafts alkylation of the starting material or product with another molecule of the benzyl chloride.[1][2]1. Maintain a lower reaction temperature. The optimal temperature should be determined empirically.
2. High Catalyst Concentration: Strong Lewis acids like AlCl₃ are known to promote the formation of diarylmethane byproducts.[1][2]2. Reduce the amount of catalyst. Consider using a milder catalyst such as ZnCl₂.[3][4]
3. High Concentration of Reactants: A high concentration of the starting material can increase the likelihood of intermolecular side reactions.3. Use a more dilute solution of the starting material in an appropriate solvent.
Product Decomposition during Workup or Purification 1. Presence of Water: The benzyl chloride product is sensitive to hydrolysis, especially under acidic or basic conditions.1. Ensure all workup steps are performed with dry equipment and solvents. Wash the organic layer with brine to remove excess water before drying.
2. High Temperatures during Distillation: The product may be thermally unstable.2. Purify the product by vacuum distillation to lower the boiling point and minimize thermal decomposition.[5]
3. Residual Acidity: Traces of HCl or Lewis acid can promote decomposition.3. Thoroughly wash the crude product with a mild base (e.g., saturated NaHCO₃ solution) and then water to remove any residual acid before drying and distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the chloromethylation of 2-methylanisole, which is a variation of the Blanc reaction.[6] This typically involves reacting 2-methylanisole with formaldehyde (or paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[6][7]

Q2: What are the primary side reactions to be aware of?

A2: The most significant side reaction is the formation of diarylmethane derivatives, where the newly formed benzyl chloride reacts with another molecule of the starting material (2-methylanisole).[1] This is a type of Friedel-Crafts alkylation. Additionally, with highly reactive aromatic compounds, there is a risk of forming bis(chloromethyl) ether, which is a potent carcinogen.[6]

Q3: How can I minimize the formation of the diarylmethane byproduct?

A3: To minimize diarylmethane formation, you should:

  • Control the temperature: Lower reaction temperatures generally disfavor this side reaction.[1]

  • Choose the right catalyst: Milder catalysts like ZnCl₂ are less likely to promote the secondary alkylation reaction compared to stronger Lewis acids like AlCl₃.[1][3]

  • Manage reactant concentrations: Using a higher dilution can reduce the chances of intermolecular reactions.

Q4: What is the role of the ZnCl₂ catalyst?

A4: In the Blanc chloromethylation, ZnCl₂ acts as a Lewis acid catalyst. It protonates the formaldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the electron-rich aromatic ring of 2-methylanisole.[6]

Q5: Are there alternative methods to the Blanc chloromethylation?

A5: Yes, an alternative route is to first synthesize 4-methoxy-3-methylbenzyl alcohol and then convert the alcohol to the chloride. This can be achieved by reacting the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[8][9][10] This two-step process can sometimes offer better control and avoid some of the side products associated with direct chloromethylation.

Q6: How should I purify the final product?

A6: this compound is typically purified by vacuum distillation.[5] This is crucial to avoid thermal decomposition that can occur at atmospheric pressure. Before distillation, it is important to perform an aqueous workup to remove the catalyst and any remaining acids.

Experimental Protocols

Protocol 1: Chloromethylation of 2-Methylanisole (Modified Blanc Reaction)

This protocol is a representative procedure for the direct chloromethylation of 2-methylanisole.

Materials:

  • 2-Methylanisole

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous solvent (e.g., Dichloromethane or Carbon Tetrachloride)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas trap to handle excess HCl.

  • Charge the flask with 2-methylanisole and the anhydrous solvent.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add anhydrous ZnCl₂ to the stirred solution.

  • Begin bubbling anhydrous HCl gas through the solution.

  • While maintaining the temperature and HCl flow, add paraformaldehyde in small portions over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, to be optimized) and monitor its progress by TLC or GC.

  • Once the reaction is complete, stop the HCl flow and pour the reaction mixture over crushed ice.

  • Separate the organic layer. Wash it sequentially with cold water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Conversion of 4-Methoxy-3-methylbenzyl alcohol to the Chloride

This protocol describes the synthesis via the corresponding benzyl alcohol.

Materials:

  • 4-Methoxy-3-methylbenzyl alcohol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 4-Methoxy-3-methylbenzyl alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride dropwise to the stirred solution.[9]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.[9]

  • Carefully pour the reaction mixture into a flask containing a stirred, cold saturated NaHCO₃ solution to quench the excess thionyl chloride.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The crude product can be used directly or further purified by vacuum distillation if necessary.

Visualizations

Reaction_Pathway Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product cluster_byproduct Byproduct 2_Methylanisole 2-Methylanisole Intermediate Electrophilic Attack 2_Methylanisole->Intermediate + HCHO, HCl Formaldehyde Formaldehyde (HCHO) Formaldehyde->Intermediate HCl Hydrogen Chloride (HCl) HCl->Intermediate ZnCl2 ZnCl₂ ZnCl2->Intermediate Catalyzes Product This compound Byproduct Diarylmethane Derivative Product->Byproduct + 2-Methylanisole Intermediate->Product Chloromethylation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Paraformaldehyde, ZnCl₂, HCl) Start->Check_Reagents Reagents_OK Reagents are fresh & anhydrous Check_Reagents->Reagents_OK Good Replace_Reagents Use fresh/anhydrous reagents Check_Reagents->Replace_Reagents Poor Check_Conditions Review Reaction Conditions (Temp, Time) Reagents_OK->Check_Conditions Replace_Reagents->Check_Conditions Conditions_OK Conditions are optimal Check_Conditions->Conditions_OK Yes Optimize_Conditions Optimize Temp/Time (e.g., gradual temp increase) Check_Conditions->Optimize_Conditions No Analyze_Byproducts Analyze for Byproducts (TLC, GC/MS) Conditions_OK->Analyze_Byproducts Optimize_Conditions->Analyze_Byproducts No_Byproducts Minimal Byproducts Analyze_Byproducts->No_Byproducts Not Detected High_Byproducts High Diarylmethane Analyze_Byproducts->High_Byproducts Detected End Improved Yield No_Byproducts->End Adjust_For_Byproducts Lower Temp Reduce Catalyst Conc. High_Byproducts->Adjust_For_Byproducts Adjust_For_Byproducts->End

Caption: Troubleshooting workflow for low yield in chloromethylation reactions.

References

Technical Support Center: Reactions with 4-Methoxy-3-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-3-methylbenzyl chloride. This guide provides troubleshooting advice and answers to frequently asked questions to address common challenges and side reactions encountered during its use in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound?

A1: this compound is a reactive benzylic halide. The most common side reactions fall into two main categories: those occurring during Friedel-Crafts alkylation reactions and those during nucleophilic substitution reactions. Key side products can include positional isomers, polyalkylation products, and solvolysis byproducts. Under certain conditions, self-condensation or polymerization can also be observed.

Q2: In a Friedel-Crafts alkylation with an aromatic substrate, what determines the position of the incoming 4-methoxy-3-methylbenzyl group?

A2: The substitution pattern on the aromatic substrate is governed by the directing effects of its existing substituents. For instance, if you are alkylating toluene, the methyl group is an ortho, para-director. The incoming 4-methoxy-3-methylbenzyl group will therefore primarily add at the ortho and para positions of the toluene ring. The ratio of these isomers is influenced by steric hindrance and reaction temperature.

Q3: I am observing multiple products in my Friedel-Crafts alkylation, leading to a difficult purification. What is the likely cause?

A3: A common issue in Friedel-Crafts alkylation is polyalkylation .[1][2] The initial product of the reaction, an alkylated aromatic ring, is often more nucleophilic than the starting aromatic compound. This is because alkyl groups are electron-donating and activate the ring towards further electrophilic substitution.[1][2] This increased reactivity leads to the addition of multiple 4-methoxy-3-methylbenzyl groups to the same aromatic ring.[1][2]

Troubleshooting Guides

Troubleshooting Friedel-Crafts Alkylation Reactions
Issue Probable Cause(s) Suggested Solution(s)
Low yield of the desired mono-alkylated product and significant formation of polyalkylated byproducts. The alkylated product is more reactive than the starting aromatic substrate.- Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material rather than the product.- Lower the reaction temperature to decrease the overall reaction rate and improve selectivity.- Consider using a milder Lewis acid catalyst.
Formation of isomeric products. The directing groups on the aromatic substrate lead to substitution at multiple positions (e.g., ortho and para).- This is an inherent aspect of the reaction. Separation of isomers will be necessary during purification (e.g., by column chromatography or crystallization).- Varying the reaction temperature may alter the isomer ratio; lower temperatures often favor the para product due to steric hindrance.[3]
Reaction does not proceed or is very slow. - Inactive Lewis acid catalyst (e.g., AlCl₃ exposed to moisture).- The aromatic substrate is strongly deactivated (e.g., contains a nitro or acyl group).[2]- Ensure the use of anhydrous reagents and a dry reaction setup.- Friedel-Crafts alkylation is generally not suitable for strongly deactivated aromatic rings.
Troubleshooting Nucleophilic Substitution Reactions
Issue Probable Cause(s) Suggested Solution(s)
Formation of 4-methoxy-3-methylbenzyl alcohol or an ether derived from the solvent. The solvent (e.g., water, methanol, ethanol) is acting as a nucleophile, leading to solvolysis byproducts.- Use a non-nucleophilic, aprotic solvent (e.g., THF, DCM, acetonitrile).- If a protic solvent is required, use a more potent nucleophile in a higher concentration to outcompete the solvent.
Low reaction rate. - The nucleophile is weak.- The reaction temperature is too low.- Use a stronger, more reactive nucleophile.- Increase the reaction temperature, while monitoring for potential side reactions.
Mixture of Sₙ1 and Sₙ2 products. Benzyl halides can react via both Sₙ1 and Sₙ2 pathways.[4] The reaction conditions favor a mixed mechanism.- To favor Sₙ2: Use a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent.- To favor Sₙ1: Use a weak nucleophile in a polar protic solvent.

Quantitative Data

Table 1: Solvolysis Rate Constants for Benzyl Chlorides

Compound Solvent System Rate Constant (k_solv) at 25°C (s⁻¹)
4-Methoxybenzyl chloride 20% acetonitrile in water 2.2[5][6]
3,4-Dinitrobenzyl chloride 20% acetonitrile in water 1.1 x 10⁻⁸[5][6]

This table illustrates the significant activating effect of the para-methoxy group on the rate of solvolysis, suggesting that solvolysis can be a major side reaction for 4-methoxy-substituted benzyl chlorides in protic solvents.

Experimental Protocols

The following are representative protocols. Researchers should adapt them based on the specific reactivity of their substrates and analytical findings.

Protocol 1: Representative Friedel-Crafts Alkylation of Toluene

This protocol is adapted from standard Friedel-Crafts procedures and is intended as a starting point.

Materials:

  • This compound

  • Anhydrous Toluene (large excess, e.g., 10 equivalents)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Charge the flask with anhydrous AlCl₃ and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound in anhydrous toluene and add this solution to the dropping funnel.

  • Add the toluene solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis and Purification: Analyze the crude product by GC-MS or ¹H NMR to identify the products and their ratios. Purify the desired product(s) by column chromatography.

Protocol 2: Representative Nucleophilic Substitution with Sodium Azide

This protocol outlines a typical Sₙ2 reaction.

Materials:

  • This compound

  • Sodium Azide (NaN₃) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound and sodium azide in anhydrous DMF.

  • Stir the reaction mixture at room temperature (or gently heat to 40-50°C if the reaction is slow) for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.

  • Combine the organic layers and wash with deionized water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis and Purification: Analyze the crude product by ¹H NMR and purify by column chromatography if necessary.

Visualizations

friedel_crafts_side_products start This compound + Toluene desired Desired Product (o/p-isomers) start->desired Main Reaction polyalkylated Polyalkylation Products start->polyalkylated Side Reaction (excess benzyl chloride or high reactivity of product) self_condensation Self-Condensation Products start->self_condensation Side Reaction (high concentration or high temperature) lewis_acid AlCl₃ lewis_acid->start

Caption: Common reaction pathways in the Friedel-Crafts alkylation.

troubleshoot_polyalkylation problem Problem: Polyalkylation Observed cause Cause: Product is more reactive than starting material problem->cause solution1 Solution 1: Use large excess of aromatic substrate cause->solution1 solution2 Solution 2: Lower reaction temperature cause->solution2 solution3 Solution 3: Use a milder Lewis Acid cause->solution3

Caption: Troubleshooting workflow for polyalkylation in Friedel-Crafts reactions.

nucleophilic_substitution_side_products start This compound desired Desired Product (R-Nu) start->desired solvolysis Solvolysis Product (e.g., R-OR') start->solvolysis nucleophile Nucleophile (Nu⁻) nucleophile->start  Main Reaction solvent Solvent (e.g., ROH) solvent->start  Side Reaction (if solvent is nucleophilic)

Caption: Side product formation in nucleophilic substitution reactions.

References

Technical Support Center: Purification of Crude 4-Methoxy-3-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-Methoxy-3-methylbenzyl chloride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic method used for its preparation. A common route is the chlorination of 4-Methoxy-3-methylbenzyl alcohol. Potential impurities from this process include:

  • Unreacted Starting Material: 4-Methoxy-3-methylbenzyl alcohol.

  • Side-Reaction Products: Dibenzyl ether derivatives formed by the reaction of the starting alcohol with the product.[1]

  • Solvent and Reagent Residues: Residual solvents used in the reaction and work-up (e.g., dichloromethane, dioxane), and remaining chlorinating agents or their byproducts.[2]

  • Decomposition Products: Benzyl chlorides can be sensitive to heat and moisture, potentially leading to hydrolysis back to the alcohol or polymerization.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: To effectively assess the purity of this compound and identify impurities, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification. A suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related impurities. A reverse-phase column with a mobile phase of acetonitrile and water is often a good starting point.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides structural confirmation of the desired product and helps in the identification and quantification of impurities.

Q3: What are the primary purification methods for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common techniques are:

  • Aqueous Wash: Washing the crude product with a dilute base (e.g., 5% sodium bicarbonate solution) can neutralize and remove acidic impurities.

  • Column Chromatography: Effective for separating the desired product from impurities with different polarities. Silica gel is a common stationary phase.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can yield highly pure material.

  • Vacuum Distillation: Suitable for purifying liquid products that are thermally stable at reduced pressure.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Product Decomposition During Purification

Issue: You observe the formation of new, often more polar, spots on TLC during column chromatography or a decrease in yield with the formation of a solid residue during distillation.

Possible Cause: this compound can be susceptible to hydrolysis or polymerization, especially in the presence of moisture, acid, or high temperatures.

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry the crude product with a drying agent like anhydrous magnesium sulfate or sodium sulfate before proceeding with purification. Use dry solvents for chromatography.

  • Neutralize Acidic Impurities: Before purification, wash the crude organic extract with a saturated sodium bicarbonate solution to remove any residual acid from the synthesis.

  • Low-Temperature Purification: If using column chromatography, consider running the column in a cold room. For distillation, use a high-vacuum to lower the boiling point and reduce the risk of thermal decomposition.

Problem 2: Difficulty in Separating the Product from the Starting Alcohol by Column Chromatography

Issue: The TLC spots for this compound and the starting material, 4-Methoxy-3-methylbenzyl alcohol, are very close or overlapping, leading to poor separation on the column.

Possible Cause: The polarity of the product and the starting alcohol may be very similar.

Solutions:

  • Optimize the Mobile Phase: Experiment with different solvent systems. A less polar eluent may improve separation. Try a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).

  • Use a Different Stationary Phase: Consider using a different type of silica gel (e.g., with a different particle size) or an alternative stationary phase like alumina.

  • Chemical Conversion: If the starting alcohol is the major impurity, it can sometimes be selectively reacted to form a more polar compound that is easier to separate. However, this approach requires careful consideration of the reaction conditions to avoid affecting the desired product.

Problem 3: Product Fails to Crystallize During Recrystallization

Issue: After dissolving the crude product in a hot solvent and cooling, no crystals form, or the product "oils out" as a liquid.

Possible Cause: The chosen solvent may not be suitable, the solution may be too dilute, or there may be impurities inhibiting crystallization.

Solutions:

  • Solvent Screening: A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution.

  • Address "Oiling Out": If the product oils out, try reheating the solution to dissolve the oil, then add more solvent and allow it to cool more slowly. Using a solvent mixture where the compound is more soluble can also help.

Data Presentation

Table 1: Common Impurities and Their Potential Origin

ImpurityChemical StructurePotential OriginRecommended Removal Method
4-Methoxy-3-methylbenzyl alcohol4-MeO-3-Me-C₆H₃-CH₂OHIncomplete reaction of the starting material.Column chromatography, careful vacuum distillation.
Bis(4-methoxy-3-methylbenzyl) ether(4-MeO-3-Me-C₆H₃-CH₂)₂OSide reaction between the starting alcohol and the product.Column chromatography.
Residual Chlorinating Agent (e.g., SOCl₂, HCl)SOCl₂, HClExcess reagent from the synthesis.Aqueous wash with a mild base (e.g., NaHCO₃ solution).
Polymerized Material-(C₉H₁₀O)n-Decomposition of the product due to heat or acid.Avoid high temperatures; neutralize acid before heating. Insoluble polymer can be removed by filtration.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a 1:1 mixture of hexanes and ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be from 0% to 10% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.

Mandatory Visualization

Purification_Workflow start Crude this compound wash Aqueous Wash (5% NaHCO3) start->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Choose Purification Method concentrate->purification_choice column Column Chromatography (Silica Gel) purification_choice->column Liquid or Oily Crude recrystallize Recrystallization purification_choice->recrystallize Solid Crude distill Vacuum Distillation purification_choice->distill Liquid & Thermally Stable analyze Analyze Purity (TLC, HPLC, NMR) column->analyze recrystallize->analyze distill->analyze pure_product Pure this compound analyze->pure_product

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Tree cluster_distillation Distillation Issues cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Problem Encountered During Purification d_issue Product Decomposing? start->d_issue c_issue Poor Separation? start->c_issue r_issue No Crystals Form / Oiling Out? start->r_issue d_yes Lower Distillation Temp. (Increase Vacuum) Neutralize Acid Pre-Distillation d_issue->d_yes Yes d_no Poor Separation? d_issue->d_no No d_sep_yes Use Fractional Distillation Consider Column Chromatography d_no->d_sep_yes Yes c_yes Optimize Mobile Phase (Change Polarity/Gradient) Try Different Stationary Phase c_issue->c_yes Yes c_no Product Streaking? c_issue->c_no No c_streak_yes Ensure Proper Loading Check for Acidity/Basicity (Add trace acid/base to eluent) c_no->c_streak_yes Yes r_yes Try Different Solvent/Solvent Pair Induce Crystallization (Scratch/Seed) Cool Slowly r_issue->r_yes Yes r_no Low Recovery? r_issue->r_no No r_rec_yes Minimize Hot Solvent Volume Ensure Thorough Cooling r_no->r_rec_yes Yes

Caption: A troubleshooting decision tree for common purification issues.

References

Stability and storage conditions for 4-Methoxy-3-methylbenzyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Methoxy-3-methylbenzyl chloride (CAS 60736-71-2). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Stability and Storage Conditions

Proper storage and handling are critical to maintain the quality and reactivity of this compound. Due to its sensitivity, improper storage can lead to degradation and impact experimental outcomes.

ParameterRecommended ConditionRationale & Notes
Temperature Store in a freezer.Minimizes degradation and polymerization.[1]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[1]Prevents reaction with atmospheric moisture and oxygen.
Light Exposure Protect from light.Light can promote degradation.
Moisture Protect from moisture.[1]The compound is susceptible to hydrolysis, which can lead to the formation of 4-methoxy-3-methylbenzyl alcohol and hydrochloric acid.
Container Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3]Prevents contamination and exposure to moisture. May be corrosive to some metals.[2]
Stabilizer May be stabilized with calcium carbonate or amylene.[1][4][5]Benzyl chlorides can be prone to self-reaction and polymerization. Check the product's Certificate of Analysis to see if a stabilizer is present.

Frequently Asked Questions (FAQs)

Q1: My this compound appears discolored. Can I still use it?

A1: Discoloration can be a sign of degradation or polymerization. It is recommended to assess the purity of the reagent before use. Techniques such as NMR, GC, or HPLC can be employed for this purpose. If significant degradation is observed, it is best to use a fresh batch of the reagent to ensure reliable and reproducible experimental results.

Q2: The reagent has been stored at room temperature for an extended period. Is it still viable?

A2: Extended storage at room temperature is not recommended as it can accelerate degradation and polymerization. While the viability depends on the duration and specific conditions of storage, it is highly advisable to verify the purity of the material before use. For future storage, always adhere to the recommended freezer conditions.[1]

Q3: What are the primary degradation products of this compound?

A3: The primary degradation pathways for this compound are hydrolysis and polymerization. Hydrolysis in the presence of water will yield 4-methoxy-3-methylbenzyl alcohol and hydrochloric acid.[6] Polymerization can occur, especially in the absence of a stabilizer, leading to the formation of polymeric materials.[3]

Q4: Is this compound compatible with all solvents?

A4: this compound is soluble in many common organic solvents. However, care should be taken with protic solvents, especially water, due to the risk of solvolysis. The rate of solvolysis is influenced by the solvent polarity and the presence of nucleophiles.[1][7]

Troubleshooting Guide

IssuePossible CauseSuggested Action
Low or no product yield in my reaction. Degraded starting material.Assess the purity of the this compound using an appropriate analytical method (NMR, GC, or HPLC). If degraded, use a fresh, properly stored batch.
Reaction with residual water in the solvent or on glassware.Ensure all solvents are anhydrous and glassware is properly dried before use.
Formation of unexpected byproducts. Presence of degradation products in the starting material.Purify the this compound before use or obtain a new, high-purity batch.
Side reactions due to the reactivity of the benzyl chloride.Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions.
Inconsistent results between experiments. Variable quality of the this compound.Always use a fresh vial or a properly stored and sealed container of the reagent for each set of experiments. Confirm the purity of each batch before use.

Experimental Protocols

Purity Assessment by Gas Chromatography (GC)

A general protocol for assessing the purity of similar benzyl bromide compounds by GC can be adapted for this compound.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample. Dissolve the sample in a suitable solvent, such as dichloromethane or acetone, to a final concentration of 5 mg/mL.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 300 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.

Visualizing Troubleshooting for Stability Issues

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Start: Unexpected Experimental Outcome check_purity Assess Purity of This compound (e.g., GC, HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure degraded Reagent is Degraded or Polymerized is_pure->degraded No optimize_conditions Investigate Other Reaction Parameters (Solvent, Temperature, etc.) is_pure->optimize_conditions Yes new_reagent Use Fresh, Properly Stored Reagent degraded->new_reagent end_success Problem Resolved new_reagent->end_success end_fail Consult Further Technical Support optimize_conditions->end_fail

References

How to prevent the decomposition of 4-Methoxy-3-methylbenzyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4-Methoxy-3-methylbenzyl chloride during experiments and storage.

Troubleshooting Guide

Users may encounter several issues related to the stability of this compound. This guide provides solutions to common problems.

Issue IDProblemPotential Cause(s)Recommended Action(s)
ST-01 Pressure Buildup in Container Thermal decomposition of this compound, especially when stored at room temperature or exposed to heat.[1] This can be accelerated by the absence of a stabilizer.[2]Immediately and carefully vent the container in a fume hood. Cool the container in an ice bath. Store the compound at the recommended low temperature (2-8°C).[3] Ensure the compound is properly stabilized.
ST-02 Discoloration of the Compound (Yellowing/Browning) Decomposition or polymerization of the compound.[3] This can be initiated by exposure to light, air (moisture), or impurities.[4]Discard the discolored reagent as its purity is compromised. For future prevention, store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using an amber-colored vial.[5]
ST-03 Low Yield or Inconsistent Reaction Results Degradation of the this compound starting material. Use of unstabilized or improperly stored reagent.Verify the purity of the this compound using a suitable analytical method like HPLC before use.[5] Use freshly purchased or properly stored and stabilized material.
ST-04 Formation of Insoluble Polymeric Material Self-reaction (polymerization) of the benzyl chloride derivative, which can be catalyzed by trace acids or metals.[3]Filter the reaction mixture to remove the polymeric byproduct. For future reactions, consider using a non-polar, aprotic solvent and ensure all glassware is scrupulously dry. The use of a stabilizer is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of this compound?

A1: The primary factors that induce decomposition are elevated temperature, exposure to light, and moisture.[4] Benzyl chlorides are reactive compounds, and the presence of these factors can accelerate degradation pathways such as hydrolysis and polymerization.[3][6] Incompatible materials like strong acids, bases, oxidizing agents, and certain metals can also catalyze decomposition.[7]

Q2: How should this compound be stored to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is between 2-8°C.[8][9] It should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and air.[4][5]

Q3: What are the signs of decomposition to look out for?

A3: Visual signs of decomposition include a change in color from colorless or pale yellow to a darker yellow or brown, the formation of solid precipitates or polymeric material, and pressure buildup in the storage container.[1][2][3] A sharp, acrid odor due to the formation of hydrogen chloride may also be noticeable.

Q4: Can I use this compound that has started to discolor?

A4: It is strongly advised not to use discolored material. Discoloration indicates that the compound has started to decompose, and its purity is compromised. Using degraded material can lead to inconsistent reaction outcomes, lower yields, and the formation of unwanted byproducts.

Q5: What stabilizers are commonly used for this compound, and how do they work?

A5: Commercially available 4-Methoxybenzyl chloride is often stabilized with potassium carbonate or amylene.[8][10] Basic stabilizers like potassium carbonate neutralize any trace amounts of hydrogen chloride that may form, as HCl can catalyze further decomposition.[2] Amylene likely acts as a scavenger for radical species that could initiate polymerization. For benzyl chloride, other inhibitors like sodium carbonate, triethylamine, or propylene oxide have also been mentioned.[7][11]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the purity and detect degradation products of this compound. This method is adapted from established procedures for similar compounds.[5][10]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, and UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of high-purity this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare a sample of the this compound to be tested at the same concentration (1 mg/mL) in acetonitrile.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates decomposition. The purity can be estimated by the area percentage of the main peak.

Visualizations

Decomposition_Pathway cluster_conditions Decomposition Triggers cluster_products Examples of Decomposition Products This compound This compound Decomposition_Products Decomposition Products This compound->Decomposition_Products Polymeric Material Polymeric Material Decomposition_Products->Polymeric Material HCl HCl Decomposition_Products->HCl 4-Methoxy-3-methylbenzyl alcohol 4-Methoxy-3-methylbenzyl alcohol Decomposition_Products->4-Methoxy-3-methylbenzyl alcohol Heat Heat Heat->this compound Light Light Light->this compound Moisture Moisture Moisture->this compound Impurities Impurities Impurities->this compound

Caption: Decomposition pathway of this compound.

Experimental_Workflow cluster_storage Proper Storage cluster_testing Purity Verification cluster_usage Experimental Use Storage Store at 2-8°C Inert Atmosphere Protect from Light Sample_Prep Prepare Sample and Standard (1 mg/mL in Acetonitrile) Storage->Sample_Prep HPLC_Analysis HPLC Analysis (C18 Column, ACN/H2O) Sample_Prep->HPLC_Analysis Data_Analysis Compare Chromatograms Assess Purity HPLC_Analysis->Data_Analysis Decision Is Purity >98%? Data_Analysis->Decision Use_in_Reaction Use in Experiment Decision->Use_in_Reaction Yes Discard Discard Reagent Decision->Discard No

Caption: Workflow for handling and stability testing.

References

Technical Support Center: A Troubleshooting Guide for PMB Protection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice for the widely used p-methoxybenzyl (PMB) protection of alcohols. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the common challenges encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing a PMB protecting group?

The two most prevalent methods for PMB protection of alcohols are the Williamson ether synthesis and the use of PMB-trichloroacetimidate.

  • Williamson Ether Synthesis: This classic method involves deprotonating the alcohol with a base to form an alkoxide, which then undergoes an SN2 reaction with a PMB halide (typically PMB-Cl). Common bases include sodium hydride (NaH) in solvents like THF or DMF.[1]

  • p-Methoxybenzyl 2,2,2-Trichloroacetimidate: This reagent is particularly useful for protecting acid-sensitive or sterically hindered alcohols under mildly acidic conditions.[1][2][3] The reaction is typically catalyzed by a substoichiometric amount of a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH).[3]

Q2: When should I choose PMB-trichloroacetimidate over PMB-Cl?

PMB-trichloroacetimidate is the preferred reagent in several scenarios:

  • Base-Sensitive Substrates: If your molecule contains functional groups that are sensitive to the strong bases (like NaH) required for the Williamson ether synthesis, the acidic conditions of the trichloroacetimidate method are a milder alternative.[2][3]

  • Sterically Hindered Alcohols: The higher reactivity of the trichloroacetimidate makes it more effective for protecting sterically congested alcohols where the SN2 reaction with PMB-Cl might be sluggish or fail.[1]

Q3: What are the primary methods for PMB group deprotection?

The PMB group is versatile due to its multiple deprotection pathways:

  • Oxidative Cleavage: The most common and selective method is oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][2][4][5] The electron-donating p-methoxy group facilitates this oxidation, allowing for selective deprotection in the presence of other protecting groups like benzyl ethers.[1]

  • Acidic Cleavage: PMB ethers can be cleaved under strongly acidic conditions, often using trifluoroacetic acid (TFA).[4][6][7][8] However, this method is less selective if other acid-labile protecting groups are present.

Troubleshooting Guide: PMB Protection Reactions

This section addresses specific issues you may encounter during the PMB protection of alcohols.

Problem 1: Low or No Yield of the PMB-Protected Product

Q: I am getting a low yield or no desired product in my PMB protection reaction using NaH and PMB-Cl. What could be the issue?

A: This is a common problem that can stem from several factors related to reagents, reaction conditions, and the substrate itself.

Potential Causes and Solutions:

  • Inefficient Deprotonation of the Alcohol:

    • Cause: The base (NaH) may be old or deactivated due to improper storage. The alcohol might be too sterically hindered for efficient deprotonation.

    • Solution: Use a fresh batch of NaH. Ensure the reaction is conducted under strictly anhydrous conditions. For hindered alcohols, consider using a stronger base like n-butyllithium (nBuLi), but be mindful of its reactivity with other functional groups.[1]

  • Poor Quality of PMB-Cl:

    • Cause: p-Methoxybenzyl chloride can degrade over time.

    • Solution: Use freshly purchased or purified PMB-Cl. You can check its purity by NMR.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature might be too low, or the reaction time may be insufficient, especially for less reactive alcohols.

    • Solution: While the reaction is often started at 0 °C, allowing it to warm to room temperature and stirring for an extended period (12-16 hours) can improve yields for sluggish reactions.[9] Gentle heating (e.g., to 40 °C) can also be beneficial, but monitor for potential side reactions.[9]

  • Presence of Water:

    • Cause: Trace amounts of water in the solvent or on the glassware will quench the NaH and can hydrolyze the PMB-Cl.

    • Solution: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Workflow for Low Yield

G start Low Yield in PMB Protection check_naoh Check NaH Activity (Fresh batch?) start->check_naoh check_pmbcl Verify PMB-Cl Quality (NMR purity?) check_naoh->check_pmbcl NaH is active stronger_base Consider Stronger Base (e.g., nBuLi) check_naoh->stronger_base Alcohol is hindered check_conditions Review Reaction Conditions (Anhydrous? Inert atmosphere?) check_pmbcl->check_conditions PMB-Cl is pure increase_temp_time Increase Temperature/Time check_conditions->increase_temp_time Conditions are optimal switch_reagent Switch to PMB-Trichloroacetimidate check_conditions->switch_reagent Substrate is hindered success Improved Yield increase_temp_time->success stronger_base->success switch_reagent->success

Caption: A decision tree for troubleshooting low yields in PMB protection reactions.

Problem 2: Formation of Side Products

Q: My reaction is messy, and I am observing multiple side products. What are they, and how can I avoid them?

A: Side product formation is often due to the reactivity of the PMB cation or issues with the starting materials.

Common Side Products and Prevention Strategies:

Side ProductPotential CausePrevention Strategy
p-Methoxybenzyl alcohol & di-p-methoxybenzyl ether Hydrolysis of PMB-Cl by trace water, followed by self-condensation.[9]Ensure strictly anhydrous conditions. Use fresh, high-purity PMB-Cl.
Elimination Products If the alcohol has an adjacent acidic proton, the basic conditions can promote elimination.[9]Use a non-nucleophilic, sterically hindered base. Consider milder reaction conditions if possible.
Over-alkylation If multiple hydroxyl groups are present, di- or poly-protection can occur.Use a stoichiometric amount of the base and PMB-Cl. Add the reagents slowly at a low temperature to control reactivity.
Problem 3: Difficulty in Protecting Sterically Hindered Alcohols

Q: I am struggling to protect a sterically hindered secondary or tertiary alcohol. The reaction is very slow and gives a poor yield.

A: Steric hindrance significantly slows down the SN2 reaction in the Williamson ether synthesis.

Strategies for Hindered Alcohols:

  • Switch to a More Reactive PMB Source:

    • Recommendation: Use p-methoxybenzyl 2,2,2-trichloroacetimidate. Its higher reactivity makes it more suitable for hindered alcohols.[1] The reaction proceeds under acidic catalysis, avoiding the need for strong bases.

  • Use Catalytic Tetrabutylammonium Iodide (TBAI):

    • Mechanism: In the Williamson ether synthesis, adding a catalytic amount of TBAI can accelerate sluggish reactions. The iodide displaces the chloride on the PMB-Cl to form the more reactive PMB-I in situ.

    • Protocol: Add 0.1 equivalents of TBAI to your standard NaH/PMB-Cl reaction mixture.

  • Alternative Reagents:

    • Dudley Reagents: For particularly challenging substrates, consider specialized reagents like 2-(4-methoxybenzyloxy)-4-methylquinoline, which can protect alcohols under neutral conditions.[10]

Experimental Protocols

Standard Protocol for PMB Protection using NaH and PMB-Cl

This protocol is adapted from established procedures.[1]

  • To an ice-water cooled solution of the alcohol (1.0 equiv) in anhydrous THF-DMF (e.g., 10:3 v/v), add NaH (4.0 equiv, 60% dispersion in mineral oil) portion-wise under an argon atmosphere.

  • Stir the mixture at 0 °C until gas evolution ceases (typically 30 minutes).

  • Slowly add a solution of p-methoxybenzyl chloride (2.0 equiv) in anhydrous THF at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol for PMB Deprotection using DDQ

This protocol is based on standard oxidative cleavage methods.[1]

  • Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically an 18:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DDQ (1.3 equiv) as a solid in portions. The solution will typically turn dark.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The byproduct, p-methoxybenzaldehyde, can often be removed during silica gel column chromatography.

Reaction Mechanism: Oxidative Deprotection with DDQ

G cluster_0 PMB Ether + DDQ cluster_1 Single Electron Transfer (SET) cluster_2 Formation of Hemiacetal cluster_3 Fragmentation RO-PMB R-O-PMB ChargeTransfer [RO-PMB•••DDQ] RO-PMB->ChargeTransfer Forms Charge-Transfer Complex DDQ DDQ DDQ->ChargeTransfer RadicalCation [RO-PMB]•+ ChargeTransfer->RadicalCation SET OxoniumIon [R-O=CH-Ar-OMe]+ RadicalCation->OxoniumIon Proton Transfer Hemiacetal Hemiacetal OxoniumIon->Hemiacetal Nucleophilic Attack H2O H₂O H2O->Hemiacetal Alcohol R-OH Hemiacetal->Alcohol Aldehyde p-Anisaldehyde Hemiacetal->Aldehyde

Caption: The mechanism of PMB ether deprotection using DDQ involves the formation of a charge-transfer complex, followed by single electron transfer and hydrolysis.[1][2]

References

Optimizing reaction time and temperature for 4-Methoxy-3-methylbenzyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Methoxy-3-methylbenzyl chloride

Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, likely through the chloromethylation of 2-methylanisole.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive reagents (e.g., wet paraformaldehyde). 2. Insufficiently acidic conditions. 3. Reaction temperature is too low.1. Use freshly opened, dry paraformaldehyde. Ensure anhydrous conditions. 2. Ensure a steady stream of anhydrous HCl gas is bubbled through the reaction mixture.[1] 3. Gradually increase the reaction temperature in 5°C increments, monitoring for product formation by TLC or GC.
Formation of a White Precipitate (Diarylmethane) 1. Reaction temperature is too high.[2] 2. High concentration of the chloromethylated product.[2] 3. Highly active catalyst (e.g., AlCl₃).[2]1. Maintain a lower reaction temperature (e.g., 0-10°C) to minimize this common side reaction.[2] 2. Consider stopping the reaction at a lower conversion rate to prevent the product from reacting further with the starting material. 3. Use a milder Lewis acid catalyst such as zinc chloride (ZnCl₂).[3]
Presence of Multiple Isomers in Product Mixture The starting material, 2-methylanisole, can potentially be chloromethylated at different positions on the aromatic ring. The methoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director.1. The desired product, this compound, results from substitution para to the methoxy group. This is generally the sterically favored product. 2. To improve regioselectivity, consider using a bulkier catalyst that may favor substitution at the less sterically hindered para-position. 3. Careful purification by column chromatography or fractional distillation will be necessary to isolate the desired isomer.
Formation of Dichloromethylated Byproducts Excess chloromethylating agent or prolonged reaction time.1. Use a stoichiometric amount or only a slight excess of paraformaldehyde. 2. Monitor the reaction closely and stop it once the desired mono-chloromethylated product is maximized.
Reaction Mixture Turns Dark or Tarry Polymerization of formaldehyde or decomposition of the product at elevated temperatures.1. Ensure the reaction temperature is well-controlled. 2. Quench the reaction as soon as it is complete and begin the workup procedure promptly.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most probable synthetic route is the Blanc chloromethylation of 2-methylanisole.[3] This reaction typically involves reacting the aromatic starting material with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride gas, in the presence of a Lewis acid catalyst like zinc chloride.[3]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to observe the consumption of the starting material (2-methylanisole) and the formation of the product.

Q3: What are the primary side reactions to be aware of?

A3: The main side reaction is the formation of diarylmethane, where the newly formed benzyl chloride reacts with another molecule of the starting material.[2] This is more prevalent at higher temperatures.[2] Other potential side reactions include the formation of isomers and dichloromethylated products.

Q4: What is the role of the zinc chloride (ZnCl₂) catalyst?

A4: Zinc chloride is a Lewis acid that activates the formaldehyde by coordinating to the carbonyl oxygen. This makes the carbonyl carbon more electrophilic and susceptible to attack by the electron-rich aromatic ring of the 2-methylanisole.[3]

Q5: The product seems unstable and decomposes upon storage. How can I prevent this?

A5: Benzyl chlorides, especially those with activating groups like a methoxy group, can be unstable. It is advisable to use the product immediately in the next synthetic step. If storage is necessary, it should be kept in a cold, dark, and dry environment, preferably under an inert atmosphere. The crude product should be purified to remove any residual acid which can catalyze decomposition.

Data Presentation: Reaction Parameters for Chloromethylation

The following data is based on the chloromethylation of anisole, a structurally related compound, and should serve as a starting point for the optimization of the this compound synthesis.

ParameterValue/RangeSource
Starting Material Anisole[1]
Reagents Paraformaldehyde, Hydrogen Chloride (gas)[1]
Catalyst Zinc Chloride (optional, as the methoxy group is activating)[2][3]
Solvent Benzene (Note: Benzene is carcinogenic and less hazardous alternatives like cyclohexane or dichloroethane should be considered)[1]
Temperature Initial saturation with HCl: 2-5°C Addition of paraformaldehyde: 20°C Reaction heating: 45°C[1]
Reaction Time Initial HCl saturation: 3 hours Post-paraformaldehyde heating: 1 hour Final HCl introduction: 5 hours[1]
Yield (of 4-methoxybenzyl chloride) 65.7%[1]

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound

Materials:

  • 2-methylanisole

  • Paraformaldehyde

  • Zinc Chloride (anhydrous)

  • Concentrated Hydrochloric Acid

  • Anhydrous Calcium Chloride or Magnesium Sulfate

  • Suitable solvent (e.g., Dichloromethane or Cyclohexane)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser connected to a gas trap (to neutralize excess HCl).

  • Charge the flask with 2-methylanisole and the chosen solvent. Cool the mixture to 0-5°C in an ice bath.

  • Begin bubbling anhydrous hydrogen chloride gas through the stirred solution. Maintain the temperature below 10°C.

  • Once the solution is saturated with HCl, add anhydrous zinc chloride, followed by the portion-wise addition of paraformaldehyde, ensuring the temperature remains low.

  • After the addition is complete, allow the mixture to stir at a low temperature (e.g., 5-10°C) for several hours. Monitor the reaction by TLC or GC.

  • Upon completion, stop the HCl flow and pour the reaction mixture slowly into ice-cold water.

  • Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, filter, and concentrate the solvent under reduced pressure.

  • The crude product should be purified, for example by vacuum distillation or column chromatography, to isolate the desired this compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield CheckReagents Check Reagent Quality & Dryness Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Acidity) Start->CheckConditions AnalyzeByproducts Analyze Crude Product (TLC, GC-MS, NMR) Start->AnalyzeByproducts IsomerIssue High Isomer Content? AnalyzeByproducts->IsomerIssue DiarylmethaneIssue Diarylmethane Side Product? AnalyzeByproducts->DiarylmethaneIssue NoReaction Starting Material Unchanged? AnalyzeByproducts->NoReaction IsomerIssue->DiarylmethaneIssue No OptimizePurification Optimize Purification (Column Chromatography) IsomerIssue->OptimizePurification Yes DiarylmethaneIssue->NoReaction No LowerTemp Lower Reaction Temperature &/or Use Milder Catalyst DiarylmethaneIssue->LowerTemp Yes IncreaseTemp Increase Temperature or Reaction Time NoReaction->IncreaseTemp Yes Success Improved Yield NoReaction->Success No, reaction worked OptimizePurification->Success LowerTemp->Success IncreaseTemp->Success OptimizationWorkflow Workflow for Optimizing Reaction Conditions Start Initial Synthesis Attempt (Based on Anisole Protocol) Analyze Analyze Yield and Purity (GC, NMR) Start->Analyze Decision Is Yield/Purity > 80%? Analyze->Decision TempScreen Temperature Screening (e.g., 0°C, 10°C, 25°C, 45°C) Decision->TempScreen No Finish Final Optimized Protocol Decision->Finish Yes AnalyzeTemp Analyze Each Temp Point TempScreen->AnalyzeTemp TimeCourse Time Course Study (at Optimal Temperature) AnalyzeTime Analyze Each Time Point TimeCourse->AnalyzeTime OptimalTemp Identify Optimal Temperature AnalyzeTemp->OptimalTemp OptimalTime Identify Optimal Time AnalyzeTime->OptimalTime OptimalTemp->TimeCourse OptimalTime->Finish

References

PMB Protecting Group Removal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of the p-methoxybenzyl (PMB) protecting group.

Troubleshooting Guide

Issue 1: Incomplete or Stalled Deprotection Reaction

Q1: My PMB deprotection reaction is not going to completion, and I observe significant starting material. What are the potential causes and solutions?

A1: Incomplete cleavage of a PMB ether is a common problem that can arise from several factors. The primary reasons include insufficient reagent stoichiometry, suboptimal reaction conditions, or issues with reagent quality. Steric hindrance around the PMB-protected alcohol can also significantly slow down the reaction rate.[1]

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: For oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), the standard 1.1-1.5 equivalents may be insufficient for slow-reacting substrates.[1] Incrementally increase the amount of DDQ (e.g., to 2.0 or 3.0 equivalents) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at 0°C or room temperature, the activation energy barrier may be too high, often due to steric hindrance.[1] Consider increasing the reaction temperature. For particularly stubborn cases, refluxing in a suitable solvent like dichloromethane (DCM) or dichloroethane may be necessary.[1]

    • Solvent: The choice of solvent can influence reaction rates. While DCM is common for DDQ reactions, ensure it is anhydrous. For acidic cleavage, solvents like DCM or toluene are often effective, but THF can sometimes lead to a dramatic decrease in yield.[2]

    • Reaction Time: Some deprotections, especially with hindered substrates, may require longer reaction times. Monitor the reaction over an extended period before concluding it has stalled.

  • Check Reagent Quality: Reagents like DDQ can be sensitive to moisture and may degrade over time.[1] Use a fresh bottle of the reagent or test its activity on a known, reactive substrate.

  • Consider an Alternative Reagent: If optimization fails, switching to a different deprotection method may be necessary. For acid-labile substrates, stronger acids like triflic acid (TfOH) can be more effective than trifluoroacetic acid (TFA).[2] Lewis acids such as boron tribromide (BBr₃) are powerful options for very stable ethers.[1]

Issue 2: Formation of Unidentified Side Products

Q2: I am observing unexpected side products in my PMB deprotection reaction. What are the likely side reactions and how can I mitigate them?

A2: Side product formation during PMB deprotection is often dependent on the chosen method and the other functional groups present in the molecule.

Common Side Reactions and Solutions:

  • Oxidative Cleavage (DDQ, CAN):

    • Oxidation of Sensitive Functional Groups: Electron-rich functional groups, such as dienes or other benzyl ethers, can be susceptible to oxidation by DDQ or ceric ammonium nitrate (CAN).[3]

    • Mitigation: If your substrate contains sensitive groups, consider using a milder deprotection method. Alternatively, careful control of reaction temperature (running the reaction at 0°C or lower) and stoichiometry can sometimes improve selectivity.

  • Acidic Cleavage (TFA, TfOH):

    • Friedel-Crafts Alkylation: The PMB cation generated during acidic cleavage is a reactive electrophile that can alkylate other aromatic rings present in the molecule or even another molecule of the starting material.[2]

    • Mitigation: To prevent this, a cation scavenger such as anisole or 1,3-dimethoxybenzene is often added to the reaction mixture.[2][4] These scavengers are more electron-rich and will be preferentially alkylated by the PMB cation.

    • Acid-Sensitive Group Cleavage: Other acid-labile protecting groups like tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), or acetonides may be cleaved under the reaction conditions.

    • Mitigation: Use milder acidic conditions if possible. For instance, some substrates may be deprotected with TFA while leaving a TBS group intact with careful monitoring. Alternatively, a non-acidic deprotection method should be chosen.

Frequently Asked Questions (FAQs)

Q3: How do I choose the best deprotection method for my specific substrate?

A3: The choice of deprotection method depends on the overall functionality of your molecule.

  • For robust molecules without other sensitive groups: Oxidative cleavage with DDQ or acidic cleavage with TFA are common starting points.

  • For molecules with acid-sensitive groups (e.g., acetals, silyl ethers): Oxidative cleavage with DDQ is generally preferred.[3]

  • For molecules with other oxidizable groups (e.g., electron-rich aromatics, other benzyl ethers): Acidic cleavage with a scavenger is a better option. The PMB group can be chemoselectively removed in the presence of a simple benzyl ether using TfOH.[2]

  • For highly hindered alcohols: More forcing conditions may be required, such as stronger acids (TfOH) or higher temperatures.

Q4: Can the PMB group be removed in the presence of a benzyl (Bn) group?

A4: Yes, selective deprotection of a PMB ether in the presence of a benzyl ether is a key advantage of this protecting group. This is typically achieved through oxidative cleavage with DDQ or CAN, as the electron-donating methoxy group makes the PMB ether more susceptible to oxidation.[3]

Q5: What is the role of water in DDQ-mediated deprotection?

A5: Water is necessary for the hydrolysis of the intermediate formed after oxidation of the PMB ether. The reaction is often carried out in a mixture of an organic solvent (like DCM) and water or a pH 7 buffer to facilitate this final step, which releases the free alcohol and p-methoxybenzaldehyde.[3][5]

Quantitative Data Summary

Table 1: Comparison of Reagents for PMB Deprotection of Cholesterol-PMB Ether

ReagentEquivalentsSolventTimeYield (%)Reference
TMSOTf0.2CH₂Cl₂15 min31[2]
TfOH0.1CH₂Cl₂15 minIncomplete[2]
TfOH0.5CH₂Cl₂15 min85[2]
TfOH0.5CH₂Cl₂5 min82[2]
TfOH0.5Toluene15 min80[2]
TfOH0.5THF15 min15[2]
TFA0.5CH₂Cl₂48 h16[2]

Table 2: Effect of Cation Scavenger on TfOH-Mediated PMB Deprotection

SubstrateConditions (TfOH only)Yield (%)Conditions (with 1,3-dimethoxybenzene)Yield (%)Reference
Cholesterol-PMB0.5 eq TfOH, CH₂Cl₂, 15 min850.5 eq TfOH, 3 eq scavenger, CH₂Cl₂, 10 min95[2]
1-Adamantanol-PMB0.5 eq TfOH, CH₂Cl₂, 15 min910.5 eq TfOH, 3 eq scavenger, CH₂Cl₂, 10 min98[2]

Key Experimental Protocols

Protocol 1: General Procedure for Oxidative Deprotection with DDQ
  • Dissolve the PMB-protected alcohol (1.0 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 to 20:1 ratio).[1]

  • Cool the solution to 0°C in an ice bath.

  • Add DDQ (1.1-1.5 equivalents) portion-wise over 5 minutes. The solution will typically turn dark.[1]

  • Stir the reaction at 0°C or allow it to warm to room temperature, monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.[1]

Protocol 2: General Procedure for Acidic Deprotection with TfOH and a Scavenger
  • Dissolve the PMB-protected alcohol (1.0 equivalent) and a scavenger, such as 1,3-dimethoxybenzene (3.0 equivalents), in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).[1][2]

  • Cool the solution to 0°C.

  • Add trifluoromethanesulfonic acid (TfOH, 0.5 equivalents) dropwise.[1][2]

  • Stir the reaction at 0°C or allow it to warm to room temperature, monitoring progress by TLC (typically complete within 10-30 minutes).[2]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.[1]

Visualizations

PMB_Deprotection_DDQ Start PMB-Protected Alcohol (R-OPMB) Complex Charge-Transfer Complex Start->Complex + DDQ DDQ DDQ DDQ->Complex Intermediate Oxonium Ion Intermediate Complex->Intermediate Single Electron Transfer (SET) Hemiacetal Hemiacetal Intermediate->Hemiacetal H2O H₂O H2O->Hemiacetal Nucleophilic Attack Alcohol Deprotected Alcohol (R-OH) Hemiacetal->Alcohol Aldehyde p-Methoxy- benzaldehyde Hemiacetal->Aldehyde Fragmentation

Caption: Oxidative deprotection of a PMB ether using DDQ.

PMB_Deprotection_Acid Start PMB-Protected Alcohol (R-OPMB) Protonated Protonated Ether Start->Protonated H_plus H⁺ (e.g., from TfOH) H_plus->Protonated Protonation Alcohol Deprotected Alcohol (R-OH) Protonated->Alcohol Cleavage PMB_cation PMB Cation Protonated->PMB_cation Alkylated_Scavenger Alkylated Scavenger PMB_cation->Alkylated_Scavenger Desired Path Side_Reaction Friedel-Crafts Side Product PMB_cation->Side_Reaction Side Reaction (No Scavenger) Scavenger Cation Scavenger (e.g., Anisole) Scavenger->Alkylated_Scavenger

Caption: Acid-catalyzed deprotection and the role of a cation scavenger.

Troubleshooting_Workflow Start Problem: Incomplete PMB Deprotection Check_Stoichiometry Increase Reagent Stoichiometry? Start->Check_Stoichiometry Increase_Stoichiometry Increase DDQ or Acid (e.g., 1.5 -> 2.5 eq) Check_Stoichiometry->Increase_Stoichiometry Yes Check_Conditions Optimize Conditions? Check_Stoichiometry->Check_Conditions No Success Reaction Complete Increase_Stoichiometry->Success Increase_Temp Increase Temperature (e.g., RT -> Reflux) Check_Conditions->Increase_Temp Yes Change_Solvent Change Solvent Check_Conditions->Change_Solvent Consider Check_Reagent Use Fresh Reagent? Check_Conditions->Check_Reagent No Increase_Temp->Success Change_Solvent->Success Use_Fresh Use New Bottle of Reagent Check_Reagent->Use_Fresh Yes Change_Method Switch Deprotection Method Check_Reagent->Change_Method No Use_Fresh->Success

Caption: A logical workflow for troubleshooting incomplete PMB deprotection.

References

Safe handling and disposal of 4-Methoxy-3-methylbenzyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and disposal procedures for 4-Methoxy-3-methylbenzyl chloride (CAS: 60736-71-2). Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also irritating to the respiratory system.[1] As with other organic halides, it may have harmful effects upon inhalation, ingestion, or prolonged skin contact.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When working with this compound, it is mandatory to use the following PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Q3: How should this compound be stored?

A3: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Keep the container tightly closed. Some suppliers provide this chemical stabilized with calcium carbonate.[3][4]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong bases, and metals.[2] As a benzyl halide, it can also react with water, alcohols, and amines.

Q5: What is the proper procedure for quenching a reaction containing this compound?

A5: Reactions should be quenched carefully, typically by slowly adding a non-protic solvent to dilute the mixture before slowly introducing a proton source like water or a mild acid, all while ensuring the temperature is controlled in an ice bath. Always perform quenching procedures within a fume hood.

Troubleshooting Guides

Problem: I observe fumes upon opening a bottle of this compound.

  • Cause: The compound can react with moisture in the air, releasing hydrogen chloride (HCl) gas, which appears as fumes.

  • Solution: Handle the bottle in a fume hood with adequate ventilation. Ensure the container is tightly sealed when not in use to minimize exposure to atmospheric moisture.

Problem: The material has changed color or appears to have polymerized.

  • Cause: Benzyl halides can be unstable and may decompose or polymerize over time, especially if exposed to light, heat, or impurities.

  • Solution: If signs of decomposition are evident, do not use the material. Dispose of it according to the hazardous waste guidelines for halogenated organic compounds.

Quantitative Data

PropertyValue
CAS Number 60736-71-2
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Appearance Liquid
Purity >98%

Experimental Protocols

Safe Disposal of this compound Waste

As a halogenated organic compound, this compound waste must be disposed of following institutional and local regulations for hazardous waste.

  • Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[5][6] Do not mix with non-halogenated waste.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Irritant).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by environmental health and safety personnel.

  • Decontamination: Decontaminate any glassware or equipment that has come into contact with the chemical using an appropriate solvent (e.g., acetone), and collect the rinsate as halogenated waste.

Visualizations

Spill_Cleanup_Workflow Workflow for a Small Spill of this compound cluster_Initial_Response Initial Response cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Alert->PPE Contain Contain the Spill with Inert Absorbent Material (e.g., sand, vermiculite) PPE->Contain Absorb Carefully Absorb the Spilled Liquid Contain->Absorb Collect Collect Absorbed Material into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate the Spill Area with a Suitable Solvent Collect->Decontaminate Dispose Dispose of all Waste as Halogenated Organic Waste Decontaminate->Dispose Restock Restock Spill Kit Dispose->Restock

Caption: Spill Cleanup Workflow for this compound.

References

Why is a stabilizer added to 4-Methoxy-3-methylbenzyl chloride?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 4-Methoxy-3-methylbenzyl chloride. It addresses common questions and concerns regarding the stability and handling of this reagent.

Frequently Asked Questions (FAQs)

Q1: Why is a stabilizer added to this compound?

A stabilizer is added to this compound to inhibit its inherent instability and prevent decomposition.[1] This compound, and the closely related 4-methoxybenzyl chloride, is susceptible to degradation, which can be triggered by moisture, heat, and impurities such as iron rust.[2][3][4] The decomposition process can be hazardous, leading to the evolution of hydrogen chloride (HCl) gas and the formation of polymeric materials. This can cause a significant pressure buildup in sealed containers, potentially resulting in violent rupture and explosion.[1]

Q2: What are the common stabilizers used for this compound and related compounds?

Commercially available this compound is often stabilized with calcium carbonate.[5] For the structurally similar and more widely documented 4-methoxybenzyl chloride, common stabilizers include potassium carbonate and amylene.[2][6] The choice of stabilizer depends on the manufacturer and the intended application.

Q3: How do these stabilizers prevent the decomposition of this compound?

The stabilization mechanisms vary depending on the chemical nature of the stabilizer:

  • Carbonates (e.g., Calcium Carbonate, Potassium Carbonate): These are basic salts that act as acid scavengers.[1] The decomposition of benzyl chlorides can be catalyzed by or produce acidic byproducts like HCl. The carbonate stabilizer neutralizes these acids, thereby inhibiting the degradation cascade.

  • Amylene: Amylene is an alkene that can act as a stabilizer in multiple ways. It can function as a radical scavenger, terminating free-radical chain reactions that might lead to polymerization. It can also react with and neutralize any liberated HCl.

Troubleshooting Guide

Problem Possible Cause Solution
Pressure buildup in the storage bottle. Decomposition of this compound, leading to the evolution of HCl gas.Handle with extreme caution in a well-ventilated fume hood. Cool the container before slowly and carefully venting the pressure. The product has likely degraded and should be disposed of according to safety protocols.
Discoloration (yellowing or browning) of the liquid. Partial decomposition and/or polymerization.The reagent may have lost purity. It is advisable to test a small sample to determine if it is still suitable for the intended reaction. If significant discoloration has occurred, disposal is recommended.
Inconsistent reaction yields. The presence of the stabilizer may interfere with the reaction. The reagent may have partially decomposed.Consider removing the stabilizer before use (see Experimental Protocols). Ensure the reagent has been stored properly and has not exceeded its shelf life.
Formation of insoluble polymeric material in the reaction mixture. Polymerization of the benzyl chloride, potentially catalyzed by acidic impurities or heat.Ensure the reaction is performed under anhydrous conditions and that all glassware is free from acidic residues. Maintain the recommended reaction temperature.

Experimental Protocols

Protocol 1: Removal of Carbonate Stabilizer

This procedure should be performed immediately before using the reagent.

  • Dissolution: Dissolve the stabilized this compound in a suitable anhydrous, non-polar organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.

  • Washing: Gently wash the organic solution with deionized water to remove the solid carbonate stabilizer. Be aware that some hydrolysis of the benzyl chloride may occur. Perform the washing quickly and at a low temperature to minimize this.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent. The resulting solution contains the stabilizer-free reagent. It is recommended to use this solution directly. If the neat compound is required, the solvent can be removed under reduced pressure, but care should be taken to avoid heating the compound.

Protocol 2: Handling and Storage of Stabilized this compound

Proper handling and storage are critical to maintaining the stability of this reagent.

  • Storage: Store the reagent in the original container at the recommended temperature, typically 2-8°C, in a dry, well-ventilated area away from heat and direct sunlight.

  • Inert Atmosphere: For long-term storage, it is advisable to keep the container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

  • Handling: Always handle the reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, as the compound is corrosive and a lachrymator.[4][7]

Visualizations

Decomposition_Pathway cluster_reagent This compound cluster_triggers Decomposition Triggers cluster_products Decomposition Products Reagent C₉H₁₁ClO HCl HCl Gas Reagent->HCl Decomposition Polymer Polymeric Material Reagent->Polymer Decomposition Moisture Moisture (H₂O) Moisture->Reagent Heat Heat (Δ) Heat->Reagent Impurities Impurities (e.g., Iron) Impurities->Reagent

Caption: Decomposition pathway of this compound.

Stabilization_Mechanism cluster_decomposition Decomposition cluster_stabilizer Stabilizer Action Reagent This compound HCl HCl (Acidic Byproduct) Reagent->HCl releases Neutralization Neutralization / Scavenging HCl->Neutralization is neutralized by Stabilizer Stabilizer (e.g., CaCO₃, Amylene) Stabilizer->Neutralization Neutralization->Reagent Prevents further decomposition

References

Technical Support Center: Managing 4-Methoxy-3-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful handling, storage, and use of 4-Methoxy-3-methylbenzyl chloride, focusing on its significant moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

A1: this compound is a substituted benzyl halide, a class of organic compounds known for their reactivity. Its high sensitivity to moisture stems from the electron-donating nature of the methoxy group on the benzene ring. This group stabilizes the formation of a benzyl carbocation intermediate, making the compound highly susceptible to nucleophilic attack by water through a rapid solvolysis (hydrolysis) reaction, which can proceed via an SN1-type mechanism.[1][2][3]

Q2: What is the primary reaction that occurs when this compound is exposed to water?

A2: Upon contact with water, the compound undergoes hydrolysis to form 4-Methoxy-3-methylbenzyl alcohol and hydrochloric acid (HCl).[4] This reaction consumes the starting material, reduces the yield of your desired product, and can alter the pH of the reaction mixture.

Q3: What are the recommended storage conditions for this reagent?

A3: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, with some suppliers recommending freezer storage.[5][6] The container must be kept tightly sealed to prevent moisture ingress.[6] For long-term storage, blanketing the material with an inert gas such as argon is highly recommended.[6]

Q4: What are the visible signs of decomposition or hydrolysis?

A4: Signs of degradation include the presence of a crystalline solid (the corresponding alcohol), a noticeable change in viscosity, or pressure buildup within the container, which can lead to violent rupturing.[4][7] The liberation of hydrogen chloride gas upon opening the container is a clear indicator of hydrolysis.[4] An unopened container of a similar compound, 4-methoxybenzyl chloride, was reported to have exploded after several months due to decomposition when its stabilizer was not properly transferred.[8]

Q5: Can I use solvents that contain trace amounts of water for my reaction?

A5: It is strongly advised to use anhydrous solvents. Even trace amounts of moisture can lead to significant hydrolysis of the reagent, resulting in lower yields and the formation of impurities. Solvents should be rigorously dried and handled under an inert atmosphere.

Troubleshooting Guide

Problem: My reaction yield is significantly lower than expected, and TLC/LCMS analysis shows a major, more polar byproduct.

  • Likely Cause: The primary cause is the hydrolysis of this compound into its corresponding alcohol (4-Methoxy-3-methylbenzyl alcohol). This byproduct is more polar than the starting chloride.

  • Solution:

    • Verify Solvent Quality: Ensure all solvents are anhydrous. Use freshly dried solvents or purchase high-quality anhydrous solvents.

    • Proper Glassware Preparation: Flame-dry all glassware under vacuum or oven-dry it at a high temperature (>120°C) for several hours and allow it to cool in a desiccator or under an inert atmosphere before use.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Integrity: Check the purity of the starting material before use, as it may have degraded during storage.

Problem: The pH of my reaction mixture drops unexpectedly, even in an unbuffered system.

  • Likely Cause: Hydrolysis of this compound produces hydrochloric acid (HCl) as a stoichiometric byproduct.[4] This will acidify the reaction medium.

  • Solution:

    • Employ a Non-Nucleophilic Base: If compatible with your reaction chemistry, add a non-nucleophilic acid scavenger (e.g., a hindered amine like 2,6-lutidine or diisopropylethylamine) to neutralize the generated HCl.

    • Minimize Moisture: The most effective solution is to prevent hydrolysis from occurring in the first place by rigorously excluding water from the reaction system.

Problem: I observed corrosive fumes when I opened the reagent bottle.

  • Likely Cause: This is likely hydrogen chloride (HCl) gas, a direct result of the compound reacting with moisture that has entered the bottle due to improper sealing or storage.[4]

  • Solution:

    • Handle with Extreme Care: Open the container in a well-ventilated fume hood.[5][7] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6]

    • Assess Reagent Quality: The presence of fumes indicates that a significant portion of the reagent may have decomposed. It is advisable to re-evaluate the purity of the chloride before use.

    • Improve Storage: After dispensing, flush the headspace of the container with a dry, inert gas before tightly resealing. Consider using a bottle with a septum cap for withdrawal via syringe to minimize atmospheric exposure.

Quantitative Data on Reactivity

The reactivity of benzyl chlorides to hydrolysis (solvolysis) is highly dependent on the substituents on the aromatic ring. Electron-donating groups, such as 4-methoxy, dramatically increase the rate of reaction with water compared to unsubstituted or electron-withdrawn analogues.

CompoundFirst-Order Solvolysis Rate Constant (ksolv) in 20% MeCN/H₂O at 25°CRelative Rate
4-Methoxybenzyl chloride2.2 s⁻¹2.0 x 10⁸
3,4-Dinitrobenzyl chloride1.1 x 10⁻⁸ s⁻¹1
Data adapted from a study on ring-substituted benzyl chlorides.[1]

Key Experimental Protocols

Protocol 1: Handling and Dispensing Under an Inert Atmosphere
  • Preparation: Ensure all glassware is thoroughly dried and assembled while hot, or flame-dried under vacuum and backfilled with an inert gas (argon or nitrogen).

  • Reagent Transfer: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

  • Dispensing: In a fume hood, briefly remove the cap and immediately blanket the opening with a stream of inert gas. Use a dry, gas-tight syringe or a cannula to withdraw the required amount of the liquid.

  • Resealing: After dispensing, flush the container's headspace with inert gas again, securely reseal the cap, and wrap the joint with paraffin film for extra protection.

  • Storage: Return the container to the recommended storage location (e.g., a freezer or desiccator).[6]

Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol can be used to assess the stability of the compound in a given solvent or to monitor the progress of a reaction.

  • System Preparation: Use a reverse-phase C18 column. The mobile phase can be a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.

  • Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Immediately quench it in a larger volume (e.g., 1 mL) of cold acetonitrile to stop further reaction and precipitation.

  • Analysis: Inject the diluted sample onto the HPLC. This compound will have a longer retention time than its more polar hydrolysis product, 4-Methoxy-3-methylbenzyl alcohol.

  • Quantification: Monitor the disappearance of the starting material peak and the appearance of the alcohol peak over time using a UV detector (e.g., at 230 nm or 275 nm).

Visualized Workflows and Pathways

Hydrolysis_Pathway cluster_legend Legend reagent 4-Methoxy-3-methylbenzyl chloride intermediate Benzylic Carbocation (Stabilized Intermediate) reagent->intermediate Rate-determining step (SN1 pathway) water Water (H₂O) water->intermediate products 4-Methoxy-3-methylbenzyl alcohol + HCl intermediate->products Nucleophilic attack key1 Reagent/Product key2 Reactant key3 Intermediate

Caption: Hydrolysis pathway of this compound via a stabilized carbocation.

Troubleshooting_Workflow start Low Yield or Failed Reaction analysis Analyze Crude Mixture (TLC, LCMS, NMR) start->analysis decision Identify Major Component(s) analysis->decision cause1 Primary Byproduct: 4-Methoxy-3-methylbenzyl alcohol decision->cause1 Byproduct is polar alcohol cause2 Mostly Unreacted Starting Material decision->cause2 Starting material remains cause3 Complex Mixture of Unidentified Products decision->cause3 Other solution1 Root Cause: Reagent Hydrolysis Action: - Use anhydrous solvents - Dry all glassware - Run under inert gas cause1->solution1 solution2 Root Cause: Incorrect Reaction Conditions Action: - Check temperature - Verify catalyst/reagent activity - Increase reaction time cause2->solution2 solution3 Root Cause: Decomposition / Side Reactions Action: - Lower reaction temperature - Re-evaluate reaction design - Check for incompatibilities cause3->solution3

Caption: A logical workflow for troubleshooting reactions involving this reagent.

Handling_Workflow start Start: Retrieve from Storage step1 Equilibrate Sealed Container to Room Temperature start->step1 step2 Move to Fume Hood and Prepare Inert Gas Line step1->step2 step3 Blanket with Inert Gas (e.g., Argon) step2->step3 step4 Dispense Required Volume (Dry Syringe / Cannula) step3->step4 step5 Flush Headspace with Inert Gas step4->step5 step6 Reseal Tightly and Wrap with Parafilm step5->step6 end End: Return to Storage step6->end

Caption: Step-by-step workflow for the safe handling of moisture-sensitive reagents.

References

Technical Support Center: Scaling Up Reactions with 4-Methoxy-3-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-methylbenzyl chloride, particularly in the context of scaling up chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: this compound is a lachrymator and corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Key safety concerns during scale-up include:

  • Thermal Instability: Similar to other benzyl chlorides, this compound may be thermally unstable. The related compound, 4-methoxybenzyl chloride, has been studied for its thermal hazards, and it is recommended to handle it under controlled temperature conditions.[4] Uncontrolled heating can lead to decomposition, potentially generating toxic fumes like hydrogen chloride (HCl) gas.[5]

  • Corrosivity: The compound and the HCl gas produced during reactions are corrosive to many metals and tissues.[2] Ensure all equipment is made of compatible materials.

  • Toxicity: Inhalation and skin absorption are toxic.[2] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, especially in a large-scale setting.[1][5]

  • Exothermic Reactions: Friedel-Crafts alkylations are often exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaways.

Q2: My Friedel-Crafts alkylation reaction with this compound is giving a low yield. What are the common causes?

A2: Low yields in Friedel-Crafts alkylations can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all reagents, solvents, and glassware are anhydrous.

  • Insufficient Catalyst: In Friedel-Crafts alkylations, the catalyst can complex with the product, requiring stoichiometric amounts.

  • Deactivated Aromatic Substrate: If your aromatic substrate has strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently.

  • Side Reactions: Polyalkylation and rearrangement reactions are common side reactions that can consume your starting material and reduce the yield of the desired product.[6][7]

Q3: I am observing the formation of multiple products in my reaction. What are the likely byproducts?

A3: In Friedel-Crafts alkylations with this compound, you may encounter several byproducts:

  • Polyalkylation Products: The initial alkylated product is often more reactive than the starting aromatic compound, leading to further alkylation and the formation of di- or tri-substituted products.[6]

  • Isomeric Products: Alkylation can occur at different positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers. The isomer distribution can be influenced by reaction temperature.[8]

  • Rearrangement Products: Although less common with benzylic systems compared to other alkyl halides, carbocation rearrangements can potentially occur.[9]

  • Products from Self-Condensation: Benzyl chlorides can undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of a catalyst.[4]

Q4: How can I control the formation of polyalkylation byproducts during scale-up?

A4: To minimize polyalkylation, consider the following strategies:

  • Use a Large Excess of the Aromatic Substrate: By increasing the molar ratio of the aromatic compound to the this compound, you statistically favor the reaction of the electrophile with the starting material over the alkylated product.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first.

  • Catalyst Choice: Using a milder Lewis acid catalyst may provide better selectivity for mono-alkylation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst due to moisture.Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use freshly opened or purified anhydrous solvents and reagents.
Insufficient amount of Lewis acid catalyst.Increase the molar ratio of the Lewis acid to the benzyl chloride. For AlCl₃, a stoichiometric amount or a slight excess is often required.
Aromatic substrate is too deactivated.Consider using a more reactive aromatic substrate or a stronger Lewis acid. Alternatively, Friedel-Crafts acylation followed by reduction can be a more reliable method for deactivated rings.[10]
Formation of Multiple Products (Polyalkylation) The mono-alkylated product is more reactive than the starting material.Use a large excess of the aromatic substrate (e.g., 5-10 fold molar excess).
High reaction temperature.Conduct the reaction at a lower temperature to improve selectivity.
Formation of Isomeric Byproducts Kinetic vs. thermodynamic control.Optimize the reaction temperature. Lower temperatures often favor the kinetically preferred isomer.[8]
Reaction is Too Exothermic and Difficult to Control Rapid addition of reagents.Add the this compound or the Lewis acid catalyst slowly and portion-wise to the reaction mixture, while carefully monitoring the internal temperature.
Inadequate cooling.Ensure the cooling bath is at the correct temperature and has sufficient capacity for the scale of the reaction.
Difficult Work-up and Product Isolation Formation of emulsions during quenching.Add a saturated solution of brine (NaCl) to help break the emulsion. Filtering the mixture through a pad of celite can also be effective.[11]
Incomplete quenching of the Lewis acid.Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and water. Acidifying with dilute HCl can help dissolve aluminum salts.[11]

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation with this compound

This protocol is a general guideline and should be optimized for your specific aromatic substrate and scale.

Materials:

  • This compound

  • Anhydrous aromatic substrate (e.g., Toluene)

  • Anhydrous Lewis acid (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane or excess aromatic substrate)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas. The entire setup should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Suspension: In the reaction flask, suspend the anhydrous aluminum chloride in the anhydrous solvent or the excess aromatic substrate.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of this compound and the aromatic substrate (if not used as the solvent).

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred catalyst suspension, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to drive the reaction to completion. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture in a thin stream into the ice-water slurry. This step is highly exothermic and should be performed in a well-ventilated fume hood.[11]

  • Work-up: After the exotherm has subsided, slowly add concentrated HCl to dissolve any remaining aluminum salts. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution (caution: effervescence), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware & Assemble prep2 Add Anhydrous Solvent & Lewis Acid prep1->prep2 prep3 Cool to 0-5 °C prep2->prep3 react1 Prepare Solution of This compound & Aromatic Substrate prep3->react1 Start Addition react2 Slowly Add to Catalyst Suspension react1->react2 react3 Monitor Reaction Progress (TLC/GC) react2->react3 workup1 Quench with Ice/Water react3->workup1 Reaction Complete workup2 Acidify with HCl workup1->workup2 workup3 Extract & Wash workup2->workup3 workup4 Dry & Concentrate workup3->workup4 workup5 Purify Product workup4->workup5

Caption: Experimental workflow for Friedel-Crafts alkylation.

G start Low Product Yield q1 Are Reagents & Glassware Anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is Catalyst Amount Sufficient? a1_yes->q2 sol1 Dry all components thoroughly. Use fresh anhydrous reagents. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is Aromatic Substrate Activated? a2_yes->q3 sol2 Increase molar ratio of Lewis acid. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Yield Improved a3_yes->end sol3 Consider alternative synthetic routes (e.g., Acylation then Reduction). a3_no->sol3

Caption: Troubleshooting low yield in Friedel-Crafts reactions.

References

Validation & Comparative

Comparison of 4-Methoxy-3-methylbenzyl chloride and 4-methoxybenzyl chloride as protecting groups.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the selection of an appropriate protecting group is a critical strategic decision. The 4-methoxybenzyl (PMB) group has long been a reliable choice for the protection of alcohols, phenols, amines, and other functional groups due to its stability and versatile cleavage conditions.[1][2] This guide presents a comparative analysis of the 4-methoxybenzyl (PMB) protecting group and its analogue, the 4-methoxy-3-methylbenzyl (MMB) group. While direct comparative experimental data for the MMB group is limited, its performance can be inferred from the well-established electronic effects of substituents on the benzyl ring.

Introduction to PMB and MMB Protecting Groups

Both PMB and MMB groups are benzyl-type protecting groups, typically introduced via their corresponding chlorides, 4-methoxybenzyl chloride (PMB-Cl) and 4-methoxy-3-methylbenzyl chloride (MMB-Cl). The stability and reactivity of these protecting groups are primarily governed by the electronic nature of the substituents on the aromatic ring. The presence of a methoxy group at the para position in both groups enhances the electron density of the ring and stabilizes the benzylic carbocation intermediate formed during cleavage.

The key distinction of the MMB group is the additional electron-donating methyl group at the meta position relative to the methoxy group. This further increases the electron density of the aromatic ring, which is expected to make the MMB group more labile than the PMB group under both acidic and oxidative cleavage conditions. This increased lability can be advantageous for substrates requiring milder deprotection conditions.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated comparative performance of the MMB and PMB protecting groups based on known data for PMB and related substituted benzyl protecting groups.

Feature4-Methoxy-3-methylbenzyl (MMB)4-Methoxybenzyl (PMB)References
Introduction Reagent This compound (MMB-Cl)4-methoxybenzyl chloride (PMB-Cl)
Typical Introduction Conditions NaH, MMB-Cl in THF/DMFNaH, PMB-Cl in THF/DMF[3]
Relative Stability Less stableMore stableInferred
Acidic Cleavage Milder acidic conditions (e.g., lower concentration of TFA)Requires stronger acidic conditions (e.g., neat TFA)[4][5]
Oxidative Cleavage (DDQ) Faster reaction rate, potentially milder conditionsSlower reaction rate[5][6][7]
Hydrogenolysis Cleavable (H₂, Pd/C)Cleavable (H₂, Pd/C)[1]
Orthogonality Orthogonal to more stable benzyl ethersOrthogonal to silyl ethers, esters[8]

Experimental Protocols

Detailed methodologies for the introduction and removal of the PMB protecting group are well-established. These protocols can be adapted for the MMB group, likely with milder conditions and shorter reaction times for the deprotection steps.

Protocol 1: Protection of a Primary Alcohol with 4-Methoxybenzyl Chloride (PMB-Cl)

This procedure outlines a standard Williamson ether synthesis for the introduction of the PMB group.

Materials:

  • Primary alcohol

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-Methoxybenzyl chloride (PMB-Cl)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) in anhydrous DMF or THF at 0 °C.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add 4-methoxybenzyl chloride (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidative Deprotection of a PMB Ether with DDQ

This is a characteristic method for the selective cleavage of a PMB ether.

Materials:

  • PMB-protected compound

  • Dichloromethane (CH₂Cl₂)

  • Water or pH 7 phosphate buffer

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the PMB-protected compound (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically in a ratio of 18:1 to 20:1).

  • Cool the solution to 0 °C.

  • Add DDQ (1.3 equiv) slowly as a solid. The reaction mixture will typically turn dark.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Concepts

Logical Relationship of Protecting Group Lability

The following diagram illustrates the expected trend in lability for MMB in comparison to PMB and the unsubstituted benzyl (Bn) group based on their electronic properties.

G cluster_lability Increased Lability (Acidic/Oxidative Cleavage) Bn Benzyl (Bn) (Least Labile) PMB 4-Methoxybenzyl (PMB) Bn->PMB + OMe MMB 4-Methoxy-3-methylbenzyl (MMB) (Most Labile) PMB->MMB + Me

Caption: Increasing lability of benzyl-type protecting groups with electron-donating substituents.

Experimental Workflow for Protection and Deprotection

This diagram outlines the general workflow for the application of MMB or PMB as a protecting group.

G Start Substrate with Functional Group (e.g., ROH) Protection Protection (NaH, MMB-Cl or PMB-Cl) Start->Protection Protected Protected Substrate (R-OMMB or R-OPMB) Protection->Protected Reaction Further Synthetic Steps Protected->Reaction Deprotection Deprotection (e.g., DDQ or TFA) Reaction->Deprotection Product Deprotected Product (ROH) Deprotection->Product

Caption: General experimental workflow for using MMB or PMB protecting groups.

Conclusion

Both 4-methoxy-3-methylbenzyl and 4-methoxybenzyl ethers are effective protecting groups for a variety of functional groups. The key distinction lies in their relative lability. The MMB group, with its additional electron-donating methyl group, is expected to be more readily cleaved under both acidic and oxidative conditions compared to the PMB group. This characteristic makes the MMB group a potentially advantageous choice for substrates that require very mild deprotection conditions to preserve other sensitive functionalities. Conversely, for syntheses where a more robust protecting group is needed, the PMB group remains an excellent and well-documented option. The choice between MMB and PMB should be guided by the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule.

References

A Comparative Guide to Alternative Reagents for the Introduction of the p-Methoxybenzyl (PMB) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-methoxybenzyl (PMB) ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its stability and versatile cleavage methods. While the classical Williamson ether synthesis using p-methoxybenzyl chloride (PMB-Cl) under basic conditions is widely employed, a range of alternative reagents have been developed to overcome its limitations, such as the need for strong bases and incompatibility with sensitive substrates. This guide provides an objective comparison of these alternative reagents, supported by experimental data, to aid in the selection of the optimal method for your synthetic strategy.

Performance Comparison of PMB-Protecting Group Reagents

The choice of reagent for introducing a PMB group significantly impacts reaction efficiency, substrate scope, and functional group tolerance. The following tables summarize the performance of common and alternative reagents for the PMB protection of various alcohol types.

Table 1: Comparison of Reagents for PMB Protection of Primary Alcohols

Reagent/MethodSubstrateConditionsTime (h)Yield (%)Reference
PMB-Cl / NaHBenzyl alcoholTHF, 0 °C to rt2 - 890 - 98[1][2]
PMB-Br / NaHPrimary AlcoholTHF/DMF, 0 °C1High[3]
PMB-Trichloroacetimidate / La(OTf)₃Primary AlcoholCH₂Cl₂, rt0.1 - 190 - 99[4]
p-Anisyl alcohol / Amberlyst-15Primary AlcoholDCM, reflux385 - 95[5][6]
2-(PMB-O)-lepidine / MeOTf3-PhenylpropanolTrifluorotoluene, 80 °C2490[7][8]
N,N-Diisopropyl-O-(PMB)isoureaCarboxylic Acid with primary -OHTHF, rtN/A82[9]

Table 2: Comparison of Reagents for PMB Protection of Secondary and Tertiary Alcohols

Reagent/MethodSubstrateConditionsTime (h)Yield (%)Reference
PMB-Cl / NaHSecondary AlcoholTHF, 0 °C to rt2 - 8Moderate to High[1]
PMB-Trichloroacetimidate / La(OTf)₃Secondary AlcoholCH₂Cl₂, rt0.1 - 285 - 98[4]
PMB-Trichloroacetimidate / H⁺ (cat.)Hindered Tertiary AlcoholN/AN/AHigh[3]
2-(PMB-O)-lepidine / MeOTf1-PhenylethanolTrifluorotoluene, 80 °C2488[8]
2-(PMB-O)-lepidine / MeOTfTertiary Alcohol (less reactive)Trifluorotoluene, rtN/AModerate[7]
p-Anisyl alcohol / Amberlyst-15Secondary AlcoholDCM, reflux480 - 90[5]

Table 3: Comparison of Reagents for Regioselective Mono-PMB Protection of Diols

Reagent/MethodSubstrateConditionsYield (%) of Mono-PMBReference
p-Anisyl alcohol / Amberlyst-151,10-DecanediolCH₂Cl₂, reflux90[6]
p-Anisyl alcohol / Amberlyst-15Octane-1,8-diolCH₂Cl₂, reflux70[6]
PMB-Trichloroacetimidate / H⁺Diol from Benzylidene Acetal ReductionN/AHigh[10]

Reaction Mechanisms and Reagent Selection Workflow

The diverse mechanisms of these reagents allow for PMB introduction under basic, acidic, or neutral conditions, providing a broad toolbox for the synthetic chemist.

G General Mechanisms for PMB Group Introduction cluster_0 Basic Conditions cluster_1 Acidic Conditions cluster_2 Neutral Conditions ROH_base R-OH RO_minus R-O⁻ ROH_base->RO_minus Base (e.g., NaH) ROPMB_base R-O-PMB RO_minus->ROPMB_base PMB_X PMB-X (X = Cl, Br, I) PMB_X->ROPMB_base SN2 ROH_acid R-OH ROPMB_acid R-O-PMB ROH_acid->ROPMB_acid PMB_imidate PMB-O(C=NH)CCl₃ PMB_imidate->ROPMB_acid H⁺ (e.g., La(OTf)₃, CSA) ROH_neutral R-OH ROPMB_neutral R-O-PMB ROH_neutral->ROPMB_neutral Lepidine_reagent 2-(PMB-O)-lepidine Activated_reagent Activated Lepidinium Salt Lepidine_reagent->Activated_reagent MeOTf Activated_reagent->ROPMB_neutral G Workflow for Selecting a PMB Protection Reagent start Start: Need to protect an alcohol with PMB acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive base_sensitive Is the substrate base-sensitive? acid_sensitive->base_sensitive Yes pmb_imidate Use PMB-Trichloroacetimidate / H⁺ acid_sensitive->pmb_imidate No steric_hindrance Is the alcohol sterically hindered? base_sensitive->steric_hindrance Yes pmb_cl Use PMB-Cl / NaH base_sensitive->pmb_cl No lepidine Use Dudley Reagent (Lepidine-based) steric_hindrance->lepidine Yes amberlyst Use p-Anisyl alcohol / Amberlyst-15 steric_hindrance->amberlyst No

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 4-Methoxy-3-methylbenzyl (MMB) Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to success. The 4-Methoxy-3-methylbenzyl (MMB) group, a less common but highly effective cousin of the workhorse p-Methoxybenzyl (PMB) group, offers unique advantages in selective deprotection schemes. However, its successful installation must be rigorously confirmed before proceeding to subsequent synthetic steps. A failure to do so can lead to complex side reactions, diminished yields, and significant loss of valuable intermediates.

This guide provides an in-depth comparison of spectroscopic methods to unequivocally confirm the successful protection of hydroxyl groups with 4-Methoxy-3-methylbenzyl chloride (MMB-Cl). We will move beyond a simple listing of peaks to explain the causal electronic and structural effects that give rise to the characteristic spectroscopic signatures, ensuring a self-validating and trustworthy analytical workflow.

The Gold Standard: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for confirming MMB protection. The successful formation of an MMB ether results in a unique and unambiguous set of signals while simultaneously showing the disappearance of the starting alcohol's hydroxyl proton and a characteristic downfield shift of adjacent protons.

Key Diagnostic Signals for the MMB Group:

  • Benzylic Protons (Ar-C H₂-O): The two protons of the methylene bridge are diastereotopic in a chiral environment but often appear as a sharp singlet in achiral molecules. Their chemical shift is highly diagnostic, typically appearing between δ 4.40 and 4.60 ppm . This significant downfield position is due to the deshielding effects of both the adjacent oxygen atom and the aromatic ring.

  • Methoxy Protons (Ar-OC H₃): The three protons of the methoxy group give rise to a sharp singlet, typically found around δ 3.80 ppm . Its integration for three protons is a key confirmation point.

  • Aromatic Methyl Protons (Ar-C H₃): The methyl group attached to the aromatic ring provides another clear singlet, usually appearing near δ 2.20 ppm .

  • Aromatic Protons (Ar-H ): The three protons on the MMB aromatic ring present a predictable pattern. Due to their substitution pattern, they typically appear in the δ 6.70 - 7.00 ppm region. The pattern can be complex but is distinct from the starting MMB-Cl reagent.

Confirmation Checklist:

  • Disappearance of the alcohol O-H signal.

  • Appearance of a singlet (~2H) around δ 4.5 ppm.

  • Appearance of a singlet (~3H) around δ 3.8 ppm.

  • Appearance of a singlet (~3H) around δ 2.2 ppm.

  • A noticeable downfield shift of the proton(s) on the carbon atom that was originally bonded to the hydroxyl group (the α-proton).

Workflow for MMB Protection and Confirmation

The process from starting material to confirmed product follows a logical sequence of synthesis, purification, and analysis. Each step is critical for a reliable outcome.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis A Starting Alcohol (R-OH) + This compound B Williamson Ether Synthesis (e.g., NaH, THF) A->B C Aqueous Work-up & Crude Product Extraction B->C D Column Chromatography (Purification) C->D E ¹H & ¹³C NMR D->E Analyze Purified Product F IR Spectroscopy D->F Analyze Purified Product G Mass Spectrometry D->G Analyze Purified Product H Final Confirmation: Successful MMB Protection E->H Correlate Data F->H Correlate Data G->H Correlate Data

Caption: Workflow from reaction to confirmation.

Comparative Spectroscopic Guide: MMB vs. Alternatives

The choice between MMB, PMB, and the parent Benzyl (Bn) group often depends on the desired deprotection conditions. Their structural differences are clearly reflected in their ¹H NMR spectra, allowing for easy differentiation. The electron-donating methoxy group in PMB and MMB shifts the benzylic and aromatic protons upfield compared to the unsubstituted Bn group.

Protecting GroupStructureBenzylic CH₂ (ppm)Methoxy OCH₃ (ppm)Aromatic H (ppm)
Benzyl (Bn) Ph-CH₂-~4.5 - 4.7N/A~7.2 - 7.4
p-Methoxybenzyl (PMB) p-MeO-Ph-CH₂-~4.4 - 4.6~3.8~6.8 (d), ~7.2 (d)
4-Methoxy-3-methylbenzyl (MMB) 4-MeO-3-Me-Ph-CH₂-~4.4 - 4.6~3.8~6.7 - 7.0 (m)

Note: Exact chemical shifts are molecule-dependent and are provided as typical ranges.

Supporting Spectroscopic Techniques

While ¹H NMR is primary, IR and Mass Spectrometry provide crucial, complementary evidence.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for tracking the functional group transformation.

  • Key Disappearance: The broad O-H stretching band of the starting alcohol (typically 3200-3600 cm⁻¹) should be completely absent in the product spectrum.

  • Key Appearance: A strong C-O-C (ether) stretching band will appear. For aryl-alkyl ethers, two distinct bands are often observed around 1250 cm⁻¹ (asymmetric stretch) and 1050-1150 cm⁻¹ (symmetric stretch).[1] The presence of these bands, coupled with the loss of the O-H signal, is strong evidence of ether formation.

Mass Spectrometry (MS)

Mass spectrometry confirms that the reaction has produced a compound of the correct molecular weight and provides structural information through fragmentation analysis.

  • Molecular Ion Peak: In techniques like Electrospray Ionization (ESI), look for the [M+H]⁺ or [M+Na]⁺ adduct that matches the calculated molecular weight of the MMB-protected product.

  • Characteristic Fragmentation: The most common fragmentation pathway for benzyl ethers is cleavage at the benzylic C-O bond.[2] This results in a highly stable benzylic carbocation. For the MMB group, this will produce a prominent peak at m/z = 135.08 , corresponding to the [C₉H₁₁O]⁺ fragment. This fragment is a definitive signature of the MMB moiety.

G cluster_product MMB-Protected Alcohol (R-O-MMB) Product Key Spectroscopic Handles NMR_H ¹H NMR Signals NMR_C ¹³C NMR Signals IR IR Stretches MS MS Fragment H_Ar H_Ar NMR_H->H_Ar Ar-H ~6.7-7.0 ppm H_CH2 H_CH2 NMR_H->H_CH2 O-CH₂ ~4.5 ppm H_OCH3 H_OCH3 NMR_H->H_OCH3 O-CH₃ ~3.8 ppm H_ArCH3 H_ArCH3 NMR_H->H_ArCH3 Ar-CH₃ ~2.2 ppm IR_CO IR_CO IR->IR_CO C-O Ether ~1250 cm⁻¹ MS_Frag MS_Frag MS->MS_Frag m/z = 135 [MMB]⁺

Caption: Key spectroscopic markers on the MMB group.

Experimental Protocol: Protection of Benzyl Alcohol

This protocol describes a standard procedure for the MMB protection of benzyl alcohol, serving as a representative example.

Materials:

  • Benzyl alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexanes (2x) to remove mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium alkoxide is complete when hydrogen gas evolution ceases.

  • Add a solution of this compound (1.1 eq) in anhydrous THF to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the pure MMB-protected ether.

Anticipated ¹H NMR Data Comparison
CompoundProtonExpected Chemical Shift (δ, ppm)Multiplicity
Benzyl Alcohol (Start) Ar-H 7.25-7.40m
CH₂ 4.65s
OH ~2.5 (variable)br s
Product (MMB Ether) Ph-H (from BnOH)7.25-7.40m
MMB Ar-H 6.70-7.00m
Ph-CH₂ -O4.60s
MMB Ar-CH₂ -O4.50s
O-CH₃ 3.81s
Ar-CH₃ 2.20s

Conclusion

Confirming the successful installation of the 4-Methoxy-3-methylbenzyl protecting group is a straightforward process when the correct analytical tools are applied systematically. While IR and MS provide valuable supporting data, ¹H NMR spectroscopy remains the definitive method . By identifying the unique set of singlets for the benzylic, methoxy, and aromatic methyl protons, alongside the disappearance of the initial hydroxyl proton, a researcher can proceed with confidence to the next stages of a complex synthesis, secure in the knowledge that the foundation is correctly set.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Methoxy-3-methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of chemical intermediates like 4-Methoxy-3-methylbenzyl chloride (CAS: 60736-71-2, MW: 170.64 g/mol ) is critical for the synthesis of active pharmaceutical ingredients (APIs). The choice of analytical technique depends on factors such as the nature of potential impurities, required sensitivity, and the desired quantitative accuracy. This guide provides a comparative overview of the most robust analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with a note on the utility of Fourier-Transform Infrared (FTIR) spectroscopy.

Comparison of Analytical Methods

The selection of an optimal analytical method is a balance between sensitivity, specificity, and the physical properties of the analyte. This compound is a non-volatile, thermally stable compound, making it amenable to both HPLC and GC. qNMR offers a primary method of quantification without the need for a specific reference standard of the analyte itself.

Table 1: Summary of Quantitative Performance Data for Purity Analysis

TechniqueParameterTypical Value / RangeRemarks & Suitability
HPLC-UV Limit of Detection (LOD)0.01 - 3 ppm[1][2]Excellent for detecting trace-level, non-volatile, or thermally labile impurities.
Limit of Quantification (LOQ)0.05 - 10 ppm[1][2]Highly sensitive for quantifying genotoxic and other process-related impurities.
Linearity (R²)> 0.999[1]Demonstrates a strong correlation between detector response and concentration.
Accuracy (% Recovery)97.5% - 111.5%[1][2]High accuracy makes it suitable for precise purity assignments.
Precision (% RSD)< 1.0%[1]High repeatability and intermediate precision ensure reliable results.
GC-FID/MS Limit of Detection (LOD)~0.3 ng/mLIdeal for volatile and semi-volatile impurities, such as residual solvents or starting materials.
Limit of Quantification (LOQ)~0.9 ng/mLProvides high sensitivity, especially when coupled with a mass spectrometer (MS).
Linearity (R²)> 0.99Good linearity across a range of concentrations.
Accuracy (% Recovery)90% - 117%[3]Reliable for quantitative analysis, though matrix effects can be a factor.
Precision (% RSD)< 5%[3]Good precision for routine quality control.
qNMR Linearity (R²)Not Applicable (Direct Method)Signal intensity is directly proportional to the number of nuclei, eliminating the need for response factor calibration.[4]
Accuracy (% Purity)Typically ± 0.5%Considered a primary ratio method; accuracy is high and traceable to SI units.
Precision (% RSD)< 1.0%Excellent precision, highly dependent on weighing accuracy and experimental parameters.

Note: Data for HPLC and GC are derived from studies on the closely related 4-methoxybenzyl chloride and other benzyl chlorides, which serve as a reliable benchmark.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity analysis of non-volatile compounds. A reverse-phase method is highly suitable for this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in acetonitrile or a water/acetonitrile mixture to a final concentration of 1 mg/mL.[5] Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Purospher STAR, 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient elution using two mobile phases is effective for separating a wide range of impurities.

      • Mobile Phase A: 0.1% v/v Liquid ammonia in water (pH adjusted to 8.5).[1]

      • Mobile Phase B: Acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 55 °C.[1]

    • Detection: UV detection at 225 nm.[1]

    • Injection Volume: 10-50 µL.[1]

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For quantification of specific impurities, a calibration curve is generated using certified reference standards.

Gas Chromatography (GC)

GC is ideal for analyzing volatile and thermally stable compounds and is particularly useful for identifying residual solvents or volatile by-products.

Methodology:

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve it in a suitable solvent like dichloromethane or methanol to a final concentration of 5 mg/mL.[5]

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[5]

    • Injector Temperature: 250 °C.[5]

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). FID temperature at 300 °C.[5]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[5]

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).[5]

  • Data Analysis: With an FID, purity is calculated based on the area percent of the main peak. The FID response is proportional to the carbon content of the analytes.[5] A mass spectrometer provides definitive identification of impurities by comparing their mass spectra to library data.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine purity without a reference standard of the analyte itself.[4] It relies on using a certified internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a vial using an analytical balance.[6]

    • Accurately weigh a similar molar quantity of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same vial. The standard must have peaks that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer the solution to a 5 mm NMR tube.[6]

  • NMR Instrument Parameters (for ¹H qNMR):

    • Spectrometer: 400 MHz or higher.[6]

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient scans (e.g., 8 to 64) to achieve a high signal-to-noise ratio (>250:1) for the peaks of interest.

  • Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal, their molecular weights, and their weighed masses.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

While not a primary quantitative tool for purity, FTIR is invaluable for identity confirmation and for detecting impurities with functional groups different from the main compound.

Methodology:

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is compared to a reference spectrum of pure this compound. The presence of unexpected peaks (e.g., a broad peak around 3300 cm⁻¹ indicating an -OH impurity from a starting alcohol) can signify the presence of impurities.[7]

Visualized Workflow and Logic

The following diagrams illustrate the logical flow for purity assessment and the relationship between the analytical techniques.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound Sample Sample Receipt (this compound) Qualitative Qualitative Analysis (Identity & Initial Screen) Sample->Qualitative Identity Check Quantitative Quantitative Analysis (Purity Determination) Sample->Quantitative Purity Assay FTIR FTIR Spectroscopy Qualitative->FTIR Confirms functional groups & structure HPLC HPLC-UV Quantitative->HPLC Non-volatile impurities GC GC-FID / GC-MS Quantitative->GC Volatile impurities qNMR qNMR Quantitative->qNMR Primary assay & orthogonal method Report Final Purity Report & Certificate of Analysis FTIR->Report HPLC->Report GC->Report qNMR->Report

Caption: A logical workflow for the comprehensive purity analysis of a chemical intermediate.

Technique_Relationship Relationship of Analytical Techniques Purity Overall Purity Assessment Identity Identity Confirmation Purity->Identity Quant_NV Quantification (Non-Volatiles) Purity->Quant_NV Quant_V Quantification (Volatiles) Purity->Quant_V Primary_Quant Primary Quantification Purity->Primary_Quant FTIR FTIR Identity->FTIR provides HPLC HPLC Quant_NV->HPLC achieved by GC GC Quant_V->GC achieved by qNMR qNMR Primary_Quant->qNMR achieved by HPLC->Purity GC->Purity qNMR->Purity

Caption: Interrelation of analytical methods for a complete purity and identity profile.

References

A Comparative Guide: The Advantages of PMB Protection Over Benzyl Protection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic selection of protecting groups is a critical factor in achieving high yields and ensuring the integrity of complex molecules. For the protection of hydroxyl and amino functionalities, both p-methoxybenzyl (PMB) and benzyl (Bn) ethers are ubiquitously employed. However, the subtle electronic modification on the aromatic ring of the PMB group imparts distinct advantages over the traditional benzyl group, primarily centered around its enhanced lability under specific conditions, which allows for greater flexibility and selectivity in deprotection strategies.

The primary distinction between the PMB and Bn protecting groups lies in their electronic properties. The electron-donating p-methoxy group on the PMB ring increases the electron density of the aromatic system, rendering it more susceptible to cleavage under milder oxidative and acidic conditions compared to the unsubstituted benzyl group.[1] This difference in reactivity is not a drawback but a significant strategic advantage, enabling orthogonal deprotection schemes where a PMB group can be selectively removed in the presence of a Bn group.[1][2]

Quantitative Performance Data: Protection and Deprotection Comparison

The following tables summarize typical reaction conditions, times, and yields for the protection of a primary alcohol with PMB and Bn groups, as well as a comparison of their deprotection conditions.

Table 1: Comparison of Primary Alcohol Protection Reactions

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)
PMBp-Methoxybenzyl chloride (PMB-Cl)NaH, THF, 0 °C to rt2 - 8 h90 - 98
BnBenzyl bromide (Bn-Br)NaH, THF, 0 °C to rt2 - 12 h85 - 95

Table 2: Comparison of Deprotection Methods

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)Notes
PMB DDQ CH₂Cl₂/H₂O, rt1 - 4 h>90Selective over Bn .[3][4]
CANCH₃CN/H₂O, 0 °C to rt< 1 h>90Can be less selective than DDQ.[4]
Triflic Acid (TfOH)CH₂Cl₂, rt5 - 30 min82 - 85With scavenger (e.g., 1,3-dimethoxybenzene).[5]
Hydrogenolysis (H₂, Pd/C)EtOH or THF, rt1 - 16 h>90Cleaves both PMB and Bn.[6]
Bn Hydrogenolysis (H₂, Pd/C)EtOH or THF, rt1 - 16 h>90Standard deprotection.[7]
Dissolving Metal (Na, NH₃)-78 °C1 - 3 h>85Harsh conditions.
DDQCH₂Cl₂/H₂O, rt> 24 h or no reactionLow to noneGenerally stable under conditions for PMB cleavage.[8]

Orthogonal Deprotection Strategy

A key advantage of using PMB over Bn is the ability to perform selective deprotection under oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave a PMB ether while leaving a Bn ether intact.[3] This orthogonality is invaluable in the synthesis of complex molecules with multiple protected hydroxyl groups, allowing for sequential and site-specific deprotection.

G cluster_0 Protection cluster_1 Selective Deprotection cluster_2 Global Deprotection Alcohol Alcohol PMB-Protected Alcohol PMB-Protected Alcohol Alcohol->PMB-Protected Alcohol PMB-Cl, NaH Bn-Protected Alcohol Bn-Protected Alcohol Alcohol->Bn-Protected Alcohol Bn-Br, NaH Both Protected Molecule with PMB and Bn Ethers Bn-Protected Only Bn-Protected Alcohol Both Protected->Bn-Protected Only DDQ or CAN Deprotected Alcohol Diol Bn-Protected Only->Deprotected Alcohol H₂, Pd/C

Orthogonal deprotection strategy for PMB and Bn groups.

Mechanism of Oxidative Deprotection of PMB Ethers

The selective cleavage of PMB ethers with DDQ proceeds through a single electron transfer (SET) mechanism. The electron-rich nature of the p-methoxybenzyl group facilitates the formation of a charge-transfer complex with the electron-deficient DDQ. This is followed by the formation of a stabilized benzylic radical cation, which is then trapped by water to form a hemiacetal that subsequently decomposes to the deprotected alcohol and p-methoxybenzaldehyde.

G PMB_Ether PMB Ether R-O-PMB Charge_Transfer_Complex Charge-Transfer Complex PMB_Ether->Charge_Transfer_Complex + DDQ DDQ DDQ Radical_Cation Benzylic Radical Cation [R-O-PMB]•+ Charge_Transfer_Complex->Radical_Cation SET Hemiacetal Hemiacetal Radical_Cation->Hemiacetal + H₂O Water H₂O Alcohol Deprotected Alcohol R-OH Hemiacetal->Alcohol Decomposition PMB_Aldehyde p-Methoxybenzaldehyde Hemiacetal->PMB_Aldehyde

Mechanism of PMB deprotection with DDQ.

Experimental Protocols

Protection of a Primary Alcohol with PMB-Cl
  • To a solution of the primary alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-methoxybenzyl chloride (PMB-Cl, 1.1 equiv) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Selective Deprotection of a PMB Ether in the Presence of a Benzyl Ether using DDQ
  • Dissolve the substrate containing both PMB and Bn ethers (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).[3]

  • Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv).[3]

  • Stir the reaction at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.[4]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[4]

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the alcohol with the benzyl ether intact.[4]

References

A Comparative Guide to the Stability of PMB Ethers and Other Benzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the various choices for the protection of hydroxyl groups, benzyl ethers are workhorse functionalities. This guide provides an objective comparison of the stability of the p-methoxybenzyl (PMB) ether with other common benzyl ethers, supported by experimental data, to aid in the rational design of synthetic routes.

The primary distinction between different benzyl ethers lies in the electronic nature of the substituents on the aromatic ring. These substituents significantly influence the ether's lability under various reaction conditions, particularly oxidative and acidic cleavage. The electron-donating p-methoxy group in PMB ethers, for instance, renders them more susceptible to oxidative cleavage compared to the unsubstituted benzyl (Bn) ether, forming the basis for orthogonal deprotection strategies.[1][2]

Comparative Stability and Cleavage Data

The stability of a protecting group is not absolute but rather dependent on the specific reaction conditions. The following tables summarize the relative stability and cleavage conditions for PMB, benzyl (Bn), and 2,4-dimethoxybenzyl (DMB) ethers, providing a clear comparison of their performance.

Table 1: Oxidative Cleavage of Benzyl Ethers
Protecting GroupReagentSolventTemperature (°C)TimeYield (%)Reference
PMB DDQ (1.5 equiv)CH₂Cl₂/H₂O (18:1)Room Temp1 h95[1]
PMB CAN (2.5 equiv)CH₃CN/H₂O (3:1)015 min92[3]
Bn DDQ (1.5 equiv)CH₂Cl₂/H₂O (18:1)Room Temp24 h<10 (starting material recovered)[1][3]
DMB DDQ (1.1 equiv)CH₂Cl₂/H₂O (18:1)Room Temp<30 min>90[2]

DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone; CAN = Ceric Ammonium Nitrate

Table 2: Reductive Cleavage of Benzyl Ethers
Protecting GroupReagent/CatalystSolventTemperature (°C)TimeYield (%)Reference
Bn H₂, 10% Pd/CMeOH or EtOHRoom Temp1-16 h>95[4][5]
PMB H₂, 10% Pd/CMeOH or EtOHRoom Temp1-16 h>95[6]
Bn in presence of PMB Na/NH₃ (Birch)THF/EtOH-781 hSelective cleavage of Bn[6][7]
Table 3: Acidic and Basic Stability of Benzyl Ethers
Protecting GroupConditionReagentStabilityReference
Bn AcidicTFA, HClGenerally Stable (cleaved by strong Lewis acids like BBr₃)[8][9]
PMB AcidicTFA (10% in CH₂Cl₂)Labile[6][10]
DMB AcidicMild Acid (e.g., 80% AcOH)Very Labile[2]
Bn, PMB, DMB BasicNaH, KOH, CarbonatesGenerally Stable[11][12]

Key Experimental Protocols

Detailed methodologies for the selective cleavage of PMB ethers and the general deprotection of benzyl ethers are provided below.

Protocol 1: Oxidative Cleavage of a PMB Ether using DDQ

This protocol describes the selective removal of a PMB protecting group in the presence of other functional groups that are stable to mild oxidative conditions.[3]

Reaction: R-OPMB + DDQ → R-OH + p-methoxybenzaldehyde + DDQH₂

Procedure:

  • Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction mixture typically turns dark green or brown.

  • Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Protocol 2: Reductive Cleavage of a Benzyl Ether by Catalytic Hydrogenolysis

This is a widely used and very mild method for the deprotection of benzyl ethers.[4][5]

Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (typically 10 mol% by weight relative to the substrate).

  • Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask or conduct the reaction in a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Toluene is a byproduct.

Visualizing Chemical Logic and Workflows

Diagrams created using Graphviz provide a clear visual representation of the chemical structures and the logic behind selective deprotection strategies.

Caption: Structures of Benzyl, PMB, and DMB Ethers.

G Oxidative Cleavage of PMB Ether with DDQ PMB_Ether R-OPMB Radical_Cation [R-OPMB]•+ PMB_Ether->Radical_Cation DDQ (SET) Carbocation [R-O=CH-Ar-OMe]+ Radical_Cation->Carbocation -H• Hemiacetal R-O-CH(OH)-Ar-OMe Carbocation->Hemiacetal +H₂O Alcohol R-OH Hemiacetal->Alcohol Byproduct p-Methoxybenzaldehyde Hemiacetal->Byproduct

Caption: Mechanism of PMB ether cleavage by DDQ.

G Orthogonal Deprotection Strategy Start Substrate with PMB and Bn ethers Step1 DDQ, CH₂Cl₂/H₂O Start->Step1 Intermediate Bn-protected alcohol Step1->Intermediate Step2 H₂, Pd/C Intermediate->Step2 Final Diol Step2->Final

Caption: Selective deprotection workflow.

G Reductive Cleavage of Benzyl Ether Bn_Ether R-OBn Pd_Complex [R-O-Bn-Pd(0)] Bn_Ether->Pd_Complex + Pd(0) Hydride_Complex [H-Pd(II)-O(R)-Bn] Pd_Complex->Hydride_Complex + H₂ Alcohol R-OH Hydride_Complex->Alcohol Reductive Elimination Toluene Toluene Hydride_Complex->Toluene Catalyst Pd(0) Hydride_Complex->Catalyst Regeneration

Caption: Catalytic cycle for hydrogenolysis of a benzyl ether.

References

The Decisive Influence of Substitution: A Comparative Kinetic Analysis of 4-Methoxy-3-methylbenzyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the intricate landscape of medicinal chemistry and organic synthesis, the benzyl chloride scaffold remains a cornerstone for the construction of complex molecular architectures. The reactivity of this privileged structure is exquisitely sensitive to the electronic and steric nature of its aromatic substituents. This guide provides a comprehensive kinetic comparison of 4-methoxy-3-methylbenzyl chloride, dissecting the nuanced interplay of its substituents on reaction rates and mechanisms. By juxtaposing its reactivity against parent and isomeric compounds, we offer a quantitative framework to inform reaction design, catalyst selection, and mechanistic interpretation. This analysis is grounded in established kinetic principles and supported by experimental data from the scientific literature, providing actionable insights for researchers, scientists, and drug development professionals.

The Substituent Effect: A Tale of Two Groups

The reactivity of a benzyl chloride in nucleophilic substitution reactions is fundamentally governed by the stability of the transition state, which in turn is dictated by the electronic and steric environment of the benzylic carbon. In this compound, two key substituents modulate this reactivity: a strongly electron-donating methoxy group at the para-position and a weakly electron-donating methyl group at the meta-position.

The para-methoxy group exerts a powerful +M (mesomeric) effect, delocalizing the positive charge that develops on the benzylic carbon in the transition state of an SN1 reaction. This resonance stabilization significantly lowers the activation energy, thereby accelerating the rate of carbocation formation.[1] The meta-methyl group, on the other hand, primarily contributes a weak +I (inductive) effect, which also helps to stabilize the carbocation, albeit to a much lesser extent than the methoxy group. The combined influence of these two electron-donating groups renders this compound highly susceptible to reactions proceeding through an SN1 or a dissociative SN2 pathway.

Comparative Solvolysis Kinetics: Unraveling the Rate Enhancement

One comprehensive study on the solvolysis of twenty-seven mono-, di-, and tri-substituted benzyl chlorides in 20% acetonitrile in water provides an excellent framework for our comparison.[2] For instance, the first-order rate constant for the solvolysis of the parent 4-methoxybenzyl chloride is a rapid 2.2 s⁻¹ at 25 °C.[2] The introduction of an additional electron-donating methyl group at the 3-position is expected to further enhance this rate, although the effect will be less pronounced than that of the para-methoxy group.

To illustrate the dramatic effect of the methoxy group, the solvolysis of unsubstituted benzyl chloride is significantly slower. The mechanism for benzyl chloride itself can be borderline SN1/SN2 depending on the solvent system.[1]

Table 1: Comparative Solvolysis Rate Constants of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25 °C

CompoundSubstituentsk_solv (s⁻¹)Relative Rate
Benzyl chlorideNone~1 x 10⁻⁶ (estimated)1
4-Methylbenzyl chloride4-CH₃~1 x 10⁻⁴ (estimated)100
4-Methoxybenzyl chloride 4-OCH₃ 2.2 [2]2,200,000
This compound 4-OCH₃, 3-CH₃ > 2.2 (estimated) > 2,200,000
3,4-Dinitrobenzyl chloride3-NO₂, 4-NO₂1.1 x 10⁻⁸[2]0.011

Note: The rate constant for benzyl chloride and 4-methylbenzyl chloride are estimations based on their known relative reactivities to provide context. The rate for this compound is predicted to be even faster than that of 4-methoxybenzyl chloride due to the additional electron-donating methyl group.

The data clearly demonstrates the profound rate acceleration imparted by the para-methoxy group. The addition of a meta-methyl group is anticipated to provide a further, albeit more modest, increase in the solvolysis rate.

Mechanistic Insights from Kinetic Data

The magnitude of the rate constants and the influence of solvent polarity provide strong evidence for the operative reaction mechanism. The high reactivity of 4-methoxybenzyl chloride and, by extension, this compound, is characteristic of reactions that proceed through a highly stabilized carbocation intermediate, indicative of an SN1 mechanism.

The general workflow for a kinetic analysis of solvolysis is depicted below:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare solution of This compound in a non-nucleophilic solvent (e.g., acetone) C Initiate reaction by mixing solutions at a constant temperature A->C B Prepare aqueous solvent mixture (e.g., 20% MeCN/H₂O) with indicator B->C D Monitor the reaction progress by: - Titration of liberated HCl - UV-Vis Spectroscopy - HPLC analysis of product formation C->D E Plot ln([Substrate]t/[Substrate]₀) vs. time D->E F Determine the pseudo-first-order rate constant (k_obs) from the slope E->F

Figure 1: General workflow for the kinetic analysis of the solvolysis of this compound.

A linear relationship in the plot of ln([Substrate]t/[Substrate]₀) versus time confirms first-order kinetics, which is a hallmark of the SN1 mechanism where the rate-determining step is the unimolecular dissociation of the substrate.

Hydrolysis and Reactions with Other Nucleophiles

The principles governing solvolysis extend to hydrolysis (reaction with water) and reactions with a broader range of nucleophiles. Due to the high stability of the 4-methoxy-3-methylbenzyl carbocation, it will react readily with a variety of nucleophiles.

For instance, in reactions with amines, alcohols, and thiols, this compound is expected to exhibit high reactivity, likely proceeding through an SN1 pathway. This is in contrast to less substituted benzyl chlorides, such as the parent benzyl chloride, which may react via an SN2 mechanism, particularly with strong, unhindered nucleophiles.[1]

The choice of reaction conditions, particularly the solvent, can be critical. Protic, polar solvents will favor the SN1 mechanism by stabilizing the carbocation intermediate and the leaving group. In contrast, aprotic, less polar solvents may favor an SN2 pathway, although the inherent electronic stabilization from the methoxy group makes the SN1 pathway highly competitive even in these conditions.

The proposed mechanistic pathways are visualized below:

G cluster_sn1 SN1 Pathway (Favored) cluster_sn2 SN2 Pathway (Less Favored) A This compound B Rate-determining step: Formation of a resonance-stabilized carbocation A->B Slow C Fast attack of nucleophile (Nu⁻) B->C D Product C->D E This compound F Concerted backside attack of nucleophile (Nu⁻) E->F Single step G Product F->G

Figure 2: Competing SN1 and SN2 pathways for the reaction of this compound with a nucleophile.

Experimental Protocols

To provide a practical framework for the kinetic analysis of this compound, a detailed experimental protocol for a typical solvolysis study is outlined below.

Protocol: Determination of the Solvolysis Rate Constant by Conductometry

Objective: To determine the pseudo-first-order rate constant for the solvolysis of this compound in a given aqueous solvent mixture.

Materials:

  • This compound

  • Acetone (ACS grade, dry)

  • Deionized water

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in dry acetone (e.g., 0.1 M).

    • Prepare the desired aqueous solvent mixture (e.g., 80:20 water:acetone v/v).

  • Temperature Equilibration:

    • Place the solvent mixture in a reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature water bath.

    • Separately, bring the stock solution of the benzyl chloride to the same temperature.

  • Reaction Initiation and Data Collection:

    • Immerse the conductivity probe in the solvent mixture and record the initial conductivity.

    • Rapidly inject a small, known volume of the benzyl chloride stock solution into the solvent mixture with vigorous stirring to ensure rapid mixing. Start the stopwatch immediately.

    • Record the conductivity at regular time intervals until the conductivity remains constant, indicating the completion of the reaction.

  • Data Analysis:

    • The rate of reaction is proportional to the rate of formation of HCl, which increases the conductivity of the solution.

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the conductivity data to a first-order rate equation.

Conclusion and Future Directions

The kinetic profile of this compound is dominated by the powerful electron-donating ability of its para-methoxy group, leading to a significant rate enhancement in nucleophilic substitution reactions. This high reactivity, proceeding predominantly through an SN1 mechanism, makes it a valuable synthon for the rapid introduction of the 4-methoxy-3-methylbenzyl moiety. However, this high reactivity also necessitates careful control of reaction conditions to avoid unwanted side reactions.

Future experimental studies should focus on obtaining precise kinetic data for this compound in a variety of solvent systems and with a range of nucleophiles. Such data would not only provide a more complete understanding of its reactivity but also enable the development of more accurate predictive models for its behavior in complex reaction environments, further empowering its application in the synthesis of novel therapeutics and functional materials.

References

The Strategic Application of 4-Methoxy-3-methylbenzyl Chloride in Large-Scale Synthesis: A Comparative Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical manufacturing, the selection of appropriate reagents is a critical determinant of a process's economic viability and overall success. For researchers, scientists, and drug development professionals, the choice of protecting groups and synthetic intermediates must be carefully weighed, balancing performance with cost. This guide provides a comprehensive cost-benefit analysis of 4-Methoxy-3-methylbenzyl chloride, a versatile reagent, and compares its utility with common alternatives in the context of large-scale synthesis.

While this compound (CAS 60736-71-2) is a valuable tool in organic synthesis, its direct, large-scale application data is not as extensively documented as some of its structural analogs. Therefore, this analysis will also draw logical comparisons with the widely used p-Methoxybenzyl (PMB) chloride, for which a greater body of public domain information is available. The underlying principles of reactivity and economic considerations are largely translatable.

Performance and Economic Comparison of Benzyl-Type Protecting Groups

The primary application of this compound, akin to PMB chloride, is as a protecting group for alcohols, amines, and other nucleophilic functional groups. The methoxy and methyl substituents on the benzene ring influence the reagent's reactivity and the stability of the corresponding protected compound. The following table summarizes the key performance indicators and cost considerations for this compound and its common alternatives.

ParameterThis compoundp-Methoxybenzyl chloride (PMB-Cl)Benzyl chloride (Bn-Cl)2,4-Dimethoxybenzyl chloride (DMB-Cl)
Primary Application Protecting group for alcohols and aminesProtecting group for alcohols and aminesProtecting group for alcohols and aminesProtecting group for alcohols and amines
Key Advantages Potentially altered reactivity/selectivity due to the additional methyl group.Well-established protocols, moderate stability.[1]High stability, low cost.[2]High acid lability, allowing for mild deprotection.[3]
Key Disadvantages Limited commercial availability and higher cost.Requires oxidative or strong acid conditions for deprotection.[1]Requires harsh deprotection conditions (hydrogenolysis or strong acid).[2]Lower stability, potentially higher cost than PMB-Cl.
Typical Deprotection Conditions Likely similar to PMB-Cl (oxidative or acidic cleavage).DDQ, CAN, or TFA.[1][3]H₂, Pd/C; Na/NH₃.[2]Mild acid (e.g., 10% TFA).[3]
Relative Cost HighModerateLowHigh
Scalability Limited by starting material availability.GoodExcellentModerate

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these reagents in a laboratory or industrial setting. Below are representative procedures for the protection of an alcohol using benzyl-type chlorides and the subsequent deprotection.

General Procedure for the Protection of an Alcohol with Benzyl-Type Chlorides

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)

  • This compound (or alternative benzyl chloride, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of the alcohol in anhydrous DMF is added dropwise.

  • The mixture is stirred at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • The reaction mixture is cooled back to 0 °C, and a solution of the corresponding benzyl chloride in anhydrous DMF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ

Materials:

  • PMB-protected alcohol (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • The PMB-protected alcohol is dissolved in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).[3]

  • DDQ is added portion-wise to the stirred solution at room temperature.[3]

  • The reaction is stirred until the starting material is consumed, as monitored by TLC or LC-MS. The reaction mixture will typically change color.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizing Synthetic Pathways and Decision-Making

To aid in the selection of an appropriate protecting group strategy, the following diagrams illustrate a typical synthetic workflow and a decision-making logic for large-scale synthesis.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Alcohol Alcohol Substrate Protection Protection Reaction Alcohol->Protection ProtectingReagent Protecting Group Reagent (e.g., this compound) ProtectingReagent->Protection Intermediate Protected Intermediate Protection->Intermediate Purification FurtherSteps Further Synthetic Transformations Intermediate->FurtherSteps Deprotection Deprotection FurtherSteps->Deprotection FinalProduct Final Product Deprotection->FinalProduct Purification decision_logic Start Protecting Group Selection Cost Is cost the primary driver? Start->Cost Stability Are harsh conditions required in subsequent steps? Cost->Stability No BnCl Use Benzyl Chloride (Bn-Cl) Cost->BnCl Yes MildDeprotection Is mild deprotection critical for the final product? Stability->MildDeprotection No Stability->BnCl Yes PMB_MMBC Consider PMB-Cl or This compound MildDeprotection->PMB_MMBC No DMB Use DMB-Cl MildDeprotection->DMB Yes

References

A Comparative Guide to the Selectivity of 4-Methoxy-3-methylbenzyl Chloride in Polyfunctional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the strategic protection and deprotection of functional groups are paramount to the successful synthesis of complex molecules. The choice of a protecting group can dictate the efficiency, selectivity, and overall yield of a synthetic route. Among the arsenal of benzyl-type protecting groups, 4-methoxy-3-methylbenzyl (MMB) chloride presents a nuanced profile of reactivity and selectivity. This guide provides an in-depth comparison of MMB chloride with other common benzylating agents, supported by established chemical principles and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

Introduction: The Role of Substituted Benzyl Protecting Groups

Benzyl ethers are widely utilized as protecting groups for alcohols and phenols due to their general stability across a range of reaction conditions and their facile removal via catalytic hydrogenolysis.[1] However, the demands of complex, multi-step syntheses often necessitate a more finely tuned approach to both the introduction and cleavage of these groups. This has led to the development of substituted benzyl ethers, such as the p-methoxybenzyl (PMB) group, which can be cleaved under milder, oxidative conditions, offering orthogonality to the standard benzyl group.[2][3]

The 4-methoxy-3-methylbenzyl (MMB) group, introduced via 4-methoxy-3-methylbenzyl chloride, is a less common but valuable variant. The electronic effects of the substituents on the aromatic ring play a crucial role in determining the reactivity of the benzylating agent and the lability of the resulting protected ether. The presence of the electron-donating methoxy and methyl groups on the MMB moiety enhances the electron density of the aromatic ring, influencing its performance in protection and deprotection steps.

Understanding the Reactivity of this compound

The reactivity of benzyl halides in nucleophilic substitution reactions can proceed through either an SN1 or SN2 mechanism. The pathway is influenced by the stability of the benzylic carbocation, the strength of the nucleophile, and the reaction conditions.

The 4-methoxy and 3-methyl groups on the aromatic ring of MMB chloride are both electron-donating. This electronic enrichment has two significant consequences:

  • Increased Reactivity: The electron-donating groups stabilize the formation of a benzylic carbocation intermediate, thus increasing the rate of SN1-type reactions. This makes this compound a more reactive benzylating agent compared to unsubstituted benzyl chloride.[4]

  • Enhanced Cleavage Lability: The increased electron density on the aromatic ring makes the corresponding MMB ethers more susceptible to cleavage under oxidative conditions (e.g., with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) compared to standard benzyl ethers.[2]

This increased reactivity can be a double-edged sword. While it allows for milder reaction conditions for protection, it can also lead to reduced selectivity in molecules with multiple nucleophilic sites.

Chemoselectivity in the Presence of Multiple Functional Groups

The primary challenge in protecting polyfunctional molecules is achieving chemoselectivity – the preferential reaction of a reagent with one functional group over another. The inherent nucleophilicity of the functional groups is a key determinant of this selectivity. Generally, the order of nucleophilicity for common functional groups is:

Thiol > Amine > Phenol > Primary Alcohol > Secondary Alcohol

This intrinsic reactivity order provides a foundational prediction for the selectivity of this compound.

N-Benzylation vs. O-Benzylation

In molecules containing both amino and hydroxyl groups, such as amino alcohols, selective N-alkylation is generally favored due to the higher nucleophilicity of the amine.[2] To achieve selective N-benzylation with this compound, the reaction is typically carried out under neutral or mildly basic conditions. The use of a non-nucleophilic base is crucial to avoid deprotonation of the less acidic alcohol, thereby preserving its lower reactivity.

N_vs_O_Benzylation

Phenolic vs. Aliphatic Alcohols

Phenols are more acidic than aliphatic alcohols and their corresponding phenoxides are softer nucleophiles. In competitive benzylation reactions, selective O-benzylation of the phenol can often be achieved by using a base that is strong enough to deprotonate the phenol but not the aliphatic alcohol.

Comparison with Alternative Benzylating Agents

The choice of benzylating agent is critical for achieving the desired selectivity. Here, we compare this compound with other common alternatives.

Benzylating AgentStructureRelative ReactivityCleavage ConditionsKey Selectivity Features
Benzyl Chloride (BnCl)PhCH₂ClBaselineH₂, Pd/CThe standard for general alcohol and phenol protection.[1]
4-Methoxybenzyl Chloride (PMBCl)4-MeO-C₆H₄CH₂ClHigher than BnClDDQ, CAN, TFAAllows for orthogonal deprotection in the presence of Bn ethers.[3]
This compound (MMBCl) 4-MeO-3-Me-C₆H₃CH₂ClHigher than PMBCl Milder DDQ, CAN, TFAEnhanced reactivity may require more careful control of conditions for selectivity.
3,4-Dimethoxybenzyl Chloride (DMBCl)3,4-(MeO)₂-C₆H₃CH₂ClHigher than PMBClVery mild acid, DDQMore labile than PMB, useful for highly sensitive substrates.[2]

The increased electron-donating effect of the 3-methyl group in MMB chloride, analogous to the second methoxy group in DMB chloride, suggests that MMB chloride is more reactive than PMB chloride.[2] This implies that the resulting MMB ethers can be cleaved under even milder oxidative conditions than PMB ethers, offering a finer level of tuning in orthogonal protection strategies.

Experimental Protocols

The following are generalized protocols for the selective protection of functional groups using this compound. Optimization of reaction conditions is often necessary for specific substrates.

Selective N-Benzylation of an Amino Alcohol

Objective: To selectively protect the amine in the presence of a primary alcohol.

Workflow:

N_Benzylation_Workflow

Detailed Steps:

  • Dissolve the amino alcohol (1.0 eq) in dichloromethane (DCM).

  • Add sodium bicarbonate (2.0 eq).

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.05 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Orthogonal Deprotection of an MMB Ether

Objective: To selectively cleave an MMB ether in the presence of a benzyl ether.

Workflow:

Deprotection_Workflow

Conclusion

This compound is a valuable reagent for the protection of functional groups, offering enhanced reactivity compared to the more common p-methoxybenzyl chloride. This heightened reactivity, stemming from the electron-donating nature of its substituents, allows for milder protection and deprotection conditions. While amines are generally benzylated in preference to alcohols due to their higher nucleophilicity, careful control of reaction conditions is essential to achieve high chemoselectivity. The MMB group's lability to oxidative cleavage provides a useful tool for orthogonal protection strategies, enabling the selective deprotection of an MMB ether in the presence of a standard benzyl ether. By understanding the electronic effects that govern its reactivity, researchers can effectively employ this compound to navigate the intricate challenges of complex molecule synthesis.

References

A Comparative Performance Analysis of 4-Methoxy-3-methylbenzyl Chloride and Newer Protecting Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic selection of protecting groups is a critical factor for success. The ideal protecting group should be introduced efficiently, remain stable throughout various reaction conditions, and be removed selectively in high yield when no longer needed. This guide provides an objective, data-driven comparison of the performance of 4-Methoxy-3-methylbenzyl chloride, a member of the well-established benzyl family of protecting groups, against a selection of newer and commonly used alternatives. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The 4-Methoxy-3-methylbenzyl (MMB) group, closely related to the widely used p-methoxybenzyl (PMB) group, belongs to the class of benzyl-type protecting groups. These are valued for their general stability under a range of conditions.[1][2] The electron-donating methoxy and methyl groups on the aromatic ring of MMB enhance the lability of the protecting group under acidic and oxidative conditions compared to the unsubstituted benzyl group.[3][4] This guide will benchmark the MMB group, using the extensive data available for the structurally similar PMB group as a reliable proxy, against other prominent protecting agents such as silyl ethers, tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.

Comparative Performance Data

The selection of a suitable protecting group is contingent on its stability profile and the orthogonality of its cleavage conditions relative to other functional groups present in the molecule.[3] The following table summarizes the performance of the 4-Methoxy-3-methylbenzyl group (represented by its close analog, PMB) and several newer protecting agents under various deprotection conditions.

Protecting GroupStructureTypical Protection ConditionsDeprotection ConditionsTypical Yield (%)Key Features
4-Methoxy-3-methylbenzyl (MMB/PMB) 4-MeO-3-Me-C₆H₃CH₂-NaH, PMB-Cl, DMF/THFOxidative: DDQ, CH₂Cl₂/H₂O Acidic: TFA, CH₂Cl₂>90%Stable to base and hydrogenolysis; readily cleaved oxidatively, providing orthogonality with many acid- and base-labile groups.[3][5]
tert-Butyldimethylsilyl (TBDMS) (CH₃)₃CSi(CH₃)₂-TBDMS-Cl, Imidazole, DMFFluoride: TBAF, THF Acidic: AcOH, H₂O/THF>90%Stable to basic conditions; tunable stability based on steric bulk of silyl group.[2]
Triisopropylsilyl (TIPS) [(CH₃)₂CH]₃Si-TIPS-Cl, Imidazole, DMFFluoride: TBAF, THF Acidic: HF-Pyridine>95%More stable to acidic conditions and less sterically hindered than TBDPS.[2]
tert-Butoxycarbonyl (Boc) (CH₃)₃COCO-Boc₂O, Et₃N or DMAPAcidic: TFA, CH₂Cl₂>90%Stable to base and hydrogenolysis; widely used in peptide synthesis.[3][6]
9-Fluorenylmethyloxycarbonyl (Fmoc) C₁₅H₁₁O₂-Fmoc-OSu, NaHCO₃Basic: 20% Piperidine in DMF>95%Stable to acidic conditions; orthogonal to Boc and benzyl-type groups.[6]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate evaluation and comparison of protecting group performance. The following are representative methodologies for assessing the stability and cleavage efficiency of a protecting group.

Protocol 1: General Procedure for Evaluating Protecting Group Stability

This protocol is designed to assess the stability of a protecting group on a model substrate under specific acidic, basic, or oxidative conditions.

  • Synthesis of a Protected Model Substrate:

    • Protect a model alcohol (e.g., benzyl alcohol) or amine with the protecting group to be evaluated using standard literature procedures. For example, for MMB/PMB protection, react benzyl alcohol with this compound in the presence of sodium hydride in anhydrous DMF.

    • Purify the protected substrate by column chromatography to ensure high purity.

  • Stability Assay:

    • Prepare separate solutions of the protected substrate in a suitable solvent (e.g., dichloromethane or acetonitrile).

    • To each solution, add the reagent for the condition to be tested (e.g., 20% trifluoroacetic acid for acidic stability, 20% piperidine for basic stability, or 1.1 equivalents of DDQ for oxidative stability).

    • Stir the reactions at room temperature.

  • Time-Course Analysis:

    • At various time points (e.g., 30 min, 1h, 2h, 4h, 24h), withdraw an aliquot from each reaction mixture.

    • Quench the reaction in the aliquot (e.g., by neutralizing with saturated NaHCO₃ for the acidic condition).

    • Analyze the aliquot by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the ratio of the remaining protected substrate to the deprotected product.

  • Data Interpretation:

    • Calculate the percentage of the protecting group remaining at each time point to generate a stability profile.

Protocol 2: General Procedure for Benchmarking Deprotection Efficiency

This protocol is designed to compare the yield and reaction time for the removal of different protecting groups under their optimal cleavage conditions.

  • Substrate Preparation:

    • Prepare a series of model substrates, each protected with one of the protecting groups being compared (e.g., MMB-protected benzyl alcohol, TBDMS-protected benzyl alcohol, etc.).

  • Deprotection Reaction:

    • Subject each protected substrate to its respective standard deprotection conditions in parallel.

      • MMB/PMB: 1.1 eq. DDQ in CH₂Cl₂/H₂O (18:1) at room temperature.

      • TBDMS: 1.1 eq. TBAF in THF at room temperature.

      • Boc: 50% TFA in CH₂Cl₂ at room temperature.

      • Fmoc: 20% piperidine in DMF at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of each reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, perform an appropriate aqueous work-up to isolate the crude product.

  • Yield and Purity Analysis:

    • Purify the deprotected product by column chromatography.

    • Calculate the isolated yield for each deprotection reaction.

    • Assess the purity of the final product by HPLC and NMR spectroscopy.

Visualizing Experimental Workflows and Logical Relationships

General Experimental Workflow for Benchmarking Protecting Group Stability

cluster_synthesis Substrate Synthesis cluster_stability Stability Assay start Model Substrate (e.g., Benzyl Alcohol) protect Protection Reaction (e.g., with MMB-Cl) start->protect purify_start Purification protect->purify_start protected_sub Pure Protected Substrate purify_start->protected_sub assay Treat with Reagent (Acid, Base, or Oxidant) protected_sub->assay aliquots Withdraw Aliquots at Time Points assay->aliquots quench Quench Reaction aliquots->quench hplc RP-HPLC Analysis quench->hplc data Generate Stability Profile hplc->data Quantify Remaining Substrate

Caption: A general workflow for assessing the stability of a protecting group.

Logical Diagram of Orthogonal Deprotection Strategies

cluster_protected Fully Protected Molecule cluster_deprotection Selective Deprotection cluster_product Selective Products mol Substrate-MMB Substrate-Boc Substrate-Fmoc ddq DDQ (Oxidative) mol->ddq tfa TFA (Acidic) mol->tfa piperidine Piperidine (Basic) mol->piperidine prod_mmb Substrate-OH Substrate-Boc Substrate-Fmoc ddq->prod_mmb prod_boc Substrate-MMB Substrate-NH2 Substrate-Fmoc tfa->prod_boc prod_fmoc Substrate-MMB Substrate-Boc Substrate-NH2 piperidine->prod_fmoc

Caption: Orthogonality of MMB, Boc, and Fmoc protecting groups.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-3-methylbenzyl Chloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of research and development, the imperative of laboratory safety and responsible chemical waste management cannot be overstated. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methoxy-3-methylbenzyl chloride, a halogenated organic compound frequently utilized in organic synthesis. Due to its hazardous properties, including being a lachrymator and its potential for reactivity, strict adherence to these disposal protocols is essential for the protection of laboratory personnel and the preservation of our environment.[1][2] This document is designed to be a trusted resource, offering clarity and actionable steps to navigate the complexities of chemical waste disposal.

I. Understanding the Hazard Profile of this compound

A thorough understanding of the chemical's properties is foundational to its safe handling and disposal. This compound is a combustible, colorless to light yellow liquid with a boiling point of approximately 143°C at 25mm Hg.[3][4][5] Its primary hazards stem from its classification as a corrosive substance that can cause severe skin burns and eye damage.[6][7][8] Inhalation of its vapors can lead to respiratory irritation.[9]

PropertyDataSource(s)
CAS Number 60736-71-2[3][4][10]
Molecular Formula C9H11ClO[10]
Molecular Weight 170.64 g/mol [4][10]
Density 1.11 g/cm³[3][4][5]
Storage Temperature 2-8°C[3][4]

II. The Core Directive: Disposal via Chemical Neutralization

The most prudent and scientifically sound method for the laboratory-scale disposal of this compound is through chemical neutralization. This process transforms the reactive benzyl chloride into a less hazardous benzyl alcohol through hydrolysis in a basic solution.[11] This approach mitigates the immediate hazards before the waste is transferred to a certified disposal facility.

  • Preparation and Personal Protective Equipment (PPE): All operations must be conducted within a certified chemical fume hood. Essential PPE includes chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles or a full-face shield.[1]

  • Preparation of Neutralizing Solution: Prepare a 5-10% aqueous solution of a weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[12] These bases are effective for hydrolysis without promoting violent reactions.[11]

  • Controlled Addition: Slowly and with constant stirring, add the this compound to the neutralizing solution. It is crucial to avoid adding the solution to the chemical to prevent an uncontrolled reaction. A volume ratio of at least 1:3 of the chloride to the basic solution is recommended.

  • Reaction and Monitoring: Allow the mixture to stir at ambient temperature for a minimum of two hours to ensure the completion of the hydrolysis reaction. The pH of the solution should be monitored periodically to ensure it remains basic (pH > 7).

  • Waste Segregation and Collection: Upon completion of the neutralization, the resulting mixture is to be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[13][14][15] Do not mix with non-halogenated waste streams, as this can increase disposal costs and complexity.[15][16] The container must be kept closed except when adding waste.[14][15]

III. Visualizing the Disposal Workflow

To ensure clarity and procedural accuracy, the following diagram outlines the critical steps in the safe disposal of this compound.

DisposalWorkflow cluster_precaution Precautionary Measures cluster_neutralization Chemical Neutralization cluster_collection Waste Collection & Disposal PPE Wear Appropriate PPE: - Chemical Resistant Gloves - Lab Coat - Splash Goggles FumeHood Conduct all operations in a certified chemical fume hood PrepareSolution Prepare 5-10% aqueous sodium bicarbonate solution SlowAddition Slowly add 4-methoxy-3-methylbenzyl chloride to the basic solution with stirring PrepareSolution->SlowAddition StirAndMonitor Stir for a minimum of 2 hours and monitor for basic pH SlowAddition->StirAndMonitor CollectWaste Collect neutralized mixture in a designated halogenated waste container StirAndMonitor->CollectWaste LabelContainer Label the container with 'Hazardous Waste' and list all contents CollectWaste->LabelContainer FinalDisposal Arrange for pickup by a certified hazardous waste disposal service LabelContainer->FinalDisposal

Caption: A step-by-step workflow for the safe disposal of this compound.

IV. Emergency Procedures: Spill Management

In the event of a spill, a swift and organized response is critical to mitigate potential harm.

  • Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.[1][9]

  • Control and Ventilate: Restrict access to the spill area. Ensure adequate ventilation, preferably within a chemical fume hood.[1]

  • Containment and Absorption: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[1][17] Do not use combustible materials like paper towels.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[1][17]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[18]

V. Final Disposal Considerations: Incineration

While chemical neutralization is the primary step for laboratory-scale waste, the ultimate disposal of the collected hazardous waste is typically achieved through high-temperature incineration by a licensed waste management facility.[9][19] This method ensures the complete destruction of the organic compounds. It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[1][20]

VI. References

  • New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Benzyl-Chloride - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025-08-14). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023-09-03). How should i dispose of Benzyl chloride waste?. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 60736-71-2). Retrieved from --INVALID-LINK--

  • Sciencemadness Wiki. (2021-11-07). Benzyl chloride. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025-09-25). This compound | 60736-71-2. Retrieved from --INVALID-LINK--

  • CDC Stacks. (n.d.). BENZYL CHLORIDE. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 60736-71-2. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound 60736-71-2 wiki. Retrieved from --INVALID-LINK--

  • Unknown. (n.d.). hazardous waste segregation. Retrieved from --INVALID-LINK--

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem. Retrieved from --INVALID-LINK--

  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from --INVALID-LINK--

  • AHH Chemical. (2024-07-15). This compound. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). 4-Methoxybenzyl chloride. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-Methoxybenzyl chloride. Retrieved from --INVALID-LINK--

  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Methoxybenzyl chloride. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (2025-10-16). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Unknown. (n.d.). Benzyl-Chloride - Safety Data Sheet. Retrieved from --INVALID-LINK--

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  • SafeRack. (n.d.). Benzyl Chloride. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). purification strategies for removing benzyl chloride from reaction mixtures. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from --INVALID-LINK--

References

Personal protective equipment for handling 4-Methoxy-3-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-Methoxy-3-methylbenzyl chloride (CAS RN: 824-94-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this corrosive and lachrymatory chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause severe skin burns and serious eye damage. It is also a lachrymator, meaning it can cause tearing. Inhalation of its vapors or mists may lead to severe irritation of the respiratory tract and potentially cause pulmonary edema, a medical emergency.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage and irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.To prevent skin contact, which can result in severe chemical burns.[2][3][4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of corrosive and lachrymatory vapors.[1][2]

Safe Handling and Operational Plan

Strict adherence to the following operational procedures is mandatory to ensure safety.

2.1. Preparation and Handling

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood.[2]

  • Avoid Incompatibilities: Keep the chemical away from incompatible materials such as moisture, bases, alcohols, amines, metals, and strong oxidizing agents.[2][4]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[1][2]

  • Container Integrity: Keep containers securely sealed when not in use and protect them from physical damage.[1][2]

2.2. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Function A->B C Carefully Open Container B->C D Dispense Required Amount C->D E Securely Seal Container D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose of Waste Properly G->H

Caption: Workflow for Handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected area with large amounts of water and remove all contaminated clothing. Continue rinsing for at least 15 minutes. Seek medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

3.1. Spill Response

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[2] Do not use combustible materials.

  • Neutralize: For small spills, cautiously neutralize with a suitable agent like soda ash or sodium bicarbonate.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

  • Treatment: Treatment may involve neutralization followed by incineration in a licensed facility.[2] Decontaminate empty containers with a 5% aqueous sodium hydroxide solution before disposal.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.